Lonafarnib
Descripción
Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in adverse symptoms associated with premature ageing: skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive; HGPS is uniformly fatal. Mechanistically, HGPS is underpinned by a single heterozygous C-to-T mutation at position 1824 of the LMNA gene, which results in the accumulation of an aberrant farnesylated form of lamin A called progerin in the inner nuclear membrane. This compound is a farnesyl transferase (FTase) inhibitor (FTI), which reduces the farnesylation of numerous cellular proteins, including progerin; as progerin farnesylation is important for localization to the nuclear membrane, this compound inhibits progerin accumulation and improves symptoms in HGPS patients. Merck originally developed this compound and subsequently licensed it to Eiger Biopharmaceuticals Inc., which currently markets it under the trademark ZOKINVY™. This compound was granted FDA approval on November 20, 2020, and is the first FDA-approved treatment for HGPS and other related progeroid laminopathies.
This compound is a Farnesyltransferase Inhibitor. The mechanism of action of this compound is as a Farnesyltransferase Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
This compound is an oral, small molecule inhibitor of farnesyltransferase that is used to treat Hutchison-Gilford progeria syndrome and is under investigation as therapy of chronic hepatitis D. This compound is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has not been linked to cases of clinically apparent acute liver injury.
This compound has been reported in Dichrostachys cinerea with data available.
This compound is a synthetic tricyclic derivative of carboxamide with antineoplastic properties. Lonarfanib binds to and inhibits farnesyl transferase, an enzyme involved in the post-translational modification and activation of Ras proteins. Ras proteins participate in numerous signalling pathways (proliferation, cytoskeletal organization), and play an important role in oncogenesis. Mutated ras proteins have been found in a wide range of human cancers. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for hutchinson-gilford progeria syndrome and progeria and has 17 investigational indications.
inhibitor of farnesyl protein transferase
Propiedades
IUPAC Name |
4-[2-[4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl]piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31Br2ClN4O2/c28-20-12-19-2-1-18-13-21(30)14-22(29)24(18)25(26(19)32-15-20)17-5-9-33(10-6-17)23(35)11-16-3-7-34(8-4-16)27(31)36/h12-17,25H,1-11H2,(H2,31,36)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMTURDWPRKSOA-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)N2CCC(CC2)C3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Br2ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172927 | |
| Record name | Lonafarnib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
~3mg/ml | |
| Record name | Lonafarnib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
193275-84-2 | |
| Record name | Lonafarnib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193275-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lonafarnib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193275842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lonafarnib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lonafarnib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-[4-[(11R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]-1-piperidinyl]-2-oxoethyl]-1-piperidinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LONAFARNIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IOW153004F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lonafarnib's Mechanism of Action in Farnesyltransferase Inhibition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the mechanism of action of lonafarnib, a potent and specific inhibitor of farnesyltransferase (FTase). We will explore its core biochemical interactions, summarize its quantitative inhibitory profile, detail its impact on critical signaling pathways such as those involving Ras and progerin, and provide methodologies for key experimental assays used in its characterization. Visual diagrams of pathways and workflows are included to facilitate a comprehensive understanding of this compound's function and evaluation.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a pivotal enzyme that catalyzes the post-translational modification of a multitude of cellular proteins.[1] This process, known as farnesylation, involves the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CAAX" motif of target proteins.[1][2] This lipid modification is critical for anchoring these proteins to cellular membranes, a prerequisite for their proper biological function, including participation in signal transduction pathways that regulate cell growth, differentiation, and survival.[3][4]
Given the reliance of key oncogenic proteins, such as the Ras family of small GTPases, on farnesylation for their activity, FTase has become a significant therapeutic target in oncology and other diseases.[5][6] this compound (formerly SCH66336) is an orally active, non-peptidomimetic small molecule developed as a specific and potent inhibitor of FTase.[7][8] It is the first and only FDA-approved treatment for Hutchinson-Gilford Progeria Syndrome (HGPS) and is also investigated for its utility in cancer and chronic hepatitis D virus infections.[7][9] This guide delineates the precise molecular mechanisms through which this compound exerts its inhibitory effects.
Core Mechanism of Action
This compound functions as a competitive inhibitor of farnesyltransferase.[7][10] It reversibly binds to the enzyme at the CAAX peptide-binding site, effectively preventing the substrate protein from accessing the catalytic pocket.[10][11] By occupying this site, this compound blocks the transfer of the farnesyl group from FPP to the target protein, thereby inhibiting its maturation, membrane localization, and downstream signaling functions.[3][12] Its high specificity for FTase is demonstrated by its lack of significant inhibitory activity against the related enzyme geranylgeranyltransferase type 1 (GGTase-1) at concentrations up to 50 μM.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Review of Lonafarnib's Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lonafarnib (Zokinvy®), a potent, orally active farnesyltransferase inhibitor (FTI), represents a significant milestone in the development of targeted therapies, particularly for rare diseases. Originally investigated as an anti-cancer agent due to its role in inhibiting Ras protein farnesylation, its development trajectory pivoted dramatically towards treating Hutchinson-Gilford progeria syndrome (HGPS), an ultra-rare and fatal premature aging disease. This technical guide provides a comprehensive review of the discovery, mechanism of action, preclinical and clinical development, and regulatory approval of this compound. It includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant biological pathways and developmental workflows to serve as a thorough resource for the scientific community.
Introduction: From Cancer to a Rare Disease
The journey of this compound, initially known as SCH 66336, began in the late 1990s at Schering-Plough (later Merck & Co.) as part of a major drug discovery effort targeting the Ras oncogene, which is mutated in a significant percentage of human cancers.[1] The rationale was that by inhibiting farnesyltransferase (FTase), the cellular localization and function of Ras proteins would be disrupted, thereby blocking oncogenic signaling. While showing promise in preclinical studies, this compound's efficacy as a monotherapy in advanced solid tumors proved insufficient, leading to the discontinuation of its development for cancer.[1]
A paradigm shift occurred with the discovery in 2003 that HGPS is caused by a point mutation in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin.[2] This finding provided a compelling new therapeutic target for FTIs. The hypothesis was that inhibiting the farnesylation of progerin could prevent its toxic accumulation at the nuclear membrane and ameliorate disease phenotypes.[3] This led to the repositioning of this compound for HGPS, a collaborative effort involving academia, the Progeria Research Foundation (PRF), and pharmaceutical companies, culminating in its landmark FDA approval in November 2020.[4][5]
Mechanism of Action
This compound is a non-peptidomimetic, tricyclic carboxamide that acts as a potent and specific inhibitor of FTase.[1]
Inhibition of Farnesyltransferase
Farnesylation is a crucial post-translational modification where a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid is attached to a cysteine residue within a C-terminal CaaX box motif of a target protein.[6] This reaction is catalyzed by FTase. This compound competitively inhibits FTase, with a reported IC50 value of 1.9 nM, preventing the farnesylation of its protein substrates.[1][7] It exhibits high specificity for FTase over the related geranylgeranyltransferase I (GGTase-I).[1]
Impact on Progerin in HGPS
In HGPS, a mutation in the LMNA gene results in the production of progerin, a truncated form of prelamin A.[2] Normally, prelamin A is farnesylated, allowing its temporary association with the nuclear membrane for further processing, which includes cleavage by the zinc metalloproteinase ZMPSTE24 to produce mature, non-farnesylated lamin A.[2] Progerin, however, lacks the ZMPSTE24 cleavage site, leading to the accumulation of a permanently farnesylated, and thus toxic, protein at the inner nuclear membrane.[3] This disrupts nuclear architecture, leading to the characteristic cellular and clinical phenotypes of progeria.[3] this compound, by blocking the initial farnesylation step, prevents the integration of progerin into the nuclear lamina, thereby mitigating its downstream pathological effects.[8]
Caption: Ras Signaling Pathway and the Inhibitory Action of this compound.
Preclinical Development
In Vitro Studies
-
Enzyme Inhibition: this compound potently inhibits FTase with an IC50 of 1.9 nM. [1]It also blocks the farnesylation of H-Ras and K-Ras-4B with in vitro IC50 values of 1.9 nM and 5.2 nM, respectively. [7]* Cell-Based Assays: In its initial development as a cancer therapeutic, this compound demonstrated anti-proliferative activity against a range of human tumor cell lines. For example, the IC50 values at 48 hours for the hepatocellular carcinoma cell lines SMMC-7721 and QGY-7703 were 20.29 µM and 20.35 µM, respectively. [7]In studies on HGPS, treatment of patient-derived fibroblasts with this compound resulted in a significant reduction in the percentage of abnormally shaped nuclei. [8]
In Vivo Animal Models
Preclinical studies in a mouse model of HGPS (LmnaG609G/G609G) demonstrated that this compound treatment improved several disease phenotypes. [9]Treated mice showed a 100% survival rate at the study endpoint (the time of 50% survival for untreated mice). [9]Furthermore, this compound treatment was associated with improvements in arterial structure and function, leading to a significant reduction in pulse wave velocity and enhanced left ventricular diastolic function. [9]
Clinical Development
The clinical development of this compound for HGPS has been conducted through a series of single-arm trials, given the rarity of the disease and ethical considerations. [10] dot
Caption: this compound's Clinical Development and Approval Workflow for HGPS.
Pharmacokinetics
Pharmacokinetic studies in patients with HGPS and other conditions have characterized the absorption, distribution, metabolism, and excretion of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition/Population | Reference |
| Tmax (median) | 2 - 4 hours | HGPS patients (115 & 150 mg/m² BID) | [11] |
| Cmax (mean ± SD) | 2.67 ± 1.2 µg/mL | HGPS patients (150 mg/m² BID) | [12] |
| Half-life (mean) | 3 - 10 hours | Cancer patients (single & multiple doses) | [13] |
| Accumulation Factor | 3 - 5 | Cancer patients (twice daily dosing) | [13] |
| Urinary Excretion | < 0.1% of dose | Cancer patients | [13] |
| EC50 (HDV) | 227 ng/mL | Chronic Hepatitis D patients | [14] |
Efficacy in HGPS
Clinical trials have demonstrated a significant survival benefit for patients with HGPS treated with this compound.
Table 2: Clinical Efficacy of this compound in HGPS
| Outcome Measure | Result | Comparison | Reference |
| Mortality Rate | Hazard Ratio: 0.23 (95% CI, 0.06-0.90) | Treated vs. Matched Untreated | [15] |
| Average Survival Time | Increased by 2.5 years | Maximum follow-up of 11 years | [16] |
| Rate of Weight Gain | 50% increase in some patients | Compared to pre-therapy | [17] |
| Arterial Pulse Wave Velocity | Decreased | Secondary outcome in Phase II trial | [12] |
| Skeletal Rigidity | Increased | Secondary outcome in Phase II trial | [12] |
Safety and Tolerability
This compound has a manageable safety profile, with the most common adverse events being gastrointestinal in nature.
Table 3: Common Adverse Reactions to this compound in HGPS Trials (Incidence > 50%)
| Adverse Reaction | Incidence (%) | Reference |
| Vomiting | 90 | [18] |
| Diarrhea | 81 | [18] |
| Infection | 78 | [18] |
| Nausea | 56 | [18] |
| Decreased Appetite | 53 | [18] |
| Fatigue | 51 | [18] |
| Upper Respiratory Tract Infection | 51 | [18] |
Regulatory Status
Based on the positive survival data from the clinical trials, this compound (marketed as Zokinvy) was granted approval by the U.S. Food and Drug Administration (FDA) on November 20, 2020, to reduce the risk of mortality in Hutchinson-Gilford Progeria Syndrome and for the treatment of certain processing-deficient progeroid laminopathies. [4][19]It received Priority Review, Orphan Drug, and Breakthrough Therapy designations from the FDA. [19]Approval in the European Union followed in July 2022. [1]
Experimental Protocols
Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)
This protocol describes a common method for determining the in vitro potency of farnesyltransferase inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.
-
Enzyme: Recombinant human farnesyltransferase (FTase).
-
Substrates: [³H]-farnesyl pyrophosphate ([³H]FPP) and a biotinylated peptide substrate (e.g., biotin-YRASNRSCAIM).
-
Inhibitor: Serial dilutions of this compound in DMSO, then diluted in assay buffer.
-
Stop Solution: 0.5 M EDTA in assay buffer.
-
Detection: Streptavidin-coated scintillation proximity assay (SPA) beads.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of diluted this compound or vehicle control.
-
Add 70 µL of a solution containing recombinant human FTase (e.g., 5 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate mixture containing [³H]FPP and the biotinylated peptide substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the reaction by adding 25 µL of stop solution.
-
Add 50 µL of a slurry of streptavidin-coated SPA beads to each well and incubate for at least 30 minutes at room temperature.
-
Measure the scintillation signal using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the anti-proliferative effects of this compound on cultured cells.
-
Reagent Preparation:
-
Cell Culture Medium: Appropriate for the cell line being tested.
-
This compound: Stock solution in DMSO, serially diluted in cell culture medium.
-
MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Solubilization Buffer: 10% SDS in 0.01 M HCl or pure DMSO.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot for Farnesylation Inhibition (HDJ-2 Mobility Shift Assay)
This protocol is used to assess the in-cell inhibition of farnesylation by observing the electrophoretic mobility shift of the farnesylated protein HDJ-2.
-
Sample Preparation:
-
Culture and treat cells with varying concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HDJ-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze the bands: the non-farnesylated form of HDJ-2 will migrate slower (appear as a higher molecular weight band) than the farnesylated form. The appearance of the upper band indicates inhibition of farnesylation.
-
Conclusion and Future Directions
The development of this compound is a remarkable story of scientific perseverance and the successful repositioning of a drug candidate. It has not only provided the first approved treatment for a devastating rare disease but has also validated the therapeutic strategy of targeting protein farnesylation. While this compound significantly extends the lifespan of children with HGPS, it is not a cure. [20]Future research is focused on combination therapies, potentially pairing this compound with other agents that target different aspects of HGPS pathology, such as rapamycin analogs to enhance progerin clearance. [21]The journey of this compound serves as a powerful example of how a deep understanding of disease mechanisms can lead to transformative therapies.
References
- 1. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, this compound (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synergistic effect of farnesyl transferase inhibitor this compound combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting farnesylation of progerin prevents the characteristic nuclear blebbing of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Association of this compound Treatment vs No Treatment With Mortality Rate in Patients With Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics and pharmacodynamics modeling of this compound in patients with chronic hepatitis delta virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association of this compound Treatment vs No Treatment With Mortality Rate in Patients With Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I study of the farnesyltransferase inhibitor this compound with paclitaxel in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. progeriaresearch.org [progeriaresearch.org]
Lonafarnib's role in progeria and other laminopathies
An In-Depth Technical Guide to Lonafarnib's Role in Progeria and Other Laminopathies
Executive Summary
Hutchinson-Gilford Progeria Syndrome (HGPS) and certain processing-deficient progeroid laminopathies are ultra-rare, fatal genetic diseases characterized by accelerated aging. These conditions stem from mutations in the LMNA gene, leading to the production of a toxic, permanently farnesylated protein called progerin. Progerin accumulates at the nuclear lamina, disrupting nuclear architecture and causing widespread cellular damage. This compound (Zokinvy®), a potent and selective farnesyltransferase inhibitor (FTI), represents the first and only approved treatment for these conditions. By blocking the farnesylation of the progerin precursor, this compound prevents its toxic accumulation at the nuclear membrane, thereby mitigating cellular pathology. Clinical trials have demonstrated that this compound monotherapy significantly improves cardiovascular outcomes, bone structure, and, most critically, extends the lifespan of patients with HGPS. This guide provides a comprehensive technical overview of the molecular basis of these diseases, the mechanism of action of this compound, and a detailed summary of the preclinical and clinical data supporting its use.
Laminopathies are a group of more than 15 distinct disorders caused by mutations in the LMNA gene, which encodes A-type lamins.[1][2] These proteins are critical components of the nuclear lamina, a structural meshwork that maintains the shape of the nucleus and plays a key role in DNA replication, transcription, and chromatin organization.[3][4][5][6]
Pathophysiology of Hutchinson-Gilford Progeria Syndrome (HGPS)
The most common and severe form of progeria, HGPS, is typically caused by a de novo point mutation (c.1824C>T; G608G) in exon 11 of the LMNA gene.[1][3][7][8] This silent mutation creates a cryptic splice site, leading to the production of a truncated messenger RNA.[3][7] Translation of this mRNA results in a mutant prelamin A protein, known as progerin, which has an internal deletion of 50 amino acids.[1][3][9]
The Role of Farnesylation and Progerin
In normal cells, prelamin A undergoes a series of post-translational modifications. A 15-carbon farnesyl isoprenoid group is attached to its C-terminus by the enzyme farnesyltransferase (FTase).[6][10] This farnesylation allows the protein to anchor to the inner nuclear membrane. Subsequently, the terminal segment, including the farnesyl group, is cleaved by the zinc metalloproteinase ZMPSTE24 to produce mature, functional lamin A.[7][9][11]
In HGPS, the 50-amino-acid deletion in progerin removes the ZMPSTE24 cleavage site.[1][9] Consequently, progerin remains permanently farnesylated and carboxyl-methylated, leading to its abnormal accumulation and tight association with the inner nuclear membrane.[3][4][12][13] This accumulation disrupts the nuclear lamina, causing characteristic nuclear blebbing, altered gene expression, defective DNA repair, and ultimately, premature cellular senescence.[1][3][8][14]
Other Processing-Deficient Progeroid Laminopathies
Similar to HGPS, other progeroid laminopathies are caused by mutations that impair the normal processing of prelamin A.[11][15] These can include mutations in the LMNA gene itself or in the ZMPSTE24 gene, which encodes the enzyme responsible for the final cleavage step.[11] In these cases, a full-length, but permanently farnesylated, prelamin A accumulates, leading to a disease phenotype that overlaps with HGPS.[11] this compound is also approved for these processing-deficient conditions.[15][16][17]
This compound: Mechanism of Action
This compound is an orally bioavailable, small-molecule inhibitor of farnesyltransferase.[13][18] Its therapeutic effect in progeria is a direct consequence of preventing the farnesylation of the progerin precursor.
Inhibition of Farnesyltransferase
This compound competitively binds to the CAAX binding site of the FTase enzyme, preventing it from attaching the farnesyl lipid group to target proteins, including prelamin A/progerin.[12] By blocking this critical first step in a series of post-translational modifications, this compound ensures that progerin cannot permanently anchor to the nuclear membrane.[13][16][19] This action reduces the accumulation of toxic progerin at the nuclear lamina, which is the central mechanism of the disease.[13][16]
Visualized Pathways and Workflows
Signaling Pathways
Caption: Normal vs. HGPS processing of prelamin A.
Caption: this compound inhibits farnesyltransferase, preventing progerin toxicity.
Experimental and Clinical Workflow
Caption: A generalized workflow for a this compound clinical trial in HGPS.
Clinical Development and Efficacy
This compound's approval was based on significant survival benefits observed in a series of single-arm clinical trials, with data compared against a matched untreated cohort from a natural history study.[16][17]
Quantitative Analysis of Clinical Outcomes
The following tables summarize the key quantitative outcomes from pivotal clinical trials of this compound in patients with HGPS.
Table 1: Survival and Mortality Data
| Metric | This compound-Treated Group | Matched Untreated Group | Statistical Significance | Source(s) |
|---|---|---|---|---|
| Mortality Rate (Combined Trials) | 6.3% (4/63 patients) | 27.0% (17/63 patients) | p = 0.006 | [20] |
| Hazard Ratio (HR) for Mortality | 0.23 (95% CI, 0.06-0.90) | - | p = 0.04 | [20] |
| Mean Survival Increase (Max Follow-up) | 2.5 years | - | - | [16][17] |
| Mortality Reduction | 72% | - | - |[16] |
Table 2: Cardiovascular Improvements (this compound Monotherapy)
| Parameter | Outcome | Patient Subgroup/Details | Source(s) |
|---|---|---|---|
| Arterial Pulse Wave Velocity (PWV) | Statistically significant decrease | Measure of reduced arterial stiffness | [12][21] |
| Carotid Artery Wall Echodensity | Statistically significant decrease | Indicates improved vessel wall composition | [12][21] |
| Vascular Stiffness | Overall improvement | Observed across multiple cardiovascular measures | [21] |
| Stroke and TIA Prevalence | Reduction observed | - |[18] |
Table 3: Anthropometric and Skeletal Outcomes (this compound Monotherapy)
| Parameter | Outcome | Details | Source(s) |
|---|---|---|---|
| Rate of Weight Gain | ≥50% increase over pretherapy rate | Primary outcome met in 9 of 25 patients | [21][22] |
| Skeletal Rigidity | Statistically significant increase | - | [21] |
| Bone Structure | Overall improvement | - | [21] |
| Sensorineural Hearing | Improvement within patient subgroups | - |[21] |
Table 4: Combination Therapy Outcomes (this compound, Pravastatin, and Zoledronic Acid)
| Parameter | Outcome | Details | Source(s) |
|---|---|---|---|
| Primary Outcome Success | Achieved in 71.0% of participants | Defined as improved rate of weight gain or carotid artery echodensity | [12] |
| Areal Bone Mineral Density | Statistically significant increase | p = 0.001 | [12] |
| Volumetric Bone Mineral Density | Statistically significant increase | p < 0.001–0.006 | [12] |
| Carotid Artery Wall Echodensity | No significant change | Did not exceed improvements from this compound monotherapy | [12] |
| Carotid-Femoral Pulse Wave Velocity | No significant change | Did not exceed improvements from this compound monotherapy | [12] |
Key Experimental Protocols
The development of this compound relied on robust preclinical and clinical experimental methodologies to assess its efficacy.
Farnesyltransferase Inhibition and Nuclear Morphology Assessment
-
Objective: To determine if this compound can prevent progerin farnesylation and correct the abnormal nuclear morphology in HGPS patient-derived cells (e.g., fibroblasts).
-
Methodology:
-
Cell Culture: HGPS fibroblasts are cultured in standard media. Control groups include wild-type fibroblasts and vehicle-only (DMSO) treated HGPS cells.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 2 µM) for a specified duration (e.g., 48-72 hours).[11]
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with primary antibodies against Lamin A/C to visualize the nuclear lamina. A DNA stain (e.g., DAPI) is used to visualize the nucleus.
-
Microscopy and Analysis: Cells are imaged using fluorescence microscopy. The percentage of cells exhibiting abnormal nuclear morphology (e.g., blebbing, irregular shape) is quantified by counting at least 300-350 nuclei per condition.[11]
-
Biochemical Analysis (Western Blot): Protein lysates are separated by SDS-PAGE. Western blotting with antibodies specific to farnesylated proteins or prelamin A can be used to confirm the reduction of farnesylated progerin.
-
-
Expected Outcome: A significant, dose-dependent decrease in the percentage of abnormally shaped nuclei in this compound-treated HGPS cells compared to untreated controls.[10][11]
Clinical Assessment of Arterial Stiffness
-
Objective: To non-invasively measure arterial stiffness as a key indicator of cardiovascular health in HGPS patients.
-
Methodology (Carotid-Femoral Pulse Wave Velocity - PWVcf):
-
Patient Preparation: The patient rests in a supine position.
-
Measurement Points: The distance between the carotid artery (in the neck) and the femoral artery (in the groin) is measured over the body surface.
-
Pressure Waveform Acquisition: High-fidelity applanation tonometry is used to record pressure waveforms simultaneously at both the carotid and femoral arteries. ECG gating is used to time the waveforms relative to the cardiac cycle.
-
Time Delay Calculation: The time delay (Δt) between the foot of the pressure wave at the carotid artery and the femoral artery is calculated.
-
PWV Calculation: PWV is calculated as the distance (meters) divided by the time delay (seconds). A higher PWV indicates greater arterial stiffness.
-
-
Expected Outcome: A longitudinal decrease in PWVcf in patients treated with this compound, indicating an improvement in vascular compliance and a reduction in cardiovascular risk.[12][21]
Conclusion and Future Directions
This compound is a landmark therapy that targets the fundamental molecular defect in HGPS and processing-deficient progeroid laminopathies. By inhibiting farnesyltransferase, it effectively reduces the burden of toxic progerin, leading to clinically meaningful improvements and a significant extension of lifespan.[16][17][23][24] The quantitative data from multiple clinical trials provide compelling evidence of its efficacy, particularly in ameliorating the severe cardiovascular complications that define the course of these diseases.[12][23][24]
While combination therapies with statins and bisphosphonates have shown additional benefits for bone health, they have not demonstrated superiority over this compound monotherapy for cardiovascular outcomes.[12] Future research is exploring other therapeutic avenues, including the combination of this compound with other agents like everolimus (a rapamycin analog) to potentially clear out existing progerin, and genetic therapies such as antisense oligonucleotides aimed at preventing the production of progerin altogether.[25] Nevertheless, this compound remains the foundational, disease-modifying treatment for this patient population.
References
- 1. mdpi.com [mdpi.com]
- 2. Laminopathies’ Treatments Systematic Review: A Contribution Towards a ‘Treatabolome’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular insights into the premature aging disease progeria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A-type lamins and Hutchinson-Gilford progeria syndrome: pathogenesis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Laminopathy - Wikipedia [en.wikipedia.org]
- 7. Progeria - Wikipedia [en.wikipedia.org]
- 8. The Molecular and Cellular Basis of Hutchinson-Gilford Progeria Syndrome and Potential Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Hutchinson-Gilford Progeria Syndrome: An Overview of the Molecular Mechanism, Pathophysiology and Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Zokinvy (this compound) for the Treatment of Progeria, USA [clinicaltrialsarena.com]
- 17. FDA approval summary for this compound (Zokinvy) for the treatment of Hutchinson-Gilford progeria syndrome and processing-deficient progeroid laminopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. ajmc.com [ajmc.com]
- 21. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Progerinin + this compound for Progeria · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome | eLife [elifesciences.org]
- 25. progeriaresearch.org [progeriaresearch.org]
Beyond Farnesyltransferase: An In-depth Technical Guide to the Molecular Targets of Lonafarnib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonafarnib, originally developed as a farnesyltransferase (FTase) inhibitor for oncology indications, has found a significant therapeutic niche in the treatment of Hutchinson-Gilford progeria syndrome (HGPS). Its primary mechanism of action involves the inhibition of FTase, an enzyme crucial for the post-translational modification of proteins such as Ras and progerin. However, a growing body of evidence suggests that this compound's pharmacological profile extends beyond FTase inhibition, encompassing a range of "off-target" interactions that may contribute to its therapeutic effects and adverse event profile. This technical guide provides a comprehensive exploration of these non-farnesyltransferase molecular targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Data on Non-Farnesyltransferase Targets
While this compound is a potent inhibitor of farnesyltransferase with an IC50 value of 1.9 nM, it also interacts with several other proteins, influencing their function at varying concentrations. The following table summarizes the available quantitative data for these interactions.
| Target | Class | IC50 / Inhibition | Reference |
| Primary Target | |||
| Farnesyltransferase (FTase) | Enzyme | 1.9 nM | |
| Non-Farnesyltransferase Targets | |||
| P-glycoprotein (P-gp/MDR1) | ABC Transporter | < 3 µM | |
| Cytochrome P450 2C8 (CYP2C8) | Enzyme | 19.6 µM | [1] |
| Cytochrome P450 3A4 (CYP3A4) | Enzyme | Strong Inhibitor (Specific IC50 not consistently reported) | [1] |
| Cytochrome P450 2C19 (CYP2C19) | Enzyme | Moderate Inhibitor (Specific IC50 not consistently reported) | [1] |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Solute Carrier Transporter | Weak Inhibitor (Specific IC50 not consistently reported) | [2] |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Solute Carrier Transporter | Weak Inhibitor (Specific IC50 not consistently reported) | [2] |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABC Transporter | Inhibitor (Specific IC50 not reported) | |
| B1 adrenoceptors (ADRB1) | G-protein coupled receptor | 2.1 µM | [3] |
| Cannabinoid-1 (CNR1) | G-protein coupled receptor | 1.2 µM | [3] |
| Cannabinoid 2 (CNR2) | G-protein coupled receptor | 2.0 µM | [3] |
| Orexin 1 (OX1) | G-protein coupled receptor | 7.1 µM | [3] |
Signaling Pathways and Experimental Workflows
Drug Transport and Metabolism Pathways
This compound's interaction with drug transporters and metabolizing enzymes can significantly impact its own pharmacokinetics and that of co-administered drugs. The following diagram illustrates the interplay between this compound and these key proteins in a hepatocyte.
Caption: this compound's interactions with hepatic drug transporters and metabolizing enzymes.
Experimental Workflow for P-glycoprotein (P-gp) Inhibition Assay
The Calcein-AM assay is a common method to assess P-gp inhibition. Calcein-AM is a non-fluorescent substrate of P-gp that becomes fluorescent upon hydrolysis by intracellular esterases. P-gp inhibition leads to intracellular accumulation of calcein and a corresponding increase in fluorescence.
Caption: A typical workflow for determining the IC50 of this compound for P-gp inhibition.
Detailed Experimental Protocols
P-glycoprotein (P-gp/MDR1) Inhibition Assay (Calcein-AM Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on P-gp mediated efflux.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCK or K562/ADR) and parental control cells.
-
Cell culture medium (e.g., DMEM) with supplements (10% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (in DMSO).
-
Calcein-AM stock solution (in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed P-gp overexpressing cells and parental cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Verapamil).
-
Inhibitor Incubation: Remove the culture medium and wash the cells with assay buffer. Add the this compound dilutions and controls to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells twice with ice-cold assay buffer to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of the parental cells. Plot the fluorescence intensity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cytochrome P450 (CYP) Inhibition Assay (Human Liver Microsomes)
Objective: To determine the IC50 of this compound for the inhibition of major CYP isoforms (e.g., CYP3A4, CYP2C8, CYP2C19).
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
CYP isoform-specific probe substrates (e.g., midazolam for CYP3A4, amodiaquine for CYP2C8, S-mephenytoin for CYP2C19).
-
This compound stock solution (in DMSO).
-
Positive control inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4).
-
Acetonitrile with an internal standard for quenching the reaction and protein precipitation.
-
LC-MS/MS system.
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, phosphate buffer (pH 7.4), and the NADPH regenerating system.
-
Inhibitor and Substrate Addition: In a 96-well plate, add serial dilutions of this compound, a vehicle control, and a positive control inhibitor. Add the CYP-specific probe substrate to all wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to determine the IC50 value.
Organic Anion Transporting Polypeptide (OATP) Inhibition Assay (HEK293 Transfected Cells)
Objective: To determine the IC50 of this compound for the inhibition of OATP1B1 and OATP1B3.
Materials:
-
HEK293 cells stably transfected with OATP1B1 or OATP1B3, and mock-transfected HEK293 cells.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
OATP probe substrate (e.g., [3H]-estradiol-17β-glucuronide or a fluorescent substrate).
-
Positive control inhibitor (e.g., rifampicin).
-
Assay buffer (e.g., HBSS).
-
Scintillation counter or fluorescence plate reader.
Protocol:
-
Cell Seeding: Seed the transfected and mock cells in a 24- or 48-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer, including vehicle and positive controls.
-
Inhibition Assay: Wash the cells with assay buffer. Add the this compound dilutions and controls and pre-incubate for 10-30 minutes at 37°C.
-
Substrate Uptake: Add the OATP probe substrate to each well and incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial uptake rate.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Quantification: Lyse the cells and measure the intracellular concentration of the substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.
-
Data Analysis: Subtract the non-specific uptake in mock-transfected cells from the total uptake in OATP-expressing cells to determine the transporter-mediated uptake. Calculate the percent inhibition of OATP-mediated uptake at each this compound concentration. Plot the percent inhibition against the logarithm of this compound concentration to determine the IC50 value.
Discussion of Off-Target Effects
Impact on Drug Disposition
This compound's inhibition of P-gp, MRP1, CYP3A4, CYP2C8, and CYP2C19 has significant implications for drug-drug interactions. As an inhibitor of major drug-metabolizing enzymes and efflux transporters, this compound can increase the systemic exposure of co-administered drugs that are substrates for these proteins, potentially leading to increased toxicity. Conversely, strong inducers of these enzymes could decrease this compound's plasma concentrations, potentially reducing its efficacy. These interactions necessitate careful consideration of concomitant medications in patients treated with this compound.
Potential Contribution to Therapeutic Effects and Toxicities
While primarily considered "off-target," some of these interactions may contribute to this compound's overall pharmacological profile. For instance, inhibition of P-gp in cancer cells could potentially reverse multidrug resistance, enhancing the efficacy of co-administered chemotherapeutic agents. However, these off-target activities can also contribute to the adverse event profile of this compound. For example, inhibition of CYP enzymes can lead to drug toxicities, and interactions with various receptors might explain some of the observed side effects.
The PI3K/Akt/mTOR Pathway
The relationship between this compound and the PI3K/Akt/mTOR pathway is complex and appears to be cell-type dependent. While some studies suggest that this compound's effects are independent of Akt downregulation, others have shown that it can inhibit mTOR signaling, a key downstream effector of the PI3K/Akt pathway. This inhibition of mTOR may be mediated through the inhibition of Rheb farnesylation, as Rheb is a critical activator of mTORC1. This suggests an indirect effect on the pathway, downstream of Akt, rather than direct inhibition of PI3K or Akt. Further research is needed to fully elucidate the context-dependent role of this compound in modulating this critical signaling network.
Conclusion
This technical guide provides a detailed overview of the known molecular targets of this compound beyond its primary target, farnesyltransferase. The inhibition of drug transporters and metabolizing enzymes represents the most well-characterized of these off-target activities, with significant clinical implications for drug-drug interactions. The provided experimental protocols offer a foundation for researchers to further investigate these interactions. A deeper understanding of this compound's complete molecular target profile will be crucial for optimizing its therapeutic use, predicting and managing its adverse effects, and exploring its potential in new therapeutic contexts. As research continues, a more comprehensive picture of this compound's polypharmacology will undoubtedly emerge, paving the way for more precise and effective clinical applications.
References
- 1. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro model for predicting in vivo inhibition of cytochrome P450 3A4 by metabolic intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
The Prenylation Blockade: A Technical Guide to Lonafarnib's Interruption of the Hepatitis Delta Virus Life Cycle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hepatitis Delta Virus (HDV) infection, a satellite virus dependent on Hepatitis B Virus (HBV) for its propagation, represents the most severe form of viral hepatitis, often leading to rapid progression of liver disease. The therapeutic landscape for HDV has been historically limited. Lonafarnib, a farnesyltransferase inhibitor, has emerged as a promising oral antiviral agent that specifically targets a critical step in the HDV life cycle: virion assembly. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by a comprehensive review of clinical trial data and detailed experimental methodologies. Through clearly structured data tables and explanatory diagrams, this document serves as a core resource for researchers and drug development professionals in the field of viral hepatitis.
The Hepatitis Delta Virus Life Cycle: A Reliance on Host Machinery
HDV is a unique, single-stranded RNA virus that requires the envelope proteins of HBV (Hepatitis B surface antigen, HBsAg) to package its ribonucleoprotein (RNP) and form infectious virions. The HDV genome encodes only one protein, the Hepatitis Delta Antigen (HDAg), which exists in two forms: a small (S-HDAg) and a large (L-HDAg) isoform. While S-HDAg is essential for viral replication, L-HDAg is crucial for the assembly of new viral particles.
A key post-translational modification of L-HDAg is farnesylation, a type of prenylation where a 15-carbon farnesyl pyrophosphate is attached to a cysteine residue near the C-terminus of the protein. This lipid modification is catalyzed by the host enzyme farnesyltransferase and is indispensable for the interaction between L-HDAg and HBsAg, a critical step for virion envelopment and release.
This compound's Mechanism of Action: Targeting a Key Host Enzyme
This compound is a potent, orally bioavailable inhibitor of farnesyltransferase. By binding to this host enzyme, this compound prevents the farnesylation of L-HDAg.[1][2] This inhibition disrupts the interaction between L-HDAg and HBsAg, thereby blocking the assembly and release of new HDV virions from infected hepatocytes.[3][4] It is important to note that this compound does not directly inhibit HDV replication within the nucleus.[1] The blockade of virion assembly leads to an accumulation of intracellular, non-enveloped HDV ribonucleoproteins.[1][5]
Quantitative Data from Clinical Trials
Multiple clinical trials have evaluated the efficacy and safety of this compound in patients with chronic HDV infection. The data consistently demonstrate a dose-dependent reduction in HDV RNA levels. The co-administration of ritonavir, a cytochrome P450 3A4 inhibitor, has been shown to boost this compound concentrations, allowing for lower, better-tolerated doses while achieving significant antiviral activity.[6][7] Combination therapy with pegylated interferon alfa has also shown synergistic effects.[7]
Table 1: Summary of Key Phase 2 Clinical Trial Results for this compound in Chronic HDV
| Study | Treatment Regimen | Duration | N | Mean HDV RNA Log Reduction (IU/mL) | Reference(s) |
| Phase 2a | This compound 100 mg BID | 28 days | 6 | -0.73 | [8] |
| This compound 200 mg BID | 28 days | 6 | -1.54 | [8] | |
| LOWR HDV-1 | This compound 200 mg BID | 12 weeks | 3 | > -1.60 | [6][9] |
| This compound 300 mg BID | 12 weeks | 3 | > -1.60 | [6][9] | |
| This compound 100 mg BID + Ritonavir 100 mg QD | 8 weeks | 3 | ~ -2.4 | [6][7] | |
| This compound 100 mg BID + PEG-IFNα 180 µg QW | 8 weeks | 3 | ~ -2.96 | [6][7] | |
| LOWR HDV-2 | This compound 50 mg BID + Ritonavir | 24 weeks | 13 | -1.94 | [10] |
| This compound 25/50 mg BID + Ritonavir + PEG-IFNα | 24 weeks | 9 | -3.81 (for 50mg) | [1][10] | |
| LOWR HDV-3 | This compound 50 mg QD + Ritonavir 100 mg QD | 12 weeks | - | -1.6 | [11] |
| This compound 100 mg QD + Ritonavir 100 mg QD | 12 weeks | - | -0.83 | [11] |
Table 2: Efficacy Endpoints from the Phase 3 D-LIVR Trial (48 Weeks)
| Treatment Arm | N | ≥2 log10 HDV RNA Decline + ALT Normalization (%) | ≥2 log10 HDV RNA Decline Only (%) | Undetectable HDV RNA (%) | ALT Normalization Only (%) | Reference(s) |
| This compound + Ritonavir + PEG-IFNα | 125 | 19.2 | 32.0 | 20.8 | 34.4 | [3][12] |
| This compound + Ritonavir | 178 | 10.1 | 14.6 | 8.4 | 24.7 | [3][12] |
| PEG-IFNα alone | 52 | 9.6 | 36.5 | 26.9 | 11.5 | [3][12] |
| Placebo | 52 | 1.9 | 1.8 | 3.8 | 7.7 | [3][12] |
Experimental Protocols
In Vitro HDV Replication and Infection Assays
Objective: To assess the antiviral activity of this compound against HDV in a cell culture system.
Methodology:
-
Cell Culture: Human hepatoma cell lines engineered to express the human sodium taurocholate cotransporting polypeptide (hNTCP) receptor (e.g., HepG2-hNTCP-C4 cells) are cultured in appropriate media. These cells are susceptible to HDV infection.
-
HDV Inoculum Preparation: Infectious HDV particles are typically produced by co-transfecting Huh7 cells with plasmids encoding the HDV genome and the HBV envelope proteins.
-
Infection and Treatment: HepG2-hNTCP-C4 cells are seeded in multi-well plates and infected with the HDV inoculum. Following infection, the cells are treated with varying concentrations of this compound.
-
Endpoint Analysis: After a defined incubation period (e.g., 7-10 days), intracellular HDV RNA is extracted and quantified using quantitative reverse transcription PCR (qRT-PCR) to determine the effect of this compound on HDV replication. The 50% inhibitory concentration (IC50) can be calculated from the dose-response curve.
Quantitative HDV RNA Detection (qRT-PCR)
Objective: To quantify the amount of HDV RNA in patient serum or in in vitro samples.
Methodology:
-
RNA Extraction: Viral RNA is extracted from serum or cell lysates using commercially available kits.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HDV-specific primers.
-
Real-Time PCR: The cDNA is then amplified in a real-time PCR machine using primers and a fluorescently labeled probe that are specific to a conserved region of the HDV genome.
-
Quantification: The amount of HDV RNA in the original sample is determined by comparing the amplification kinetics to a standard curve of known HDV RNA concentrations.
Farnesyltransferase Activity Assay
Objective: To measure the inhibitory effect of this compound on farnesyltransferase activity.
Methodology:
-
Assay Principle: A common method is a fluorescence-based assay. A fluorescently labeled peptide substrate containing the farnesylation signal sequence is used. Upon farnesylation by the farnesyltransferase enzyme, the hydrophobicity of the peptide changes, leading to a change in the fluorescent signal.
-
Reaction Mixture: The reaction typically contains recombinant farnesyltransferase, the fluorescent peptide substrate, farnesyl pyrophosphate, and a buffer.
-
Inhibition Assay: Varying concentrations of this compound are added to the reaction mixture to determine its inhibitory effect on the enzyme's activity.
-
Detection: The change in fluorescence is measured over time using a fluorometer. The IC50 value of this compound for farnesyltransferase can be determined from the dose-response curve.
Conclusion
This compound represents a targeted therapeutic strategy for chronic HDV infection by inhibiting the host enzyme farnesyltransferase, a critical component of the HDV life cycle. This mechanism effectively blocks the prenylation of the large delta antigen, thereby preventing virion assembly and release. Clinical data have consistently demonstrated the antiviral efficacy of this compound, particularly when boosted with ritonavir, leading to significant reductions in HDV RNA and improvements in liver biochemistry. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other prenylation inhibitors as a cornerstone of therapy for this severe form of viral hepatitis.
References
- 1. natap.org [natap.org]
- 2. Week 48 results of the phase 3 D-LIVR study, a randomized double-blind, placebo-controlled trial evaluating the safety and efficacy of this compound-boosted with Ritonavir with or without Peginterferon Alfa in patients with chronic hepatitis delta [natap.org]
- 3. This compound With Ritonavir Slows HDV in 48-Week Placebo Trial [natap.org]
- 4. researchgate.net [researchgate.net]
- 5. natap.org [natap.org]
- 6. Combination of Novel Therapies for HDV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral prenylation inhibition with this compound in chronic hepatitis D infection: a proof-of-concept randomised, double-blind, placebo-controlled phase 2A trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing this compound treatment for the management of chronic delta hepatitis: The LOWR HDV-1 study [natap.org]
- 9. A phase 2 dose-finding study of this compound and ritonavir with or without interferon alpha for chronic delta hepatitis [natap.org]
- 10. researchgate.net [researchgate.net]
- 11. Advances in treatment of hepatitis delta virus infection: Update on novel investigational drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eiger Announces Both this compound-based Treatments in Pivotal Phase 3 D-LIVR Trial in Hepatitis Delta Virus (HDV) Achieved Statistical Significance Against Placebo in Composite Primary Endpoint [prnewswire.com]
Lonafarnib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonafarnib (SCH 66336), a potent, orally bioavailable farnesyltransferase inhibitor, has garnered significant attention for its therapeutic potential in oncology and rare genetic disorders. This technical guide provides a comprehensive overview of this compound's chemical properties, a detailed elucidation of its synthetic pathway with experimental protocols, and an in-depth look at its mechanism of action. Quantitative data on its biological activity and pharmacokinetics are presented in structured tables for clarity. Visual diagrams generated using Graphviz are included to illustrate the chemical structure, synthesis workflow, and the targeted signaling pathway.
Chemical Structure and Properties
This compound is a synthetic tricyclic halogenated carboxamide. Its chemical identity is well-characterized by the following identifiers:
-
IUPAC Name: 4-(2-{4-[(11R)-3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl]piperidin-1-yl}-2-oxoethyl)piperidine-1-carboxamide[3]
The chemical structure of this compound is depicted below:
References
Lonafarnib: A Technical Guide to Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of Lonafarnib (Zokinvy™), a farnesyltransferase inhibitor. It is intended to serve as a detailed resource for professionals in the fields of biomedical research and drug development.
Pharmacokinetics
This compound's pharmacokinetic profile is characterized by oral absorption, extensive metabolism, and dose-dependent kinetics.[1]
1.1 Absorption Following oral administration, this compound is absorbed, with median time to maximum plasma concentration (Tmax) ranging from 2 to 8 hours.[1][2][3] The absolute oral bioavailability has not been determined.[4] Food intake significantly affects absorption; administration with a high-fat meal can decrease the peak plasma concentration (Cmax) by 55% and the area under the curve (AUC) by 29%, while a low-fat meal can reduce Cmax by 25% and AUC by 21% compared to a fasted state.[5]
1.2 Distribution this compound exhibits a high degree of plasma protein binding, estimated at over 99%.[6] It binds significantly to both human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[6] In healthy subjects receiving twice-daily doses of 75 mg or 100 mg, the steady-state apparent volumes of distribution were 97.4 L and 87.8 L, respectively.[4]
1.3 Metabolism this compound is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[5][7][8] To a lesser extent, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1 are also involved in its metabolism.[5][7] Two major metabolites have been identified in plasma: HM17 (inactive) and HM21 (active), which account for approximately 15% and 14% of plasma radioactivity, respectively, following a radiolabeled dose.[7] this compound is also a potent mechanism-based inhibitor of CYP3A and a moderate inhibitor of CYP2C19.[7][9]
1.4 Excretion The primary route of elimination for this compound and its metabolites is through feces. Following a single 104 mg oral dose of radiolabeled this compound in healthy subjects, approximately 62% of the dose was recovered in feces, with less than 1% recovered in urine within 240 hours.[4][7] The mean elimination half-life (t1/2) in healthy adults is approximately 4 to 6 hours.[5][7] Renal excretion of the parent drug is negligible.[10]
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Value | Population/Conditions |
| Absorption | ||
| Tmax (Time to Peak Concentration) | 2 - 8 hours | HGPS Patients & Healthy Adults[1][2][3] |
| Effect of High-Fat Meal | ↓ Cmax by 55%, ↓ AUC by 29% | Healthy Adults[5] |
| Effect of Low-Fat Meal | ↓ Cmax by 25%, ↓ AUC by 21% | Healthy Adults[5] |
| Distribution | ||
| Protein Binding | >99% | Human Plasma[6] |
| Apparent Volume of Distribution (Vd/F) | 87.8 - 97.4 L | Healthy Adults (at steady state)[4] |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4 | In vitro studies[5][7] |
| Major Metabolites | HM17 (inactive), HM21 (active) | Healthy Adults[7] |
| Excretion | ||
| Elimination Half-life (t1/2) | 4 - 6 hours | Healthy Adults[5][7] |
| Route of Excretion | ~62% in feces, <1% in urine | Healthy Adults[4][7] |
Pharmacodynamics
2.1 Mechanism of Action this compound is a potent and selective, nonpeptidic inhibitor of farnesyltransferase (FTase), with a half-maximal inhibitory concentration (IC50) of 1.9 nM.[4][11] It acts by competitively binding to the enzyme's substrate site.[12] Farnesylation is a critical post-translational modification that attaches a farnesyl lipid group to certain proteins, enabling their localization to the cell membrane and subsequent activation.[13]
In Hutchinson-Gilford Progeria Syndrome (HGPS), a mutation in the LMNA gene leads to the production of an aberrant, permanently farnesylated form of lamin A called progerin.[4][8] The accumulation of progerin in the nuclear membrane disrupts nuclear architecture and function, leading to premature aging phenotypes.[7][8] this compound inhibits the farnesylation of progerin, preventing its integration into the inner nuclear membrane and thereby mitigating its cellular toxicity.[4][7][13] This mechanism restores a more normal nuclear architecture and has been shown to improve disease symptoms.[7][14]
Originally developed as an anti-cancer agent, this compound was designed to inhibit the farnesylation of Ras proteins, which are frequently mutated in human cancers and require this modification for their oncogenic activity.[15]
2.2 Pharmacodynamic Effects and Biomarkers In clinical trials involving children with HGPS, this compound treatment has been associated with a reduction in mortality and improvements in several clinical endpoints.[7][16] Observed benefits include an increased rate of weight gain, improved cardiovascular status (e.g., decreased vascular stiffness), and enhanced bone structural rigidity.[2][12][17] Treatment with this compound resulted in a significant reduction in nuclear blebbing in HGPS fibroblasts in vitro.[7][18]
A key pharmacodynamic biomarker for this compound activity is the inhibition of protein farnesylation, which can be assessed in vivo. The accumulation of unprocessed prelamin A in cells, such as those from buccal mucosa, serves as a marker of FTase inhibition.[3][10] Farnesyl transferase inhibition was detected at doses of 200 mg and 300 mg twice daily in early cancer trials.[10]
Data Presentation: Key Pharmacodynamic Findings for this compound in HGPS
| Endpoint | Finding | Clinical Trial/Study |
| Primary Mechanism | Inhibition of FTase (IC50 = 1.9 nM) | In vitro assays[4][7] |
| Cellular Effect | Reduced nuclear blebbing | HGPS Fibroblast Studies[7][18] |
| Biomarker | Inhibition of prelamin A processing | Phase I Oncology Study[3][10] |
| Clinical Outcome | Reduced risk of mortality | Approved Indication[7] |
| Clinical Outcome | Increased rate of weight gain | Phase II HGPS Trial[2] |
| Clinical Outcome | Improved cardiovascular metrics | Phase II HGPS Trial[12][17] |
| Clinical Outcome | Improved skeletal rigidity | Phase II HGPS Trial[17] |
Experimental Protocols
3.1 Phase II Clinical Trial in HGPS (NCT00425607) This prospective, single-arm clinical trial was foundational in establishing the efficacy of this compound for HGPS.
-
Patient Population: The trial enrolled patients with a confirmed diagnosis of classic HGPS based on the G608G mutation in the LMNA gene.[2][19]
-
Dosing Regimen: All participants initiated oral this compound at a dose of 115 mg/m² twice daily.[19] The dose was escalated to 150 mg/m² twice daily if the initial dose was well-tolerated.[19] Doses could be de-escalated in response to toxicity.[19] The medication was administered with morning and evening meals.[20]
-
Pharmacokinetic Analysis: Blood samples were collected to characterize this compound pharmacokinetics.[2] Plasma concentrations of this compound were determined using validated liquid chromatography with tandem mass spectrometric detection (LC-MS/MS).[3] Key parameters such as Tmax, Cmax, and AUC were calculated using model-independent methods.[1][2]
-
Primary Outcome Measures: The primary efficacy endpoint was an improvement in the rate of weight gain.[2] Other key outcomes included assessments of skeletal rigidity, cardiovascular status (e.g., pulse wave velocity), and auditory function.[17]
3.2 Assessment of Farnesylation Inhibition The biological activity of this compound was assessed by measuring its effect on a downstream target of FTase.
-
Sample Collection: Buccal (cheek) swabs were obtained from patients at baseline and during treatment.[3][10]
-
Assay Methodology: Double-label immunohistochemistry was performed on the collected buccal mucosal cells.[3] This technique uses specific antibodies to detect both prelamin A and mature lamin A.[10]
-
Endpoint: Inhibition of farnesyltransferase by this compound prevents the conversion of prelamin A to lamin A, leading to an accumulation of prelamin A. The ratio of prelamin A to mature lamin A was used as a quantitative measure of target inhibition.[3][10]
Drug-Drug Interactions and Safety Profile
This compound's metabolism via CYP3A4 makes it susceptible to significant drug-drug interactions.[8]
-
CYP3A Inhibitors: Co-administration with strong or moderate CYP3A inhibitors (e.g., ketoconazole, itraconazole) is contraindicated as it can dramatically increase this compound exposure and the risk of toxicity.[7][15]
-
CYP3A Inducers: Co-administration with strong or moderate CYP3A inducers (e.g., rifampin, carbamazepine) is also contraindicated because it can significantly decrease this compound plasma concentrations, potentially reducing efficacy.[7][15]
-
Adverse Events: The most common adverse reactions reported in clinical trials include gastrointestinal issues such as vomiting, diarrhea, nausea, and decreased appetite.[15][21] Other common side effects are fatigue, myelosuppression, and elevations in liver aminotransferases.[8][15] Monitoring of electrolytes, blood counts, and liver enzymes is recommended during therapy.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Multicenter Study of Continuous Oral Administration of this compound (SCH 66336) and Intravenous Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Phase I and pharmacokinetic study of this compound, SCH 66336, using a 2-week on, 2-week off schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound and everolimus reduce pathology in iPSC-derived tissue engineered blood vessel model of Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. progeriaresearch.org [progeriaresearch.org]
- 17. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Lonafarnib in Oncology: A Technical Guide to a Farnesyltransferase Inhibitor's Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles and potential applications of lonafarnib, a farnesyltransferase inhibitor, in the context of oncology research. Originally developed as a targeted therapy against Ras-driven cancers, this compound's mechanism of action and subsequent preclinical and clinical investigations have revealed a broader spectrum of activity and potential therapeutic niches. This document provides a consolidated resource on its mechanism, quantitative preclinical and clinical data, detailed experimental protocols, and key signaling pathways.
Core Mechanism of Action
This compound is a potent, orally bioavailable, non-peptidomimetic inhibitor of farnesyltransferase (FTase).[1] This enzyme catalyzes the post-translational addition of a farnesyl isoprenoid group to a C-terminal cysteine residue of a variety of cellular proteins.[2][3] This process, known as farnesylation, is critical for the proper membrane localization and function of these proteins.[4]
Key targets of FTase that are relevant to oncology include:
-
Ras Family Proteins (H-Ras, K-Ras, N-Ras): These small GTPases are pivotal in signal transduction pathways that regulate cell proliferation, survival, and differentiation.[3] Activating Ras mutations are found in approximately 30% of all human cancers.[1] By preventing Ras farnesylation, this compound aims to disrupt its localization to the plasma membrane, thereby inhibiting downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6]
-
RhoB: A member of the Rho family of small GTPases, RhoB acts as a tumor suppressor. Unlike other Rho proteins, RhoB is subject to farnesylation. Inhibition of its farnesylation has been suggested as a Ras-independent mechanism of this compound's antitumor activity.[2][7]
-
Rheb (Ras homolog enriched in brain): This farnesylated GTPase is a key activator of the mTOR signaling pathway.[8] this compound can inhibit Rheb farnesylation, leading to the downregulation of mTOR signaling, which is often hyperactivated in cancer.[4][8]
-
Centromere Proteins (CENP-E, CENP-F): These farnesylated proteins are essential for proper chromosome segregation during mitosis. Inhibition by this compound can lead to mitotic defects and chromosomal instability in cancer cells.[2]
The primary mechanism of this compound is the competitive inhibition of FTase, which prevents the farnesylation of key signaling proteins, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Quantitative Preclinical Data
This compound has demonstrated anti-proliferative activity across a range of human cancer cell lines, both with and without Ras mutations. Its potency is typically in the nanomolar to low-micromolar range.
| Target/Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| Enzymatic Activity | ||||
| H-Ras Farnesylation | - | In Vitro Enzymatic | 1.9 nM | [9] |
| K-Ras-4B Farnesylation | - | In Vitro Enzymatic | 5.2 nM | [9] |
| N-Ras Farnesylation | - | In Vitro Enzymatic | 2.8 nM | [10] |
| FTase (human/bovine) | - | Enzymatic Assay | 4.9 - 7.8 nM | [11] |
| Cellular Activity | ||||
| K-Ras transformed fibroblasts | - | Anchorage-dependent growth | 4.0 nM | [12] |
| SMMC-7721 | Hepatocellular Carcinoma | CCK-8 (48h) | 20.29 µM | [9] |
| QGY-7703 | Hepatocellular Carcinoma | CCK-8 (48h) | 20.35 µM | [9] |
| H460 | Non-Small Cell Lung | SRB (5-day) | 0.14 µM | [13] |
| H358 | Non-Small Cell Lung | SRB (5-day) | 0.20 µM | [13] |
| A549 | Non-Small Cell Lung | SRB (5-day) | 0.77 µM | [13] |
| H1299 | Non-Small Cell Lung | SRB (5-day) | 0.44 µM | [13] |
| H522 | Non-Small Cell Lung | SRB (5-day) | 3.12 µM | [13] |
Summary of Key Clinical Trials in Oncology
This compound has been evaluated in numerous clinical trials, primarily as part of combination therapies for various solid and hematological malignancies. While it has shown limited activity as a monotherapy in solid tumors, its potential to synergize with other agents remains an area of interest.[4]
| Trial Phase | Cancer Type | Combination Agent(s) | This compound Dose | Key Efficacy Results | Reference |
| Phase I | Advanced Solid Tumors | Paclitaxel | 100 mg BID | 6 of 15 (40%) evaluable patients had a partial response. | [5] |
| Phase I | Advanced Solid Tumors | Gemcitabine + Cisplatin | 75 mg BID (MTD) | 1 CR and 1 PR (both metastatic breast cancer); 4 patients with stable disease >2 cycles. | [12] |
| Phase I/Ib | Recurrent Glioblastoma | Temozolomide | 200 mg BID (MTD) | PFS-6 rate was 38%; Median PFS was 3.9 months. | [14] |
| Phase II | Advanced Urothelial Tract Cancer | Gemcitabine | Not Specified | Response rate of 32.3% (9 PR, 1 CR). | [12] |
| Phase III (Terminated) | Non-Small Cell Lung Cancer | Paclitaxel + Carboplatin | Not Specified | Terminated for futility. | [1] |
CR: Complete Response, PR: Partial Response, MTD: Maximum Tolerated Dose, PFS: Progression-Free Survival, PFS-6: Progression-Free Survival at 6 months, BID: Twice Daily.
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to evaluate the efficacy and mechanism of this compound.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This protocol assesses the effect of this compound on cancer cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, SMMC-7721) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Solubilization (MTT only): Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration using a sigmoidal dose-response curve.
Western Blot Analysis for Protein Farnesylation and Signaling
This protocol is used to detect the inhibition of protein farnesylation (e.g., HDJ-2 mobility shift) and changes in downstream signaling pathways (e.g., p-ERK, p-AKT).
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HDJ2, anti-p-ERK, anti-ERK, anti-actin) overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]
Farnesyltransferase (FTase) Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on FTase enzymatic activity.
-
Reagent Preparation: Prepare assay buffer, recombinant human FTase, farnesyl pyrophosphate (FPP), and a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS). Prepare serial dilutions of this compound.[1]
-
Enzyme/Inhibitor Pre-incubation: In a black 96-well plate, add FTase enzyme to wells containing either this compound dilutions or vehicle control. Incubate for 15 minutes at room temperature to allow for inhibitor binding.[1]
-
Reaction Initiation: Initiate the reaction by adding a mixture of FPP and the dansylated peptide substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[5]
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each this compound concentration relative to the control and determine the IC50 value.[1]
Mechanisms of Resistance to this compound
Understanding potential resistance mechanisms is critical for the strategic development of this compound in oncology. Several mechanisms have been proposed or identified:
-
Alternative Prenylation: K-Ras and N-Ras can be alternatively modified by geranylgeranyltransferase-1 (GGTase-1) when FTase is inhibited. This bypass mechanism allows these proteins to remain membrane-bound and active, thereby conferring resistance to FTIs.[9][11]
-
Mutations in the Target Enzyme: Mutations in the FTase enzyme, particularly in or near the drug-binding pocket, can reduce the binding affinity of this compound, leading to resistance.[12]
-
Upregulation of Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporter proteins, which function as drug efflux pumps, can reduce the intracellular concentration of this compound, diminishing its efficacy.[12]
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt to FTase inhibition by upregulating parallel or downstream signaling pathways (e.g., mTOR signaling) that promote survival and proliferation, bypassing the block on Ras signaling.[12]
Conclusion and Future Directions
This compound, a first-generation farnesyltransferase inhibitor, has provided a valuable tool for probing the role of protein farnesylation in cancer. While its efficacy as a monotherapy in unselected solid tumor populations has been limited, ongoing research continues to explore its potential in several key areas. The synergistic effects observed with various chemotherapeutic and targeted agents suggest that this compound's most promising applications may lie in combination therapies, potentially overcoming drug resistance or enhancing the efficacy of other treatments.[14] Further investigation into predictive biomarkers, such as FTase expression levels, and a deeper understanding of resistance mechanisms will be crucial for identifying patient populations most likely to benefit from this compound-based regimens. The continued study of its effects on non-Ras targets may also unveil novel therapeutic opportunities in oncology.
References
- 1. journals.asm.org [journals.asm.org]
- 2. oncologynews.com.au [oncologynews.com.au]
- 3. mdpi.com [mdpi.com]
- 4. This compound for cancer and progeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The farnesyl transferase inhibitor this compound inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer activity of farnesyltransferase and geranylgeranyltransferase I inhibitors: prospects for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Farnesyl Transferase Expression Determines Clinical Response to the Docetaxel-Lonafarnib Combination in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jabonline.in [jabonline.in]
An In-Depth Technical Guide to the Preliminary In Vitro Efficacy of Lonafarnib
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary in vitro studies investigating the efficacy of Lonafarnib. It details the compound's core mechanism of action, presents quantitative data from various preclinical models, and outlines the experimental protocols used to generate these findings.
Introduction: this compound, a Farnesyltransferase Inhibitor
This compound (formerly SCH66336) is an orally bioavailable, non-peptidomimetic small molecule that potently inhibits the enzyme farnesyltransferase (FTase).[1][2] FTase is a critical enzyme responsible for the post-translational farnesylation of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases.[2][3] By preventing this lipid modification, this compound disrupts the proper localization and function of these proteins, many of which are implicated in oncogenesis, viral replication, and rare genetic disorders.[2][4]
Initially developed as an anti-cancer agent targeting Ras-driven malignancies, the therapeutic potential of this compound has expanded.[1][2] Extensive in vitro research has demonstrated its efficacy in diverse models, including various cancer cell lines, Hutchinson-Gilford Progeria Syndrome (HGPS), and Hepatitis Delta Virus (HDV) infection.[5][6][7] This guide synthesizes the foundational in vitro data that underpins its clinical development.
Core Mechanism of Action: Inhibition of Farnesyltransferase
Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) isoprenoid group to a cysteine residue within a C-terminal "CAAX box" motif of target proteins.[3] This farnesylation is essential for anchoring these proteins, such as Ras, to the cell membrane, a prerequisite for their activation and participation in downstream signal transduction.[2][3]
Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active proteins that drive uncontrolled cell proliferation and survival.[3] this compound acts as a competitive inhibitor of FTase, blocking the farnesylation of Ras and other proteins.[4] This disruption prevents their membrane localization and subsequent activation of signaling cascades like the PI3K/AKT/mTOR and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[1][2]
In the context of HDV, the large hepatitis delta antigen (L-HDAg) must be farnesylated to interact with the hepatitis B surface antigen (HBsAg) for the assembly and secretion of new virions.[7][8] this compound's inhibition of FTase disrupts this crucial step in the viral life cycle.[7][9] For HGPS, this compound prevents the farnesylation of the defective protein progerin, reducing its toxic accumulation at the nuclear membrane.[4][6][10]
Caption: Ras signaling and other farnesylation-dependent pathways inhibited by this compound.
Quantitative In Vitro Efficacy Data
The in vitro potency of this compound has been evaluated across various enzymatic and cell-based assays. The following tables summarize key quantitative findings.
| Target | Assay Type | IC50 Value | Source(s) |
| Farnesyltransferase | Enzymatic Assay (human/bovine) | 1.9 nM | [1] |
| Farnesyltransferase | Enzymatic Assay (human/bovine) | 4.9–7.8 nM | [11] |
| H-Ras Farnesylation | In Vitro | 1.9 nM | [1] |
| K-Ras-4B Farnesylation | In Vitro | 5.2 nM | [1] |
Note: IC50 values can vary based on specific experimental conditions and assay formats.
| Cell Line Type | Cell Line Name(s) | Treatment Duration | IC50 Value (µM) | Source(s) |
| Hepatocellular Carcinoma | SMMC-7721 | 48 hours | 20.29 | [1] |
| Hepatocellular Carcinoma | QGY-7703 | 48 hours | 20.35 | [1] |
| Non-Small Cell Lung Cancer | Panel of 10 lines | 3 days | 2.1 - 9.8 | [5] |
| Non-Small Cell Lung Cancer | Panel of 10 lines | 5 days | 0.14 - 3.12 | [5] |
Note: The anti-proliferative effects of this compound have been observed in a wide variety of human tumor cell lines, including those without Ras mutations.[1][5]
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro findings. The following sections describe common protocols used to assess this compound's efficacy.
This enzymatic assay quantifies the ability of a compound to inhibit the transfer of a farnesyl group to a substrate peptide. A common method is a fluorimetric assay.[3][12][13]
Objective: To determine the IC50 value of this compound against the FTase enzyme.
Materials:
-
Purified recombinant FTase enzyme.
-
Farnesyl pyrophosphate (FPP).
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS).
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, ZnCl₂, DTT).
-
This compound stock solution (in DMSO).
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Setup: Add the FTase enzyme and the diluted this compound (or vehicle control) to the wells of a 384-well plate.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of FPP and the dansyl-peptide substrate to each well.[3]
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) at an excitation wavelength of ~340 nm and an emission wavelength of ~550 nm.[3][12] The farnesylation of the dansylated peptide leads to an increase in fluorescence.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[3]
Caption: Experimental workflow for the in vitro farnesyltransferase inhibitor assay.
This cell-based assay is used to measure the cytotoxic or anti-proliferative effects of a compound on cultured cells.[1]
Objective: To determine the IC50 value of this compound in specific cancer cell lines.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., SMMC-7721, QGY-7703).[1]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Cell Counting Kit-8 (CCK-8) reagent.
-
96-well cell culture plates.
-
Spectrophotometer (microplate reader).
Procedure:
-
Cell Seeding: Seed cells (e.g., 3 x 10³ cells/well) into 96-well plates and allow them to adhere overnight.[1]
-
Drug Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24 or 48 hours).[1]
-
CCK-8 Addition: At the end of the incubation, add 10 µl of CCK-8 reagent to each well.[1]
-
Incubation: Incubate the plates for an additional 1-4 hours to allow for the colorimetric reaction to develop.
-
Data Acquisition: Measure the absorbance (OD value) at 450 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value using software like GraphPad Prism by fitting the data to a dose-response curve.[1]
In vitro models are essential to study the HDV life cycle and the effect of antiviral agents. A common approach involves using an HBV-expressing cell line (since HDV requires HBV for its life cycle) where HDV replication is induced.[14]
Objective: To quantify the inhibition of HDV replication and virion assembly by this compound.
Materials:
-
HepG2.2.15 cell line (constitutively expresses HBV).
-
A plasmid to induce HDV replication (e.g., containing HDV cDNA under an inducible promoter).[14]
-
Transfection reagents (e.g., Lipofectamine).
-
This compound.
-
Reagents for RNA extraction, RT-qPCR, and ELISA.
Procedure:
-
Model Creation: Establish a cell line with co-replication of HBV and HDV. This can be done by transfecting an HBV-expressing cell line like HepG2.2.15 with a plasmid that allows for inducible HDV replication.[14]
-
Drug Treatment: Culture the cells and treat them with varying concentrations of this compound.
-
Sample Collection: After a set incubation period, harvest both the cells and the culture supernatants.
-
Quantification of HDV Replication:
-
Intracellular HDV RNA: Extract total RNA from the cells and quantify HDV RNA levels using RT-qPCR.
-
Secreted HDV Virions: Quantify HDV RNA in the supernatant to measure the release of new viral particles.
-
-
Data Analysis: Determine the dose-dependent effect of this compound on the reduction of intracellular and extracellular HDV RNA levels to calculate its antiviral efficacy (e.g., EC50).
Caption: The Hepatitis Delta Virus (HDV) life cycle and the inhibitory point of this compound.
Summary and Conclusion
The preliminary in vitro studies on this compound have been instrumental in defining its profile as a potent inhibitor of farnesyltransferase. The data consistently demonstrate its ability to block FTase activity at nanomolar concentrations.[1][11] This enzymatic inhibition translates into clear functional outcomes in cell-based models, including the suppression of proliferation in various cancer cell lines and the disruption of the HDV life cycle.[1][5][7] The experimental protocols outlined in this guide represent standard, robust methods for evaluating the in vitro efficacy of FTase inhibitors. Collectively, this body of in vitro evidence provided a strong rationale for the further investigation of this compound in animal models and its eventual progression into clinical trials for multiple indications.
References
- 1. Synergistic effect of farnesyl transferase inhibitor this compound combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. natap.org [natap.org]
- 10. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. An in Vitro Culture Model for The Induction of HDV Replication in a HBV Expressing Cell Line - EspaceINRS [espace.inrs.ca]
Methodological & Application
Application Notes and Protocols for the Use of Lonafarnib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lonafarnib is a potent and specific inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably Ras.[1] By preventing the farnesylation of these proteins, this compound disrupts their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation, survival, and differentiation.[1][2] These application notes provide a detailed protocol for the use of this compound in a cell culture setting, including recommended concentrations, experimental workflows, and methods for assessing its biological effects.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. The following tables summarize reported IC50 values and effective concentrations from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 48 hours | 20.29 | [3] |
| QGY-7703 | Hepatocellular Carcinoma | 48 hours | 20.35 | [3] |
| Various NSCLC Lines | Non-Small Cell Lung Cancer | 3 days | 2.1 - 9.8 | [4][5] |
| Various NSCLC Lines | Non-Small Cell Lung Cancer | 5 days | 0.14 - 3.12 | [4][5] |
Table 2: Effective Concentrations of this compound in Cell Culture Experiments
| Cell Line | Application | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| ZMPSTE24-deficient fibroblasts | Improvement of nuclear morphology | 2 | 48 hours | Correction of aberrant nuclear phenotypes | [6][7] |
| Melanoma cells | Sensitization to Sorafenib | Not specified | Not specified | Augmentation of growth inhibitory effects | [2] |
| Hepatocellular Carcinoma cells | Combination therapy with Doxorubicin or Sorafenib | 2.5 | Not specified | Synergistic anti-tumor effect | [3] |
| Non-Small Cell Lung Cancer cells | Induction of apoptosis | up to 10 | 48 hours | Induction of apoptosis in low serum conditions | [4][8] |
| Bone Marrow Macrophages | Inhibition of osteoclastogenesis | 0.5 | 48 hours | Suppression of osteoclast formation | [9] |
Experimental Protocols
This section provides a detailed step-by-step protocol for a typical cell culture experiment using this compound.
Reagent Preparation
This compound Stock Solution (10 mM):
-
This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve in sterile DMSO to a final concentration of 10 mM.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Cell Culture Medium:
-
Prepare the appropriate complete cell culture medium for your cell line of interest (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). The serum concentration may need to be adjusted based on the experimental design, as some studies have shown that low serum conditions can enhance this compound-induced apoptosis.[4][8]
Cell Seeding and Treatment
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, seed them in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. A typical seeding density is 1 x 10⁵ cells/mL.[10]
-
Allow the cells to adhere and resume growth overnight.
-
On the following day, prepare the desired concentrations of this compound by diluting the 10 mM stock solution in fresh, pre-warmed complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Return the cells to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Downstream Analysis
A. Cell Viability Assay (MTT or MTS Assay)
-
Following the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.[11]
-
Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[11]
-
If using an MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Western Blot Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[9][12]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated ERK, phosphorylated Akt, cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
C. Apoptosis Assay (Annexin V Staining)
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mandatory Visualization
Caption: this compound inhibits farnesyltransferase, preventing Ras activation.
Caption: Workflow for this compound treatment and analysis in cell culture.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Synergistic effect of farnesyl transferase inhibitor this compound combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The farnesyl transferase inhibitor (FTI) this compound improves nuclear morphology in ZMPSTE24-deficient fibroblasts from patients with the progeroid disorder MAD-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The farnesyltransferase inhibitor this compound induces growth arrest or apoptosis of human lung cancer cells without downregulation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A protocol to enrich in undifferentiated cells from neuroblastoma tumor tissue samples and cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Administering Lonafarnib in Mouse Models of Progeria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Lonafarnib in mouse models of Hutchinson-Gilford Progeria Syndrome (HGPS). The protocols outlined below are based on established methodologies that have demonstrated efficacy in preclinical studies, offering a foundation for further research into the therapeutic potential of farnesyltransferase inhibitors.
Introduction
Hutchinson-Gilford Progeria Syndrome is a rare, fatal genetic disorder characterized by accelerated aging. It is caused by a point mutation in the LMNA gene, leading to the production of an abnormal protein called progerin.[1] Progerin is a farnesylated protein that accumulates in the nuclear lamina, causing nuclear blebbing, altered gene expression, and premature cellular senescence. This compound, a farnesyltransferase inhibitor (FTI), blocks the farnesylation of progerin, thereby preventing its toxic accumulation at the nuclear rim.[1][2][3] Preclinical studies in mouse models of progeria have been instrumental in demonstrating the therapeutic potential of this compound, leading to its eventual FDA approval for human use.[4][5][6]
Data Presentation
The following tables summarize key quantitative data from representative studies administering this compound to progeria mouse models.
Table 1: this compound Administration Parameters in LmnaG609G/G609G Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | LmnaG609G/G609G | [4] |
| Drug | This compound | [4][7] |
| Dosage | 450 mg/kg of soft gel-based chow | [4][7][8] |
| Administration Route | Oral, mixed in chow | [4][7][8] |
| Treatment Start | Postnatal day 21 (P21) or P100 | [4][7] |
| Treatment Duration | From start until study endpoint (e.g., P168/P169) | [4][7] |
Table 2: Key Outcomes of this compound Treatment in Progeria Mice
| Outcome Measure | Result | Reference |
| Survival | 100% survival to study endpoint (P168) in treated mice vs. 53% in untreated mice | [4] |
| Cardiovascular Function | Significant reduction in pulse wave velocity | [4][9] |
| Arterial Structure | Improvements in arterial structure and function | [4][7] |
| Left Ventricular Function | Improved diastolic function | [4][5][6][9][10] |
Signaling Pathway
The primary mechanism of action of this compound in progeria is the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of progerin.
Caption: this compound inhibits farnesyltransferase, preventing progerin farnesylation.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound-Medicated Chow
This protocol is adapted from recommendations by the Progeria Research Foundation and published studies.[4][8]
Materials:
-
This compound powder
-
Soft gel-based chow or transgenic dough (e.g., Bio-Serv S3472)
-
Food coloring (optional, as an indicator of mixing)
-
Scale
-
Mixing bowl and utensils
-
Small, shallow weigh boats
Procedure:
-
Dosage Calculation: Calculate the total amount of this compound needed based on the desired concentration of 450 mg/kg of chow.
-
Mixing:
-
Weigh the appropriate amount of this compound powder.
-
In a mixing bowl, combine the this compound powder with the soft chow or dough.
-
If using, add a few drops of food coloring.
-
Mix thoroughly for at least 20 minutes to ensure homogenous distribution of the drug. Kneading the dough is recommended.
-
-
Portioning:
-
Weigh out daily portions of the medicated dough. A typical daily amount is 5 grams per mouse.
-
-
Administration:
-
Place the daily portion of medicated dough in a small, shallow weigh boat on the floor of the mouse cage. Placing it at floor level is crucial, especially for older, kyphotic mice that may have difficulty reaching food hoppers.[8]
-
Provide the medicated dough daily, typically in the morning.
-
-
Monitoring:
-
Each day, before providing the new portion, remove and weigh any uneaten dough from the previous day to monitor drug intake. Mice generally consume over 90% of the dough.[8]
-
Monitor the mice for any adverse effects, such as diarrhea, fatigue, or nausea, which are known side effects of this compound.[11]
-
Protocol 2: Experimental Workflow for a this compound Efficacy Study
This workflow outlines a typical study design to assess the efficacy of this compound in a progeria mouse model.
Caption: Experimental workflow for a this compound study in progeria mice.
Protocol 3: Assessment of Cardiovascular Function
A key outcome measure in progeria mouse models is cardiovascular health. The following are common methods used.
1. Echocardiography:
-
Purpose: To non-invasively assess cardiac structure and function.
-
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Use a high-frequency ultrasound system to obtain images of the heart.
-
Measure parameters such as left ventricular dimensions, ejection fraction, and diastolic function.
-
2. Ex Vivo Biomechanical Testing of Arteries: [4][9]
-
Purpose: To determine the mechanical properties of blood vessels.
-
Procedure:
-
Euthanize the mouse and excise the aorta and mesenteric arteries.
-
Mount the vessels on a pressure myograph system.
-
Subject the vessels to a series of pressure and axial stretch protocols.
-
Assess vasoconstriction and vasodilation in response to agents like potassium chloride, phenylephrine, and acetylcholine.[4][7]
-
3. Pulse Wave Velocity (PWV):
-
Purpose: To measure arterial stiffness, a key indicator of cardiovascular health.
-
Procedure:
-
Can be measured in vivo using specialized equipment that records the time it takes for the arterial pulse to travel between two points.
-
Can also be calculated from ex vivo biomechanical testing data.
-
Conclusion
The administration of this compound via medicated chow is a well-established and effective method for preclinical studies in mouse models of progeria. The protocols and data presented here provide a solid foundation for researchers investigating the mechanisms of progeria and evaluating novel therapeutic interventions. Consistent application of these methodologies will contribute to a deeper understanding of the disease and the development of improved treatments.
References
- 1. Zokinvy (this compound) for the Treatment of Progeria, USA [clinicaltrialsarena.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome | eLife [elifesciences.org]
- 8. progeriaresearch.org [progeriaresearch.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Farnesyltransferase Inhibition by Lonafarnib
Audience: Researchers, scientists, and drug development professionals.
Introduction
Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational addition of a farnesyl isoprenoid group to a cysteine residue within the C-terminal CaaX motif of various cellular proteins.[1][2] This process, known as farnesylation, is essential for the proper membrane localization and function of key signaling proteins, including those in the Ras superfamily of small GTPases.[3][4] Aberrant activation of the Ras signaling pathway is a hallmark of many human cancers, making FTase a compelling therapeutic target.[3][5]
Lonafarnib (SCH66336) is a potent, orally bioavailable, non-peptidomimetic inhibitor of FTase.[6][7] It acts by blocking the farnesylation of proteins like Ras and Rheb, thereby disrupting downstream signaling cascades that control cell proliferation, survival, and differentiation.[5][6][8] Beyond oncology, this compound is the first FDA-approved treatment for Hutchinson-Gilford Progeria Syndrome (HGPS), a rare genetic disorder caused by the accumulation of a farnesylated, aberrant form of lamin A called progerin.[9]
These application notes provide detailed protocols for assessing the inhibitory activity of this compound against FTase, from direct enzymatic assays to cell-based functional assays.
Quantitative Data: this compound Inhibitory Activity
The inhibitory potency of this compound has been characterized in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating its efficacy.
| Target/Assay Type | Species/Context | IC50 Value (nM) | Reference(s) |
| Enzymatic Assays | |||
| H-Ras Farnesylation | In Vitro | 1.9 | [7][10][11][12] |
| K-Ras Farnesylation | In Vitro | 5.2 | [7][10][11] |
| N-Ras Farnesylation | In Vitro | 2.8 | [7][10] |
| FTase Activity | Rat Enzyme, Fluorimetric | 25.6 | [13] |
| FTase Activity | Human/Bovine Enzyme | 4.9 - 7.8 | [14] |
| Cell-Based Assays | |||
| Cell Proliferation (48h) | Human HCC Cells | 20,290 - 20,350 | [11] |
| Cell Proliferation (5-day) | Human NSCLC Cells | 140 - 3,120 | [15] |
| Cell Proliferation | MCF-7 Breast Cancer Cells | 10,800 | [16] |
Signaling Pathways and Inhibition by this compound
This compound's primary mechanism of action is the inhibition of FTase, which impacts multiple downstream signaling pathways critical for cell function and survival.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Synergistic effect of farnesyl transferase inhibitor this compound combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Structure-activity relationship study to improve cytotoxicity and selectivity of this compound against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lonafarnib in Combination Therapy for Hepatitis D Virus (HDV)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hepatitis D Virus (HDV) infection, which occurs only in individuals with Hepatitis B Virus (HBV), is the most severe form of viral hepatitis, often leading to rapid progression to cirrhosis and liver cancer.[1][2] For many years, treatment has been limited to pegylated interferon-alfa (Peg-IFNα), which has shown limited efficacy and is associated with significant side effects.[2] Lonafarnib, a first-in-class, oral farnesyltransferase inhibitor, represents a novel therapeutic approach.[1][3] It works by inhibiting the prenylation of the large HDV antigen (LHDAg), a critical step for the assembly and maturation of new virus particles.[1][4][5] By targeting a host cell process, this compound may also present a higher barrier to the development of viral resistance.[1] Clinical research has demonstrated that combining this compound with other antiviral agents, such as ritonavir and interferons, can enhance its efficacy.[6][7][8]
Ritonavir, a CYP3A4 inhibitor, is used to "boost" this compound by increasing its plasma concentration, which allows for lower, better-tolerated doses of this compound to be administered while achieving a significant antiviral effect.[7][9] Further combination with interferons, such as peginterferon alfa or lambda, appears to produce a synergistic effect, leading to more substantial and rapid declines in HDV RNA.[6][8]
These notes provide a summary of quantitative data from key clinical trials, detailed protocols for relevant experiments, and visualizations of the underlying mechanisms and workflows.
Quantitative Data Summary
The efficacy and safety of this compound-based combination therapies have been evaluated in several key clinical trials. The data below is summarized from the Phase 3 D-LIVR study, the Phase 2 LOWR-2 study, and the Phase 2 LIFT study.
Table 1: Efficacy of this compound Combination Therapies in Phase 3 D-LIVR Trial (48 Weeks)
| Endpoint | LNF + RTV + PEG-IFNα (n=125) | LNF + RTV (All-Oral) (n=178) | PEG-IFNα Alone (n=52) | Placebo (n=52) |
| Composite Primary Endpoint ¹ | 19.2% (p<0.0001)² | 10.1% (p=0.0044)² | 9.6% | 1.9% |
| ALT Normalization | 34.4% (p<0.0001)² | 24.7% (p=0.003)² | 11.5% | 7.7% |
| ≥2 log₁₀ HDV RNA Decline | Not Reported | Not Reported | Not Reported | Not Reported |
| Undetectable HDV RNA | 20.8% (p<0.001)² | 8.4% (p=0.119)² | Not Reported | 3.8% |
| Sustained Response (Week 72) ³ | 29.3% | 15.6% | 15.4% | 0% |
¹Composite Primary Endpoint: ≥2 log₁₀ decline in HDV RNA from baseline AND normalization of alanine aminotransferase (ALT) at Week 48.[10] ²P-value compared to placebo.[10] ³Proportion of patients maintaining the composite endpoint at Week 72 (24 weeks post-treatment).[4] (Data sourced from the D-LIVR Phase 3 Trial results).[4][10]
Table 2: Efficacy of this compound Regimens in Phase 2 LOWR-2 Trial
| Treatment Regimen (Duration) | Primary Endpoint Achievement¹ |
| LNF 50mg BID + RTV (24 Weeks) | 46% (6 of 13 patients) |
| LNF (25 or 50mg BID) + RTV + PEG-IFNα (24 Weeks) | 89% (8 of 9 patients) |
¹Primary Endpoint: ≥2 log₁₀ decline in HDV-RNA or HDV-RNA < Lower Limit of Quantification (LLOQ) at End of Treatment.[6][7][11] (Data sourced from the LOWR-2 Phase 2 Dose-Finding Study).[6][7][11]
Table 3: Efficacy of this compound and Peginterferon Lambda in Phase 2 LIFT Trial (24 Weeks)
| Endpoint | LNF + RTV + Peginterferon Lambda (n=26) |
| Primary Endpoint Achievement ¹ | 96% (25 of 26 patients) |
| Median HDV RNA Decline | 3.2 log₁₀ IU/mL |
| HDV RNA < LLOQ or Undetectable | 58% |
¹Primary Endpoint: >2 log₁₀ decline in HDV RNA at Week 24.[12] (Data sourced from the LIFT Phase 2a Study).[12]
Table 4: Safety and Tolerability Overview
| Study / Regimen | Key Adverse Events (AEs) | Discontinuation Rate due to AEs | Serious AEs |
| D-LIVR / LNF+RTV+PEG-IFNα | Gastrointestinal (GI) related | 8% | 14% |
| D-LIVR / LNF+RTV | GI-related | 9% | 8% |
| LOWR-2 / High-Dose LNF | Grade 2/3 GI AEs: 49% | Not Reported | Not Reported |
| LOWR-2 / Low-Dose LNF | Grade 2/3 GI AEs: 22% | Not Reported | Not Reported |
| LIFT / LNF+RTV+Lambda | Mild to moderate GI-related, weight loss, anemia | Not Reported | Not Reported |
(Data sourced from D-LIVR, LOWR-2, and LIFT trial publications).[4][7][10][12]
Visualizations
Mechanism of Action and Experimental Workflow
Caption: Mechanism of action of this compound in inhibiting HDV assembly.
Caption: Generalized workflow for a combination therapy clinical trial.
Experimental Protocols
The following protocols are generalized from the methodologies reported in the D-LIVR, LOWR, and LIFT clinical trials.[4][7][12][13] Researchers should adapt these protocols based on specific institutional guidelines and study objectives.
Protocol 1: Patient Screening and Enrollment
1. Objective: To identify and enroll eligible participants with chronic HDV infection.
2. Inclusion Criteria (Example):
- Age: ≥ 18 years.
- Confirmed chronic HDV infection (positive for anti-HDV antibodies and detectable serum HDV RNA for > 6 months).
- Detectable serum HDV RNA above a specified threshold (e.g., >500 IU/mL).[4]
- Evidence of active liver disease, with Alanine Aminotransferase (ALT) levels between 1.3x and 10x the upper limit of normal (ULN).[4]
- Compensated liver disease (e.g., Child-Pugh A).
- If on HBV nucleos(t)ide analogue therapy, stable regimen for at least 3 months with HBV DNA below a specified threshold (e.g., <20 IU/mL).[4]
3. Exclusion Criteria (Example):
- Decompensated liver disease.
- Co-infection with HIV or Hepatitis C.
- History of hepatocellular carcinoma.
- Contraindications to any of the study drugs.
- Pregnancy or breastfeeding.
4. Procedure:
- Obtain written informed consent.
- Conduct a full medical history and physical examination.
- Collect blood for serological, virological, and biochemical testing (Anti-HDV, HDV RNA, HBsAg, HBV DNA, ALT, AST, bilirubin, CBC, etc.).
- Perform non-invasive liver fibrosis assessment (e.g., FibroScan) or liver biopsy to determine baseline histology (e.g., Ishak fibrosis score).[13]
- Confirm eligibility based on predefined inclusion/exclusion criteria.
Protocol 2: Dosing and Administration of Combination Therapy
1. Objective: To administer this compound-based combination therapy safely and effectively.
2. Materials:
- This compound (LNF) capsules/tablets (e.g., 25 mg, 50 mg).
- Ritonavir (RTV) tablets (e.g., 100 mg).
- Peginterferon alfa-2a (PEG-IFNα) or Peginterferon lambda (Lambda) for subcutaneous injection.
3. Dosing Regimens (Examples from Clinical Trials):
- All-Oral Regimen: this compound 50 mg twice daily (BID) + Ritonavir 100 mg BID.[8]
- Triple Combination (LNF + RTV + PEG-IFNα): this compound 50 mg BID + Ritonavir 100 mg BID + PEG-IFNα 180 mcg once weekly.[4]
- Triple Combination (LNF + RTV + Lambda): this compound 50 mg BID + Ritonavir 100 mg BID + Peginterferon Lambda 180 mcg once weekly.[12]
4. Procedure:
- Dispense oral medications (LNF, RTV) for self-administration. Instruct patients to take with food to minimize gastrointestinal side effects.
- Administer or train patients for self-administration of subcutaneous interferon injections.
- Monitor patients closely for adverse events, especially during the initial weeks of therapy.
- Dose adjustments or interruptions may be necessary based on tolerability, particularly for GI-related side effects.[4] The LOWR-4 study explored a dose-escalation strategy to improve tolerability.[14]
Protocol 3: Monitoring Efficacy and Safety
1. Objective: To assess the virologic and biochemical response to therapy and monitor for adverse events.
2. Schedule of Assessments:
- Screening/Baseline: As per Protocol 1.
- During Treatment (e.g., Weeks 4, 8, 12, 24, 48):
- Clinical evaluation for adverse events.
- Blood collection for quantitative HDV RNA, ALT, and other liver function tests.[15]
- Complete blood count (CBC) to monitor for hematological changes.
- End of Treatment (EOT): Repeat all baseline assessments to determine primary endpoint achievement.
- Post-Treatment Follow-up (e.g., Weeks 24 post-treatment): Monitor for sustained virologic response (SVR) and any delayed adverse events.[4]
3. Key Assays and Methods:
- Quantitative HDV RNA: Real-time reverse transcription polymerase chain reaction (RT-qPCR) assay with a defined lower limit of quantification (LLOQ).
- Biochemistry: Standard automated analyzers for ALT, AST, bilirubin, and albumin.
- Safety Monitoring: Adverse events graded using a standardized system such as the Common Terminology Criteria for Adverse Events (CTCAE).[7]
4. Endpoint Definitions:
- Virologic Response: Typically defined as a ≥2 log₁₀ IU/mL decline in serum HDV RNA from baseline.[10]
- Biochemical Response: Normalization of ALT levels.[10]
- Composite Endpoint: The combination of a virologic and biochemical response, as used in the D-LIVR trial.[10]
- Sustained Virologic Response (SVR): Undetectable HDV RNA at 24 weeks after the completion of therapy.[8]
References
- 1. Eiger Bio Receives Orphan Designation For this compound, A First In Class, Investigational Treatment For Hepatitis Delta Virus (HDV) Infection - BioSpace [biospace.com]
- 2. natap.org [natap.org]
- 3. Eiger Announces Breakthrough Therapy Designation Granted by FDA for this compound for Treatment of Hepatitis Delta Virus (HDV) Infection [prnewswire.com]
- 4. This compound With Ritonavir Slows HDV in 48-Week Placebo Trial [natap.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A phase 2 dose-finding study of this compound and ritonavir with or without interferon alpha for chronic delta hepatitis [natap.org]
- 8. Combination of Novel Therapies for HDV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. Eiger Announces Both this compound-based Treatments in Pivotal Phase 3 D-LIVR Trial in Hepatitis Delta Virus (HDV) Achieved Statistical Significance Against Placebo in Composite Primary Endpoint [prnewswire.com]
- 11. A phase 2 dose-finding study of this compound and ritonavir with or without interferon alpha for chronic delta hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
A Comprehensive Guide to the Dissolution and Storage of Lonafarnib for Laboratory Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lonafarnib, a potent and orally active farnesyltransferase inhibitor (FTI), has garnered significant interest in the scientific community for its therapeutic potential in treating various diseases, including progeria and certain types of cancer.[1][2] By inhibiting the farnesyltransferase enzyme, this compound disrupts the post-translational modification of key cellular proteins, most notably those in the Ras superfamily of small GTPases. This interference with protein farnesylation prevents their localization to the cell membrane and subsequent activation of downstream signaling pathways crucial for cell growth and proliferation.[1]
This guide provides detailed protocols and application notes for the dissolution and storage of this compound for laboratory use, ensuring its stability and efficacy in preclinical research.
Physicochemical Properties and Solubility
This compound is a white to off-white crystalline solid that is practically insoluble in water but soluble in several organic solvents.[3][4] Understanding its solubility is critical for preparing stock solutions for in vitro and in vivo studies.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Concentration (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | ~4.69 | [4] |
| Dimethylformamide (DMF) | ~14 mg/mL | ~21.92 | [4] |
| Ethanol | ~14 mg/mL | ~21.92 | [4] |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.20 mg/mL | ~0.31 | [4] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 3.91 | [5] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | ≥ 3.91 | [5] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | ≥ 3.91 | [5] |
Dissolution Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is adapted from the Progeria Research Foundation and is suitable for most in vitro applications.[6]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 25°C
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.
-
Incubate the mixture at 25°C.
-
Vortex the solution periodically (every 10-15 minutes) to facilitate dissolution.
-
Continue this process until the this compound is completely dissolved, which may take between 30 minutes to 2.5 hours. The final solution should be clear.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended in the storage section.
Storage and Stability
Proper storage of this compound, both in its powdered form and in solution, is crucial to maintain its chemical integrity and biological activity.
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 4 years | [4] |
| Powder | 4°C | 2 years | [5] |
| In DMSO | -80°C | 2 years | [5][7] |
| In DMSO | -20°C | 1 year | [5][7] |
| Aqueous Solution (Ethanol:PBS) | Not Recommended for > 1 day | N/A | [4] |
Note: For long-term storage of solutions, it is recommended to use -80°C. Avoid repeated freeze-thaw cycles as this can affect the stability of the compound. Aqueous solutions of this compound are not recommended for storage for more than one day.[4][7]
Application in Cell Culture
This compound is widely used in cell-based assays to study its effects on cell proliferation, apoptosis, and signaling pathways.
Protocol 2: Treating Cancer Cell Lines with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a tissue culture plate or flask and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Analysis: Following incubation, the cells can be analyzed for various endpoints, such as cell viability (e.g., using MTT or CellTiter-Glo assays), apoptosis (e.g., by Annexin V staining or caspase activity assays), or changes in protein expression and phosphorylation (e.g., by Western blotting).
Experimental Protocols
Farnesyltransferase Inhibition Assay
To confirm the activity of this compound, a farnesyltransferase (FTase) enzymatic assay can be performed. This assay typically measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a specific substrate.
Protocol 3: In Vitro Farnesyltransferase Enzymatic Assay (Fluorimetric)
This protocol is a generalized method based on commercially available assay kits.[3][8][9][10]
Materials:
-
Recombinant human farnesyltransferase (FTase) enzyme
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, ZnCl2, and DTT)
-
This compound stock solution
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, FTase enzyme, and the various concentrations of this compound or vehicle control.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of FPP and the dansylated peptide substrate to each well.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of approximately 340 nm and an emission wavelength of around 550 nm.[8][9][10]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each this compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of the Ras Signaling Pathway
This compound's primary mechanism of action is the inhibition of farnesyltransferase, which is a critical enzyme in the post-translational modification of Ras proteins. Farnesylation is essential for the localization of Ras to the plasma membrane, a prerequisite for its activation and subsequent downstream signaling. By preventing Ras farnesylation, this compound effectively blocks the activation of signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal in regulating cell proliferation, survival, and differentiation.[1]
Caption: this compound inhibits Farnesyltransferase, preventing Ras activation.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for the preclinical evaluation of this compound in a laboratory setting.
Caption: A typical workflow for the laboratory evaluation of this compound.
Quality Control
Ensuring the quality and purity of this compound is essential for obtaining reliable and reproducible experimental results.
Table 3: Quality Control Parameters and Methods
| Parameter | Method | Acceptance Criteria | Reference |
| Identity | Infrared (IR) Spectroscopy, HPLC | Conforms to reference standard | [3][5] |
| Purity/Assay | HPLC | ≥98% | [8] |
| Impurities | HPLC | Specified limits for known and unknown impurities | [3][5] |
| Chiral Purity | Chiral HPLC | Conforms to reference standard | [3][5] |
| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits | [3][5] |
| Appearance | Visual Inspection | White to off-white powder | [3] |
For research purposes, it is recommended to obtain this compound from a reputable supplier that provides a Certificate of Analysis (CoA) detailing the results of these quality control tests.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term treatment of farnesyltransferase inhibitor FTI-277 induces neurotoxicity of hippocampal neurons from rat embryo in a ROS-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. progeriaresearch.org [progeriaresearch.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols: Lonafarnib in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lonafarnib in high-throughput screening (HTS) assays. This compound, a potent farnesyltransferase inhibitor, has been identified through HTS for various therapeutic applications, most notably in the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS) and as a repurposed antiviral agent. This document details its mechanism of action, presents key quantitative data from relevant studies, and provides detailed protocols for HTS assays.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and activity of this compound from various high-throughput screening and clinical studies.
Table 1: Antiviral Activity of this compound against Respiratory Syncytial Virus (RSV)
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 10-118 nM | HEp-2 | Dose-response and plaque assays | [1][2][3] |
| Identified from Library | 2,579 compounds | HEp-2 | Cell-viability-based antiviral HTS | [4] |
| Identified from Library | 12,000 small molecules (ReFRAME) | HEp-2 | Antiviral HTS | [1][2][3] |
Table 2: Farnesyltransferase Inhibition by this compound
| Parameter | Value | Enzyme Source | Assay Type | Reference |
| IC50 | 1.9 nM | Not Specified | Enzymatic assay | [5] |
Table 3: Clinical Trial Data for this compound in Hutchinson-Gilford Progeria Syndrome (HGPS)
| Outcome | Result | Patient Cohort | Study Design | Reference |
| Mortality Rate (Treated vs. Untreated) | 3.7% vs 33.3% | 27 treated vs. 27 matched untreated | Cohort study | [6][7] |
| Mortality Rate (Combined Trials) | 6.3% vs 27.0% | 63 treated vs. 63 matched untreated | Cohort study | [6][7] |
| Rate of Weight Gain | ≥50% increase in 9 out of 25 patients | 25 patients | Single-arm clinical trial | [8] |
Signaling Pathways and Mechanisms of Action
Farnesyltransferase Inhibition in Hutchinson-Gilford Progeria Syndrome (HGPS)
This compound's primary mechanism of action in HGPS is the inhibition of farnesyltransferase, a crucial enzyme in the post-translational modification of proteins, including the disease-causing protein progerin.[9][10] By preventing the farnesylation of progerin, this compound inhibits its permanent localization to the inner nuclear membrane, thereby ameliorating the nuclear morphology defects and cellular damage associated with HGPS.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Drug repurposing screen identifies this compound as respiratory syncytial virus fusion protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug repurposing screen identifies this compound as respiratory syncytial virus fusion protein inhibitor. - Research - Institut Pasteur [research.pasteur.fr]
- 4. Farnesyltransferase inhibitor this compound suppresses respiratory syncytial virus infection by blocking conformational change of fusion glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Protein Prenyltransferases | Tocris Bioscience [tocris.com]
- 6. Association of this compound Treatment vs No Treatment With Mortality Rate in Patients With Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Association of this compound Treatment vs No Treatment With Mortality Rate in Patients With Hutchinson-Gilford Progeria Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for the Detection of Lonafarnib and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lonafarnib is a potent, orally active inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins involved in cell signaling.[1][2] Its primary mechanism of action involves the inhibition of farnesylation of proteins like Ras and progerin, making it a subject of interest in oncology and for the treatment of rare genetic disorders such as Hutchinson-Gilford Progeria Syndrome.[1][2] Accurate and sensitive bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of this compound. This document provides detailed application notes and protocols for the detection and quantification of this compound and its metabolites in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Signaling Pathway of this compound's Action
This compound targets the enzyme farnesyltransferase (FTase), thereby preventing the attachment of a farnesyl pyrophosphate group to the C-terminal cysteine residue of target proteins. This farnesylation is a critical step for the proper localization and function of these proteins at the cell membrane. One of the key targets of farnesylation is the Ras family of small GTPases, which are central to signal transduction pathways regulating cell proliferation, differentiation, and survival. By inhibiting Ras farnesylation, this compound disrupts downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3]
Figure 1: Mechanism of Action of this compound.
Bioanalytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantitative analysis of this compound and its metabolites in biological matrices due to its high sensitivity, specificity, and throughput.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of this compound in human plasma using LC-MS/MS. Data for metabolites is less commonly reported in detail; however, the methods can be adapted for their quantification.
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Typical Value/Range |
| Biological Matrix | Human Plasma |
| Internal Standard | Isotopically labeled this compound |
| Extraction Method | Protein Precipitation or Liquid-Liquid Extraction |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Validation Parameters for this compound Quantification in Human Plasma
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | 85% - 115% (92.3% - 103.3% reported in one study[4]) |
| Precision (%CV) | < 15% (≤ 10.0% reported in one study[4]) |
| Recovery | > 85% |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL |
Metabolites of this compound
This compound is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[5] The major metabolites identified in human plasma are:
-
HM17: An unstable metabolite.
-
HM21: A pharmacologically active metabolite.
Other unstable metabolites, including a hydroxylated metabolite and a dehydrogenated metabolite, have also been identified.[6] The bioanalytical methods described can be adapted to quantify these metabolites, provided that reference standards are available.
Experimental Protocols
The following is a generalized protocol for the extraction and quantification of this compound and its metabolites from human plasma using LC-MS/MS.
Experimental Workflow
Figure 2: Sample Preparation Workflow.
Detailed Protocol
1. Materials and Reagents
-
This compound analytical standard
-
This compound metabolite standards (HM17, HM21, etc.), if available
-
Isotopically labeled this compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of this compound, its metabolites, and the IS in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with methanol/water (50:50, v/v) to create calibration curve standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the IS working solution to each plasma sample (except for blank samples).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C (optional, but can improve sensitivity).
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, its metabolites, and the IS need to be optimized. For example:
-
This compound: m/z [M+H]+ → fragment ion
-
Metabolite (e.g., HM21): m/z [M+H]+ → fragment ion
-
Internal Standard: m/z [M+H]+ → fragment ion
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte.
-
5. Data Analysis and Quantification
-
Integrate the peak areas of the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of this compound and its metabolites in the unknown samples.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantification of this compound and its metabolites in biological samples. Proper method development and validation are crucial to ensure the generation of reliable data for pharmacokinetic and other drug development studies. The provided protocols and data serve as a comprehensive guide for researchers and scientists working with this important therapeutic agent.
References
- 1. The farnesyl transferase inhibitor (FTI) SCH66336 (this compound) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The farnesyl transferase inhibitor this compound inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Sensitive LC-MS/MS Method for the Determination of Afatinib in Human Plasma and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for simultaneous determination of famitinib and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of unstable metabolites of this compound using liquid chromatography-quadrupole time-of-flight mass spectrometry, stable isotope incorporation and ion source temperature alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Investigating the Effects of Lonafarnib on Cellular Senescence
References
- 1. An In-depth Analysis of this compound's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Progeria - Wikipedia [en.wikipedia.org]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Protects Against Muscle Atrophy Induced by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. The farnesyl transferase inhibitor (FTI) this compound improves nuclear morphology in ZMPSTE24-deficient fibroblasts from patients with the progeroid disorder MAD-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Farnesyl Transferase Inhibitors in an Ageing Model in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. jove.com [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods of Cellular Senescence Induction Using Oxidative Stress | Springer Nature Experiments [experiments.springernature.com]
- 15. This compound and everolimus reduce pathology in iPSC-derived tissue engineered blood vessel model of Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. buckinstitute.org [buckinstitute.org]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. researchgate.net [researchgate.net]
- 19. eriba.umcg.nl [eriba.umcg.nl]
- 20. Spontaneous γH2AX foci in human dermal fibroblasts in relation to proliferation activity and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measuring the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 23. arigoPLEX® Multiplex ELISA kits for SASP research - News - Company - arigo Biolaboratories [arigobio.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Immunofluorescence [bio-protocol.org]
- 26. docs.abcam.com [docs.abcam.com]
- 27. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Studying Protein Prenylation with Lonafarnib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Lonafarnib, a potent and specific farnesyltransferase inhibitor, to investigate protein prenylation and its role in cellular signaling. The following protocols and data are intended to facilitate research in areas such as oncology, rare diseases like Progeria, and other conditions where protein farnesylation is a key pathological driver.
Introduction to this compound and Protein Prenylation
Protein prenylation is a post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP), to cysteine residues of target proteins. This modification is crucial for the proper localization and function of a variety of proteins involved in critical cellular processes, including signal transduction, cell proliferation, and survival.[1] The enzyme responsible for attaching the 15-carbon farnesyl group is farnesyltransferase (FTase).[2]
This compound (formerly known as SCH66336) is a non-peptidomimetic, orally bioavailable inhibitor of FTase.[3] By blocking FTase, this compound prevents the farnesylation of key signaling proteins, most notably those in the Ras superfamily of small GTPases.[3][4] This inhibition disrupts their membrane association and downstream signaling, making this compound a valuable tool for studying the consequences of impaired protein farnesylation.
Key Signaling Pathways Affected by this compound
This compound's primary mechanism of action is the inhibition of FTase, which directly impacts the farnesylation of proteins with a C-terminal CaaX motif. This has significant downstream consequences on major signaling pathways implicated in health and disease.
The Ras-MAPK Signaling Pathway
The Ras proteins (H-Ras, K-Ras, and N-Ras) are critical regulators of cell growth and proliferation. Their activation requires farnesylation for proper localization to the plasma membrane, where they can interact with downstream effectors like Raf, MEK, and ERK (MAPK). This compound's inhibition of Ras farnesylation can disrupt this cascade, leading to reduced cell proliferation.[4]
Caption: this compound inhibits FTase, preventing Ras farnesylation and downstream MAPK signaling.
The PI3K-Akt-mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, metabolism, and autophagy. Rheb (Ras homolog enriched in brain), a small GTPase, is a key activator of the mTORC1 complex. Rheb requires farnesylation for its activity. By inhibiting Rheb farnesylation, this compound can suppress mTORC1 signaling, leading to decreased protein synthesis and induction of autophagy.[3][4]
Caption: this compound inhibits Rheb farnesylation, leading to suppression of mTORC1 signaling.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| FTase IC50 | 1.9 nM | [5] |
| GGPT-1 Inhibition | No significant inhibition up to 50 µM |
Table 2: Dose-Dependent Inhibition of HDJ-2 Farnesylation in Mice [6]
| This compound Dose | Non-farnesylated HDJ-2 Levels |
| Untreated | 2% - 12% |
| 150 mg/kg/day | 16% - 53% |
| 450 mg/kg/day | 45% - 85% |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on protein prenylation.
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to assess its effects on protein prenylation and downstream signaling.
Materials:
-
Cell line of interest (e.g., cancer cell lines, fibroblasts from Progeria patients)
-
Complete cell culture medium
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
Protocol:
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium from a concentrated stock solution. A dose-response curve is recommended to determine the optimal concentration for your cell line and experiment.
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Following incubation, cells can be harvested for downstream applications such as Western blotting, immunofluorescence, or cell viability assays.
Caption: General workflow for treating cultured cells with this compound.
Western Blotting to Assess Protein Farnesylation
Objective: To detect the inhibition of protein farnesylation by observing the electrophoretic mobility shift of farnesylated proteins (e.g., HDJ-2) or the accumulation of unprocessed, non-farnesylated precursors (e.g., prelamin A).[2][6]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-HDJ-2
-
Anti-prelamin A
-
Anti-lamin A/C
-
Antibodies against signaling proteins (e.g., phospho-ERK, phospho-S6K)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Expected Results:
-
HDJ-2: A mobility shift will be observed, with the unfarnesylated form migrating slower than the farnesylated form.
-
Prelamin A: An accumulation of the unprocessed prelamin A band will be detected in this compound-treated cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of this compound on cultured cells.[7]
Materials:
-
Cells treated with a range of this compound concentrations
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for the desired time (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.[8]
Caption: Step-by-step workflow for performing an MTT cell viability assay.
Immunofluorescence for Protein Localization
Objective: To visualize the subcellular localization of farnesylated proteins (e.g., Ras) and assess the effect of this compound on their distribution.[9][10]
Materials:
-
Cells grown on coverslips and treated with this compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the protein of interest (e.g., anti-Ras)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a culture dish and treat with this compound as described in section 4.1.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody (e.g., 1:200 to 1:500 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (e.g., 1:500 to 1:1000 dilution in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Expected Results:
-
In control cells, farnesylated proteins like Ras will be localized to the plasma membrane.
-
In this compound-treated cells, the inhibition of farnesylation will cause a mislocalization of these proteins to the cytoplasm and/or endomembranes.
Conclusion
This compound is a powerful research tool for dissecting the roles of protein farnesylation in various cellular processes. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the biological consequences of inhibiting this critical post-translational modification. Proper experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining reliable and interpretable results.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The farnesyl transferase inhibitor this compound inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Graphviz [graphviz.org]
- 6. A farnesyltransferase inhibitor prevents both the onset and late progression of cardiovascular disease in a progeria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. This compound Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Lonafarnib Solubility: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals encountering challenges with Lonafarnib solubility in aqueous solutions, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). This resource offers practical solutions, detailed experimental protocols, and a deeper understanding of the physicochemical properties of this compound to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is practically insoluble in water, with a reported solubility of approximately 0.000829 mg/mL.[1] This low aqueous solubility can present challenges in the preparation of stock solutions and formulations for in vitro and in vivo studies.
Q2: In which solvents is this compound soluble?
This compound exhibits good solubility in several organic solvents. It is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2] For in vitro cell-based assays, DMSO is a commonly used solvent to prepare concentrated stock solutions.
Q3: How does pH influence the solubility of this compound?
Q4: What is the effect of temperature on this compound's solubility?
For most solids, solubility increases with temperature; however, for hydrophobic compounds like this compound, the effect of temperature on aqueous solubility can be more complex and may even decrease with increasing temperature.[5] It is generally recommended to prepare solutions at room temperature or with gentle warming, while being mindful of the compound's stability at elevated temperatures.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation indicates that the concentration of this compound has exceeded its solubility limit in the given solvent system. This can occur when a concentrated organic stock solution is diluted into an aqueous buffer or cell culture medium. Refer to the troubleshooting guide below for steps to address this issue.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
Issue 1: Precipitation upon dilution of DMSO stock in aqueous media.
-
Problem: You've prepared a concentrated stock of this compound in DMSO, but upon diluting it into your aqueous buffer or cell culture medium, the solution becomes cloudy or a precipitate forms. This is a common issue due to the poor aqueous solubility of this compound.
-
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the Percentage of Co-solvent: For in vitro experiments, you may be able to slightly increase the final percentage of DMSO in your culture medium. However, be cautious as high concentrations of DMSO can be toxic to cells. It is crucial to run a vehicle control to assess the effect of the solvent on your experimental system.
-
Use a Surfactant or Solubilizing Agent: Incorporating a small amount of a biocompatible surfactant, such as Polysorbate 80 (Tween-80) or a cyclodextrin like sulfobutylether β-cyclodextrin (SBECD), in your aqueous medium can help to maintain this compound in solution.[1][6]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and sonicating may help to redissolve small amounts of precipitate. However, prolonged heating should be avoided to prevent degradation. Always check the solution for clarity before use.
-
Issue 2: Difficulty in dissolving this compound powder.
-
Problem: The this compound powder is not readily dissolving in the chosen solvent.
-
Solutions:
-
Ensure the Correct Solvent: Double-check that you are using an appropriate organic solvent in which this compound is known to be soluble, such as DMSO, ethanol, or DMF.[2]
-
Vortexing and Incubation: For dissolving in DMSO, vortex the solution periodically (e.g., every 10-15 minutes) and incubate at room temperature (25°C).[2] Complete dissolution may take from 30 minutes to over two hours.[2]
-
Gentle Warming: As a last resort, gentle warming can be applied, but care must be taken to avoid degradation of the compound.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | ~0.000829 mg/mL | [1] |
| DMSO | ~3 mg/mL to 25 mg/mL | [2][7] |
| Ethanol | ~14 mg/mL | [2] |
| Dimethylformamide (DMF) | ~14 mg/mL | [2] |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [2] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | [6] |
| 10% DMSO in 90% corn oil | ≥ 2.5 mg/mL | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80 in saline | ≥ 2.5 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound powder (MW: 638.83 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For a 1 mL 10 mM stock solution, you will need 6.39 mg of this compound.
-
Add the calculated volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 6.39 mg of this compound.
-
Cap the tube securely and vortex the solution for 1-2 minutes.
-
Incubate the tube at room temperature (25°C), vortexing for 1-2 minutes every 10-15 minutes until the this compound is completely dissolved.[2] The solution should be clear. This process can take from 30 minutes to over 2 hours.[2]
-
Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Freeze-thaw cycles are not expected to affect the solubility of this compound in DMSO.[2]
Protocol 2: General Approach for Enhancing Aqueous Solubility using Solid Dispersion (Solvent Evaporation Method)
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common volatile solvent (e.g., methanol, ethanol)
-
Rotary evaporator or a shallow dish for solvent evaporation
-
Mortar and pestle
Procedure:
-
Accurately weigh the this compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the this compound and the carrier in a minimal amount of the common volatile solvent in a flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. Alternatively, pour the solution into a shallow dish and allow the solvent to evaporate in a fume hood.
-
A solid mass or film will be formed. Ensure the complete removal of the solvent by placing the solid dispersion in a desiccator under vacuum.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle.
-
The powdered solid dispersion can then be used for dissolution studies in aqueous media.
Protocol 3: General Approach for Enhancing Aqueous Solubility using Nanosuspension (Top-Down Method - High-Pressure Homogenization)
Materials:
-
This compound
-
A suitable stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare a pre-suspension by dispersing the this compound powder in an aqueous solution containing the stabilizer.
-
Subject the pre-suspension to high-pressure homogenization. The pressure and number of homogenization cycles will need to be optimized to achieve the desired particle size.
-
The process involves forcing the suspension through a narrow gap at high pressure, which reduces the particle size of the drug to the nanometer range.
-
The resulting nanosuspension should be a stable, milky-white dispersion.
-
Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).
Visualizing Mechanisms and Workflows
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound inhibits the Ras-MAPK/ERK signaling pathway.
Caption: this compound indirectly affects the PI3K/AKT/mTOR pathway.
References
- 1. cyclolab.hu [cyclolab.hu]
- 2. progeriaresearch.org [progeriaresearch.org]
- 3. ibisscientific.com [ibisscientific.com]
- 4. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature dependence of local solubility of hydrophobic molecules in the liquid-vapor interface of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lonafarnib Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Lonafarnib dosage to minimize off-target effects during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: High Cytotoxicity Observed at Effective Concentrations
Problem: You observe significant cell death in your culture at this compound concentrations required to inhibit farnesyltransferase (FTase) activity.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that the observed cytotoxicity is not due to an unexpectedly high sensitivity of your cell line to FTase inhibition.
-
Experiment: Perform a dose-response curve for both FTase inhibition and cell viability in parallel.
-
Expected Outcome: A clear separation between the IC50 for FTase inhibition and the IC50 for cytotoxicity. If these values are very close, the therapeutic window in your model system may be narrow.
-
-
Assess Off-Target Kinase Activity: this compound may inhibit other kinases at higher concentrations.
-
Experiment: If available, perform a kinase selectivity panel to identify potential off-target kinases inhibited by this compound at the concentrations causing cytotoxicity.
-
Alternatively: Use Western blotting to examine the phosphorylation status of key downstream effectors of common off-target kinases.
-
-
Optimize Dosing Strategy:
-
Pulsed Dosing: Instead of continuous exposure, try a pulsed-dosing regimen (e.g., 24 hours of treatment followed by a 24-48 hour washout period). This may be sufficient to inhibit farnesylation of target proteins without causing cumulative off-target toxicity.
-
Combination Therapy: Consider combining a lower dose of this compound with other agents that target parallel or downstream pathways. This may allow for a synergistic effect on your desired phenotype while minimizing the off-target effects of this compound.
-
Logical Flow for Troubleshooting High Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
Issue 2: Inconsistent Farnesyltransferase (FTase) Inhibition
Problem: You observe variable or lower-than-expected inhibition of FTase activity in your experiments.
Troubleshooting Steps:
-
Verify Reagent Quality:
-
This compound: Ensure the proper storage and handling of your this compound stock solution. Prepare fresh dilutions for each experiment.
-
Assay Components: If using an in vitro FTase assay, check the expiration dates and proper storage of the enzyme, substrate, and buffers.
-
-
Optimize Assay Conditions:
-
Incubation Time: Ensure sufficient pre-incubation time of this compound with the FTase enzyme before adding the substrate to allow for binding.
-
Substrate Concentration: Use a substrate concentration at or near the Km of the enzyme to ensure the assay is sensitive to competitive inhibition.
-
-
Assess Target Engagement in Cells:
-
Western Blot for Farnesylated Proteins: A common method to assess target engagement is to observe the processing of farnesylated proteins. For example, the unprocessed form of H-Ras will show a slight upward shift in molecular weight on an SDS-PAGE gel when farnesylation is inhibited.
-
Downstream Signaling: Analyze the phosphorylation status of downstream effectors of farnesylated proteins, such as ERK. Inhibition of Ras farnesylation should lead to a decrease in p-ERK levels.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: The most commonly reported off-target effects, primarily from clinical studies, include myelosuppression (a decrease in blood cell counts) and hepatotoxicity (liver damage), often observed as elevated liver enzymes.[1][2][3] Gastrointestinal issues are also common.[4] The molecular mechanisms are thought to be related to the inhibition of essential processes in hematopoietic stem cells and metabolism by CYP3A4 in the liver.[1][5]
Q2: How can I determine the optimal concentration of this compound for my in vitro experiments?
A2: The optimal concentration should be determined empirically for each cell line and experimental endpoint. A good starting point is to perform a dose-response curve, typically ranging from low nanomolar to mid-micromolar concentrations. You should assess both the on-target effect (e.g., inhibition of FTase activity or a downstream signaling event) and cytotoxicity (e.g., using an MTT or similar cell viability assay). The ideal concentration will be the lowest dose that gives a robust on-target effect with minimal impact on cell viability.
Q3: What are some molecular markers I can use to confirm this compound's on-target activity in cells?
A3: Several molecular markers can be used:
-
H-Ras Processing: Observe the electrophoretic mobility shift of H-Ras on a Western blot. The un-farnesylated form will migrate slower.
-
ERK Phosphorylation: Inhibition of Ras farnesylation is expected to decrease the levels of phosphorylated ERK (p-ERK).[6][7] This can be measured by Western blot.
-
Lamin A/Progerin Processing: In relevant cell models (e.g., those expressing progerin), you can assess the accumulation of the unprocessed prelamin A.
Q4: What in vitro models can be used to study the off-target effects of this compound?
A4:
-
Myelosuppression: Colony-forming unit (CFU) assays using hematopoietic stem and progenitor cells can be used to quantify the inhibitory effect of this compound on the proliferation and differentiation of different blood cell lineages.[8][9]
-
Hepatotoxicity: Primary human hepatocytes, hepatoma cell lines (e.g., HepG2, HepaRG), and 3D liver spheroids or organoids can be used to assess cytotoxicity, changes in liver enzyme release, and metabolic function in response to this compound.[10][11][12][13][14]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Process | Assay Type | Cell Line/System | IC50 |
| Farnesyltransferase | Enzymatic Assay | Human/Bovine | 4.9–7.8 nM |
| H-Ras Farnesylation | Cellular Assay | N/A | ~5-10x less potent than Tipifarnib |
| K-Ras-4B Farnesylation | In Vitro | N/A | 5.2 nM |
| Cell Viability | CCK-8 Assay | SMMC-7721 (HCC) | 20.29 µM (48h) |
| Cell Viability | CCK-8 Assay | QGY-7703 (HCC) | 20.35 µM (48h) |
| Cell Viability | CCK-8 Assay | Bone Marrow Macrophages | 11.47 µM (48h) |
Data compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.[15]
Experimental Protocols
Protocol 1: In Vitro Farnesyltransferase (FTase) Activity Assay (Fluorimetric)
This protocol is adapted from commercially available kits and provides a method for measuring the enzymatic activity of FTase in the presence of an inhibitor.
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 550 nm)
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in assay buffer.
-
-
Assay Setup:
-
In the 96-well plate, add 10 µL of the diluted this compound or DMSO (for control).
-
Add 70 µL of the FTase solution to each well.
-
Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction and Measure:
-
Start the reaction by adding 20 µL of a pre-mixed solution of FPP and the dansylated peptide substrate.
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for FTase Activity Assay
Caption: Workflow for in vitro FTase activity assay.
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
96-well clear flat-bottom plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Western Blot for p-ERK/Total ERK
This protocol is for assessing the on-target effect of this compound by measuring the phosphorylation of ERK.
Materials:
-
Cells of interest
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane of the first set of antibodies.
-
Re-probe the membrane with the anti-total ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Signaling Pathway: this compound Inhibition of Ras/ERK Pathway
Caption: this compound inhibits FTase, preventing Ras farnesylation and downstream ERK signaling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Inhibits Farnesyltransferase via Suppressing ERK Signaling Pathway to Prevent Osteoclastogenesis in Titanium Particle-Induced Osteolysis [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Roles for in vitro myelotoxicity tests in preclinical drug development and clinical trial planning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro models to study hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 12. siesascs.edu.in [siesascs.edu.in]
- 13. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
addressing cellular toxicity of Lonafarnib in long-term experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering cellular toxicity during long-term experiments with Lonafarnib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to cellular toxicity?
A1: this compound is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various proteins.[1][2][3] This process, known as farnesylation, involves attaching a farnesyl group to a C-terminal CaaX motif of a protein, which is essential for its localization to the cell membrane and subsequent activation.[2][4]
The primary targets of this compound's therapeutic action are farnesylated proteins implicated in disease, such as progerin in Hutchinson-Gilford Progeria Syndrome (HGPS) and Ras proteins in certain cancers.[1][2][5] By preventing farnesylation, this compound inhibits the function of these proteins.[2] However, FTase inhibition is not completely specific to disease-related proteins. Other essential proteins, including lamin B, RhoB, and Rheb, also require farnesylation for their function.[6][7] Disruption of these normal cellular processes can lead to off-target effects and cellular toxicity, particularly in long-term experiments.[8]
Q2: What are the most common signs of cellular toxicity observed with this compound in vitro?
A2: In vitro studies have documented several common indicators of this compound-induced cellular toxicity:
-
Reduced Cell Proliferation and Viability: this compound can suppress the proliferation of various cell lines in a dose-dependent manner.[6]
-
Cell Cycle Arrest: The compound has been shown to arrest cells in the G1 or G2/M phase of the cell cycle.[9][10]
-
Induction of Apoptosis: Particularly at higher concentrations or in low-serum culture conditions, this compound can induce programmed cell death (apoptosis).[6][10] This can be mediated through the upregulation of Death Receptor 5 (DR5).[11]
-
Nuclear Abnormalities: In some cell types, especially those related to progeria research, farnesyltransferase inhibition can lead to abnormal nuclear morphology, such as binucleated cells or donut-shaped nuclei.[7][12]
-
Genomic Instability: FTI treatment has been associated with increased genomic instability and the formation of cytosolic DNA fragments, which can trigger inflammatory signaling pathways.[12]
Q3: Are there strategies to mitigate this compound's cellular toxicity in long-term cell culture?
A3: Yes, several strategies can be employed to manage and reduce cellular toxicity during prolonged experiments:
-
Intermittent Dosing: Studies have suggested that intermittent dosing schedules (e.g., a period of treatment followed by a drug-free period) may be better tolerated than continuous exposure and can help manage toxicity.[8][13]
-
Combination Therapy: Combining this compound with other agents can sometimes allow for lower, less toxic doses of this compound to be used. For example, combining this compound with Baricitinib, a JAK-STAT inhibitor, has been shown to reduce this compound's cellular toxicity, improve cellular homeostasis, and reduce inflammation in progeria cells.[7][12]
-
Dose Optimization: Carefully titrating this compound to the lowest effective concentration for your specific cell model and experimental endpoint is critical. The IC50 can vary significantly between cell lines.
-
Culture Conditions: The pro-apoptotic effects of this compound can be more pronounced in low-serum media.[10] Ensuring optimal and consistent culture conditions can help differentiate between compound-specific toxicity and stress-induced effects.
Troubleshooting Guide for Unexpected Cytotoxicity
This guide addresses common issues researchers face when observing higher-than-expected toxicity in their experiments.
Issue 1: Significant cell death is observed at concentrations well below the published IC50 for my cell line.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Drug Concentration | Verify calculations and stock solution integrity. Test the compound on a known sensitive cell line as a positive control. | Simple errors in dilution or degradation of the stock solution can lead to inaccurate dosing. |
| Cell Line Health/Passage Number | Ensure cells are healthy, free of contamination, and within a low passage number range. | Cells at high passage numbers can become senescent and more sensitive to stressors. |
| Serum Concentration in Media | Evaluate if experiments are being conducted in low-serum conditions. | This compound's pro-apoptotic effects can be masked by proteins in serum.[10] Lower serum levels may reveal toxicity not seen in standard growth media. |
| Off-Target Effects | Consider that your specific cell line may be uniquely sensitive due to its genetic background or expression of certain farnesylated proteins. | Not all cell lines respond identically. The IC50 is an average and sensitivity can vary. |
Issue 2: My cells stop proliferating but do not appear to be undergoing apoptosis.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Cycle Arrest | Perform cell cycle analysis using flow cytometry (see protocol below). | This compound is known to cause G1 or G2/M arrest in many cell lines.[9][10] This cytostatic effect may be the primary response at the concentration used. |
| Cellular Senescence | Use a senescence assay (e.g., β-galactosidase staining). | Long-term treatment with agents that cause cell cycle arrest can induce a senescent state, particularly in primary cell lines. |
| Incomplete Apoptotic Induction | Increase the this compound concentration or treatment duration and re-assess for apoptotic markers (e.g., cleaved caspase-3). | The threshold for inducing apoptosis may be higher or require longer exposure than the threshold for inducing growth arrest. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (48h) | Reference |
| SMMC-7721 | Human Hepatocellular Carcinoma | 20.29 µM | [6][9] |
| QGY-7703 | Human Hepatocellular Carcinoma | 20.35 µM | [6][9] |
| LO2 | Immortalized Human Liver Cell | Undetectable (Limited growth inhibition) | [6][9] |
Table 2: Common Adverse Reactions to this compound in Clinical Trials (HGPS)
| Adverse Reaction | Incidence (%) | Severity | Reference |
| Vomiting | 90% | Mostly mild | [13] |
| Diarrhea | 81% | Mostly mild | [13] |
| Nausea | 56% | Mostly mild | [13] |
| Fatigue | 51% | Mostly mild | [13][14] |
| Anorexia / Decreased Appetite | 53% | Mostly mild | [13][14] |
| Elevated Liver Function Tests | 35% | Mostly mild and self-limited | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol is for determining the dose-dependent effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis via Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach ~70% confluency, treat them with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound action, inhibition of farnesylation, and resulting cellular outcomes.
Caption: Troubleshooting workflow for diagnosing unexpected cellular toxicity with this compound.
Caption: Logic for selecting combination therapies to counteract specific this compound toxicity mechanisms.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Synergistic effect of farnesyl transferase inhibitor this compound combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. researchgate.net [researchgate.net]
- 10. The farnesyltransferase inhibitor this compound induces growth arrest or apoptosis of human lung cancer cells without downregulation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The farnesyltransferase inhibitor this compound induces CCAAT/enhancer-binding protein homologous protein-dependent expression of death receptor 5, leading to induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Baricitinib, a JAK-STAT Inhibitor, Reduces the Cellular Toxicity of the Farnesyltransferase Inhibitor this compound in Progeria Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
Technical Support Center: Enhancing Lonafarnib Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lonafarnib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies aimed at improving the oral bioavailability of this compound.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: We are observing low and highly variable plasma concentrations of this compound after oral gavage in rats. What are the potential causes and how can we troubleshoot this?
A1: Low and variable oral exposure of this compound, a Biopharmaceutics Classification System (BCS) Class II compound with low solubility and high permeability, is a common challenge.[1] Here are the potential causes and troubleshooting steps:
-
Poor Solubility and Dissolution: this compound is practically insoluble in water (0.000829 mg/mL), which can lead to incomplete dissolution in the gastrointestinal tract and, consequently, low absorption.[2]
-
Troubleshooting:
-
Formulation Enhancement: Instead of a simple aqueous suspension, consider formulating this compound with solubility-enhancing excipients. Cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) or 2-hydroxypropyl-β-cyclodextrin (HPBCD), can form inclusion complexes that significantly increase the aqueous solubility of poorly soluble drugs.[2][3][4] A solution-based formulation is likely to provide more consistent and higher bioavailability than a suspension.[2]
-
Particle Size Reduction: If using a suspension, ensure the particle size of the this compound powder is minimized through techniques like micronization to increase the surface area for dissolution.[5]
-
-
-
Vehicle Selection: The choice of vehicle for oral gavage is critical for poorly soluble compounds.
-
Troubleshooting:
-
Aqueous Vehicles: For simple suspensions, vehicles like 0.5% methylcellulose are commonly used.[6] However, for a highly lipophilic compound like this compound, these may not be optimal.
-
Lipid-Based Formulations: Consider using lipid-based vehicles such as oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS). These can improve the solubilization of lipophilic drugs in the gut.[1][7]
-
-
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors and variability.
-
Troubleshooting:
-
Ensure personnel are properly trained in oral gavage for the specific rodent species.
-
Verify the correct placement of the gavage needle to avoid accidental administration into the trachea.
-
Ensure the formulation is homogenous and well-suspended immediately before and during administration to prevent settling of the drug particles.
-
-
-
Food Effect: The presence or absence of food in the stomach can significantly impact the absorption of some drugs.
-
Troubleshooting:
-
For single-dose studies with this compound, food can decrease the maximum plasma concentration (Cmax) and area under the curve (AUC).[1][8] Therefore, fasting the animals overnight before dosing is recommended for single-dose pharmacokinetic studies to ensure consistency.
-
For multiple-dose studies, the effect of food on this compound's pharmacokinetics is less pronounced.[1] However, administering with food is recommended to improve tolerability, as gastrointestinal side effects are common.[1]
-
-
Q2: We are considering co-administering Ritonavir to increase this compound exposure. What is the mechanism and are there any special considerations for animal studies?
A2: Co-administration with Ritonavir is a clinically relevant strategy to boost this compound's bioavailability.
-
Mechanism of Action: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[8] Ritonavir is a potent inhibitor of CYP3A4. By inhibiting this enzyme, Ritonavir slows down the metabolism of this compound, leading to a significant increase in its plasma concentration and overall exposure (AUC).[5][8] In human studies, co-administration of Ritonavir has been shown to dramatically increase this compound serum levels.[5]
-
Considerations for Animal Studies:
-
Species Differences in Metabolism: While CYP3A is a major drug-metabolizing enzyme in both humans and rats, there can be differences in substrate specificity and inhibitor potency. It is important to confirm that Ritonavir effectively inhibits the relevant CYP enzymes in the chosen animal model.
-
Formulation of Co-administration: Both this compound and Ritonavir are poorly soluble. A liquid formulation for oral gavage needs to be carefully prepared to ensure both drugs are adequately dispersed. A co-solvent system or a suspension in a suitable vehicle can be used.
-
Dose Selection: The dose of Ritonavir should be sufficient to achieve adequate inhibition of CYP3A. This may require a pilot study to determine the optimal dose in the specific animal model. In mice, a dose of 50 mg/kg of Ritonavir has been shown to significantly increase the bioavailability of another drug, saquinavir.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the baseline oral bioavailability of this compound in common animal models?
A1: this compound inherently has high absolute oral bioavailability in some preclinical species. In rats and monkeys, the absolute bioavailability has been reported to be in the range of 66-91%.[6] This suggests that this compound is well-absorbed after dissolution. The primary challenge is often ensuring consistent dissolution due to its low aqueous solubility.
Q2: How does food impact the bioavailability of this compound in animal studies?
A2: The effect of food on this compound's pharmacokinetics depends on the dosing regimen:
-
Single-Dose Studies: Food has been shown to decrease the Cmax and AUC of a single dose of this compound.[1][8] Therefore, for single-dose pharmacokinetic studies, it is advisable to fast the animals.
-
Multiple-Dose Studies: With repeated dosing, the effect of food on this compound's pharmacokinetics is minimal.[1] However, administration with food is recommended to enhance tolerability and reduce gastrointestinal side effects.[1]
Q3: What are the recommended formulation strategies to improve the consistency of this compound exposure in oral gavage studies?
A3: To improve consistency, the focus should be on enhancing the solubility and dissolution rate of this compound. Recommended strategies include:
-
Cyclodextrin Complexation: Using cyclodextrins like SBE-β-CD or HPBCD to form an inclusion complex can create a solution from a suspension, which is expected to improve bioavailability and reduce variability.[2]
-
Lipid-Based Formulations: Formulations such as solutions in oil, self-emulsifying drug delivery systems (SEDDS), or lipid nanoparticles can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.
Q4: Is there a significant difference in this compound metabolism between rodents and humans?
A4: this compound is significantly metabolized in both rats and monkeys.[6] The primary metabolizing enzyme in humans is CYP3A4.[8] While rats also have CYP3A enzymes that metabolize a wide range of drugs, there can be differences in the specific isoforms and their activity levels compared to humans. These differences can affect the rate of metabolism and the formation of specific metabolites. Therefore, while rats are a useful model, direct extrapolation of metabolic profiles and clearance rates to humans should be done with caution.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral Dose in Different Species
| Species | Dose | Formulation | Bioavailability (F%) | Tmax (hours) | t1/2 (hours) |
| Rat | 15, 30 mg/kg | 0.4% Methylcellulose | 66 - 91% | 2 - 4 | 1 - 2 |
| Monkey | 15, 30 mg/kg | 0.4% Methylcellulose | 66 - 91% | 6 - 8 | 2 - 3.75 |
Source: Data compiled from a study on the pharmacokinetic properties of this compound.[6]
Table 2: Effect of Food on the Relative Oral Bioavailability of this compound in Humans (Single vs. Multiple Dosing)
| Dosing Regimen | Parameter | Relative Bioavailability (Fed vs. Fasted) |
| Single Dose (100 mg) | Cmax | 48% |
| AUC | 77% | |
| Multiple Dose (200 mg Q12H) | Cmax | 87% |
| AUC | 96% |
Source: Data from a study on the effect of food on this compound pharmacokinetics.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage in Rodents
This protocol describes the preparation of a basic suspension of this compound in methylcellulose, a common vehicle for preclinical oral studies.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinders and beakers
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the animals to be dosed. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of this compound.
-
Weigh the this compound powder accurately using an analytical balance.
-
Triturate the this compound powder in a mortar and pestle to break up any aggregates and ensure a fine, uniform particle size. This step is crucial for creating a stable suspension.
-
Prepare a paste: Transfer the weighed this compound powder to a beaker. Add a small volume of the 0.5% methylcellulose vehicle (e.g., 1-2 mL) and mix thoroughly with a spatula to create a smooth, uniform paste. This "wetting" step is important to ensure the powder disperses evenly.
-
Gradual dilution: While continuously stirring the paste with a magnetic stirrer, slowly add the remaining 0.5% methylcellulose vehicle to reach the final desired volume.
-
Homogenization (Recommended): For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer (e.g., rotor-stator homogenizer) for a few minutes.
-
Storage: Store the prepared suspension in a labeled, sealed container, protected from light. It is recommended to prepare the suspension fresh daily. If stored, it should be refrigerated and brought to room temperature before use. Always re-suspend thoroughly by vortexing or stirring before each administration.
Protocol 2: Preparation of a this compound-Cyclodextrin Formulation for Oral Gavage
This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
pH meter and solutions for pH adjustment (if necessary)
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Determine the molar ratio: The molar ratio of this compound to cyclodextrin will influence the complexation efficiency. A 1:1 molar ratio is a common starting point.
-
Calculate the required amounts: Based on the desired concentration of this compound and the chosen molar ratio, calculate the mass of this compound and SBE-β-CD needed.
-
Dissolve the cyclodextrin: Weigh the calculated amount of SBE-β-CD and dissolve it in the required volume of sterile water in a volumetric flask. Stir using a magnetic stirrer until a clear solution is obtained.
-
Add this compound: Weigh the calculated amount of this compound powder and slowly add it to the SBE-β-CD solution while stirring continuously.
-
Facilitate complexation: Continue stirring the mixture for several hours (e.g., 24-48 hours) at room temperature, protected from light, to allow for the formation of the inclusion complex. The solution should become clear as the this compound dissolves. Gentle heating or sonication can be used to expedite the process, but care should be taken to avoid degradation of the compound.
-
pH adjustment (if necessary): Check the pH of the final solution. If needed, adjust the pH to a physiologically acceptable range (typically pH 4-8 for oral administration) using dilute acid or base. A moderately acidic pH may favor the solubility of the complex.[2]
-
Filtration (optional): If any undissolved particles remain, the solution can be filtered through a 0.22 µm filter to ensure a clear solution for administration.
-
Storage: Store the final solution in a sterile, sealed container, protected from light. The stability of the solution should be determined for the intended storage conditions.
Visualizations
Caption: this compound inhibits farnesyltransferase, blocking the post-translational modification of proteins like Ras and Rheb, which in turn downregulates the mTOR signaling pathway, affecting cell growth and proliferation.
Caption: Experimental workflow for comparing the oral bioavailability of different this compound formulations in rats.
Caption: A logical troubleshooting workflow for addressing issues of low or variable this compound exposure in animal studies.
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipid-based vehicle for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the pharmacokinetic boosting effects of ritonavir on oral bioavailability of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lonafarnib Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges related to Lonafarnib resistance in cancer cell lines.
I. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: My this compound-sensitive cell line shows no response or a reduced response to the drug.
| Potential Cause | Suggested Solution |
| Inactive this compound Compound | 1. Test Activity: Validate your this compound stock on a known sensitive cell line, such as H-Ras transformed cells. 2. Proper Storage: Ensure this compound is stored as recommended by the manufacturer to prevent degradation. |
| High Serum Concentration | Some studies suggest that cytokines and other factors in serum can mask the pro-apoptotic effects of farnesyltransferase inhibitors (FTIs).[1] Action: Perform experiments in low-serum (e.g., 0.1%) media to unmask potential apoptotic effects.[1] |
| Incorrect IC50 Determination | The growth inhibitory effects of this compound can be time-dependent. Action: Extend the treatment duration (e.g., beyond 48 hours) to accurately determine the IC50 value.[1] |
| Cell Line Contamination/Misidentification | The cell line may have been contaminated or misidentified over time. Action: Perform cell line authentication using short tandem repeat (STR) profiling. |
Problem 2: My cancer cell line is developing resistance to this compound over time.
| Potential Cause | Suggested Verification & Solution |
| Alternative Prenylation | In KRAS-mutant cells, the most common resistance mechanism is alternative prenylation by geranylgeranyltransferase-I (GGTase-I), which bypasses the farnesyltransferase (FTase) blockade.[2][3] Verification: Co-treat resistant cells with this compound and a GGTase-I inhibitor (GGTI). Solution: If synergy is observed (Combination Index < 1), it confirms this mechanism.[2] |
| Activation of Bypass Signaling Pathways | Cells can activate alternative survival pathways to circumvent the effects of this compound. Common examples include the PI3K/Akt/mTOR and MAPK pathways.[2][4][5] Verification: Use Western blotting to probe for increased phosphorylation of key pathway components (e.g., p-Akt, p-mTOR, p-ERK). Solution: Combine this compound with inhibitors of the activated pathway (e.g., PI3K, Akt, or mTOR inhibitors).[1][2][5] |
| Mutations in Farnesyltransferase (FTase) | Mutations in the β-subunit of FTase (FNTA gene) can alter the drug-binding pocket, reducing this compound's affinity.[2][4] Verification: Sequence the coding region of the FNTA gene in resistant cells to identify potential mutations.[2][4] |
| Upregulation of Drug Efflux Pumps | Overexpression of ABC transporters like ABCB1 (MDR1) can increase the removal of this compound from the cell.[2][6] Verification: Use qRT-PCR or Western blotting to measure the expression of ABCB1. Solution: Combine this compound with an ABCB1 inhibitor. This compound itself has been shown to inhibit ABCB1 activity.[6] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: Resistance to this compound and other farnesyltransferase inhibitors (FTIs) is multifactorial. The main mechanisms include:
-
Alternative Prenylation: This is a major resistance mechanism, especially for proteins like K-Ras. When farnesyltransferase (FTase) is blocked by this compound, the enzyme geranylgeranyltransferase-I (GGTase-I) can attach a geranylgeranyl lipid group instead, maintaining the protein's membrane localization and function.[2][3]
-
Activation of Bypass Signaling: Cancer cells can compensate for FTase inhibition by upregulating parallel signaling pathways that promote survival and proliferation, such as the PI3K/Akt/mTOR pathway.[2][4]
-
Target Mutation: Although less common, mutations in the gene for the β-subunit of FTase can reduce the binding affinity of this compound to the enzyme.[4]
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, lowering its effective intracellular concentration.[2][6]
Q2: How can I determine if this compound is effectively inhibiting farnesyltransferase in my cells?
A2: You can assess the on-target activity of this compound by performing a Western blot for a known FTase substrate, such as HDJ-2 or Lamin B.[3][4] In cells sensitive to this compound, treatment should lead to the accumulation of the unprocessed, slower-migrating form of the protein on the gel.[4] If you do not observe this shift, it may indicate a problem with your this compound stock or a specific resistance mechanism in your cell line.
Q3: Is combination therapy a viable strategy to overcome this compound resistance?
A3: Yes, combination therapy is a highly effective strategy. The choice of the second agent depends on the resistance mechanism:
-
For Alternative Prenylation: Combine this compound with a GGTase-I inhibitor (GGTI) to block the escape pathway.[2][7]
-
For Bypass Signaling: Use inhibitors targeting the specific activated pathway, such as mTOR inhibitors (e.g., rapamycin) or PI3K/Akt inhibitors.[2][5]
-
With Chemotherapeutics: this compound has shown synergistic effects with various chemotherapeutic agents, including taxanes (paclitaxel), sorafenib, and doxorubicin.[5][6][8]
Q4: Why is this compound often less effective against cancers with K-Ras mutations?
A4: Resistance in K-Ras mutant cancers is attributed to two main factors:
-
Higher Affinity for FTase: K-Ras has a higher affinity for farnesyltransferase compared to other Ras isoforms like H-Ras, making it more difficult to inhibit.[3][9]
-
Alternative Prenylation: As mentioned, K-Ras can be alternatively prenylated by GGTase-I when FTase is inhibited, allowing it to remain functional.[3][4]
III. Visualized Workflows and Pathways
Signaling Pathway: this compound Action and Resistance
Caption: this compound blocks FTase, but resistance can occur via GGTase-I.
Experimental Workflow: Investigating this compound Resistance
Caption: A decision-tree workflow for troubleshooting this compound resistance.
IV. Key Experimental Protocols
Protocol 1: Cell Viability Assay (IC50 Determination)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for Protein Prenylation Status
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and load onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against a farnesylation-dependent protein (e.g., anti-HDJ2) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system. The unprocessed form will appear as a slower-migrating band compared to the processed, farnesylated form.
Protocol 3: Combination Index (CI) for Synergy Analysis
-
Experimental Design: Based on the individual IC50 values of this compound and the second drug (e.g., a GGTI or mTOR inhibitor), design a matrix of combination concentrations at a constant ratio.
-
Cell Treatment: Treat cells with the single agents and the combinations as designed in step 1.
-
Viability Assay: After 72 hours, perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Farnesyl transferase inhibitor resistance probed by target mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The farnesyl transferase inhibitor this compound inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effect of farnesyl transferase inhibitor this compound combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. High affinity for farnesyltransferase and alternative prenylation contribute individually to K-Ras4B resistance to farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Lonafarnib's Efficacy in Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental protocols and enhance the efficacy of Lonafarnib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of farnesyltransferase (FTase).[1] This enzyme is responsible for the post-translational modification of proteins by attaching a farnesyl group, a process crucial for their localization to the cell membrane and subsequent activation.[2][3] By inhibiting FTase, this compound prevents the farnesylation of key signaling proteins, most notably those in the Ras superfamily, thereby disrupting downstream pathways involved in cell proliferation, survival, and differentiation.[3]
Q2: In which research areas is this compound primarily used?
A2: this compound was initially developed as a potential anti-cancer agent due to the frequent mutation of Ras proteins in human cancers.[4] It has shown activity in various cancer models, including non-small cell lung cancer, pancreatic cancer, and breast cancer.[5] However, its most significant clinical application is in the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS), a rare genetic disorder characterized by premature aging, where it prevents the farnesylation of the disease-causing protein progerin.[4][6][7] It is also under investigation for the treatment of Hepatitis D virus (HDV) infection.[8]
Q3: What are the key signaling pathways affected by this compound?
A3: The primary targets of this compound are pathways driven by farnesylated proteins. The most well-characterized of these is the Ras-Raf-MEK-ERK (MAPK) pathway , which is critical for cell growth and proliferation.[9] Additionally, this compound can impact the PI3K/Akt/mTOR pathway , another crucial signaling cascade for cell survival and metabolism.[10][11] By preventing the membrane localization of Ras, this compound effectively dampens the signal transmission through these pathways.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically supplied as a powder. For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations up to 25 mg/mL. To dissolve, incubate at 25°C and vortex periodically; the process may take 30 minutes to 2.5 hours until the solution is clear. This stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: Lower than Expected Efficacy or Cell Line Resistance
Possible Causes:
-
Incorrect Dosing: The concentration of this compound may be too low to effectively inhibit farnesyltransferase in the specific cell line.
-
Cell Line-Specific Resistance: Some cell lines may exhibit intrinsic or acquired resistance to farnesyltransferase inhibitors.
-
Alternative Prenylation: K-Ras and N-Ras can be alternatively prenylated by geranylgeranyltransferase I (GGTase-I), bypassing the inhibition of FTase.
-
Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cell.
Troubleshooting Steps:
-
Verify IC50 Value: Determine the half-maximal inhibitory concentration (IC50) of this compound for your specific cell line using a cell viability assay (e.g., MTT or CCK-8). This will establish the effective concentration range.
-
Confirm Target Engagement: Perform a Western blot to assess the farnesylation status of a known FTase substrate, such as Lamin A or HDJ-2. A successful inhibition by this compound should result in an accumulation of the unprocessed, slower-migrating form of the protein.
-
Investigate Alternative Prenylation: If you are working with cell lines harboring K-Ras or N-Ras mutations, consider co-treatment with a GGTase-I inhibitor to block the alternative prenylation pathway.
-
Assess Drug Efflux: Use a P-gp inhibitor, such as verapamil, in combination with this compound to determine if drug efflux is contributing to resistance.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Causes:
-
This compound Degradation: Improper storage or handling of this compound stock solutions can lead to reduced potency.
-
Variability in Cell Culture Conditions: Changes in cell passage number, confluency, or media composition can affect cellular response to treatment.
-
Inaccurate Pipetting or Dilutions: Errors in preparing drug concentrations can lead to significant variability.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a properly stored stock solution for each experiment.
-
Standardize Cell Culture Practices: Use cells within a consistent range of passage numbers. Seed cells at a uniform density and ensure they are in the exponential growth phase at the time of treatment.
-
Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate and reproducible liquid handling.
-
Include Proper Controls: Always include vehicle-treated (DMSO) controls and untreated controls in your experimental design.
Issue 3: Unexpected Cytotoxicity in Control Cells
Possible Causes:
-
High DMSO Concentration: The concentration of the vehicle (DMSO) in the final culture medium may be too high, leading to solvent-induced cell death.
-
Contamination: Bacterial or fungal contamination in the cell culture can cause widespread cell death.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your experiments is at a non-toxic level, typically below 0.1%. Run a vehicle-only control to assess the effect of DMSO on cell viability.
-
Check for Contamination: Regularly inspect cell cultures for any signs of contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock of cells.
Quantitative Data
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) |
| SMMC-7721 | Hepatocellular Carcinoma | 20.29 | 48 |
| QGY-7703 | Hepatocellular Carcinoma | 20.35 | 48 |
| HCT116 | Colon Cancer | 0.05 | Not Specified |
| MCF-7 | Breast Cancer | 0.05 | Not Specified |
| UMSCC10B | Head and Neck Squamous Carcinoma | 0.6 - 32.3 | 120 |
| UMSCC14B | Head and Neck Squamous Carcinoma | 0.6 - 32.3 | 120 |
| H1792 | Non-Small Cell Lung Cancer | ~2.5 | 72 |
| H522 | Non-Small Cell Lung Cancer | >10 | 72 |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the duration of drug exposure.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on a cell line of interest.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Farnesylation Inhibition
This protocol is to assess the inhibition of farnesyltransferase by observing the mobility shift of a farnesylated protein.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a farnesylated protein (e.g., Lamin A, HDJ-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system. An upward shift in the band for the target protein in this compound-treated samples indicates an accumulation of the unprocessed, unfarnesylated form.
Visualizations
Caption: Mechanism of this compound action on farnesyltransferase.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Key signaling pathways affected by this compound.
References
- 1. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. answers.childrenshospital.org [answers.childrenshospital.org]
- 5. A phase I safety, pharmacological, and biological study of the farnesyl protein transferase inhibitor, this compound (SCH 663366), in combination with cisplatin and gemcitabine in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Common Side Effects of Lonafarnib in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the common side effects of Lonafarnib in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.
I. Gastrointestinal (GI) Toxicity
Gastrointestinal side effects, including diarrhea, nausea, vomiting, and decreased appetite, are among the most frequently observed adverse events in preclinical studies with this compound.[1][2] Proper management of these side effects is crucial for animal welfare and maintaining the integrity of the study.
FAQs & Troubleshooting Guide: Gastrointestinal Toxicity
Q1: An animal in my study is experiencing diarrhea after this compound administration. What should I do?
A1: First, assess the severity of the diarrhea. For mild to moderate cases, supportive care is often sufficient. This includes ensuring easy access to food and water to prevent dehydration and malnutrition.[3] For more severe or persistent diarrhea, pharmacological intervention may be necessary.
-
Experimental Protocol: Management of Diarrhea
-
Monitor: Closely monitor the animal for signs of dehydration (e.g., reduced skin turgor, decreased urine output, weight loss) and overall well-being.[3]
-
Supportive Care: Provide a highly palatable and digestible diet. Ensure continuous access to fresh water. Oral rehydration solutions can also be offered.[4][5]
-
Pharmacological Intervention (if necessary): If diarrhea is severe, consider the administration of an anti-diarrheal agent such as loperamide. A starting dose for rodents can be extrapolated from general chemotherapy-induced diarrhea models, but pilot studies are recommended to determine the optimal dose for your specific model and this compound dose.
-
Q2: My animals are showing signs of nausea and are not eating (anorexia) after being treated with this compound. How can I manage this?
A2: Nausea and anorexia are common and can lead to weight loss and dehydration.[1][2] Management strategies focus on reducing nausea and encouraging food and water intake.
-
Experimental Protocol: Management of Nausea and Anorexia
-
Antiemetic Pre-treatment: Consider administering an antiemetic agent prior to this compound dosing.
-
Maropitant: A neurokinin-1 (NK1) receptor antagonist, can be effective in preventing vomiting in animal models.[6][7][8][9][10] A common subcutaneous dose for dogs and cats is 1 mg/kg, which can be used as a starting point for dose-finding studies in rodents.[8][10]
-
Ondansetron: A 5-HT3 receptor antagonist, is another option. Dosing in preclinical models can vary, so a literature search for your specific model is recommended.[11][12][13][14][15]
-
-
Dietary Support: Provide highly palatable, energy-dense food to encourage eating. Wet mash or gel-based diets can be more appealing to animals with reduced appetite.
-
Hydration: Ensure adequate hydration with easy access to water or oral rehydration solutions.[4][5] If an animal becomes dehydrated, subcutaneous fluid administration may be necessary.[3][16][17][18]
-
Q3: How can I proactively monitor for and mitigate gastrointestinal toxicity?
A3: Proactive monitoring and early intervention are key.
-
Monitoring Protocol:
-
Daily Observations: Record daily body weights, food and water consumption, and stool consistency.
-
Clinical Signs: Note any signs of nausea (e.g., pica in rodents), vomiting, or abdominal discomfort.
-
-
Mitigation Strategies:
-
Dose Adjustment: If GI toxicity is severe and persistent, a reduction in the this compound dose may be necessary.[1]
-
Dietary Modification: Providing a consistent, palatable, and easily digestible diet throughout the study can help maintain gut health.
-
II. Hematological Toxicity (Myelosuppression)
This compound can cause myelosuppression, leading to a decrease in white blood cells, red blood cells, and platelets.[1][19] This can increase the risk of infection, anemia, and bleeding.
FAQs & Troubleshooting Guide: Hematological Toxicity
Q1: What are the signs of myelosuppression in my preclinical models?
A1: Clinical signs of myelosuppression can be subtle. They may include lethargy, pale mucous membranes (anemia), or signs of infection (due to neutropenia). The most reliable way to detect myelosuppression is through regular blood monitoring.
Q2: How should I monitor for hematological toxicity?
A2: Regular blood sampling and analysis are essential.
-
Experimental Protocol: Hematological Monitoring
-
Baseline Collection: Collect a baseline blood sample before the first dose of this compound.
-
Scheduled Monitoring: Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly). The frequency will depend on the dose and duration of treatment.
-
Complete Blood Count (CBC): Analyze the blood samples for a complete blood count, including white blood cell count (with differential), red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Q3: What can I do if I observe significant myelosuppression?
A3: Management of myelosuppression depends on its severity.
-
Management Strategies:
-
Dose Modification: A dose reduction or temporary interruption of this compound treatment may be necessary if myelosuppression is severe.[20]
-
Supportive Care:
-
Infection Prevention: For animals with severe neutropenia, consider housing them in a sterile environment to minimize the risk of infection. Prophylactic antibiotics may be considered in consultation with a veterinarian.[21][22]
-
Anemia Management: In cases of severe anemia, a blood transfusion may be required.
-
Thrombocytopenia Management: For severe thrombocytopenia, minimize handling and invasive procedures to reduce the risk of bleeding. Platelet transfusions are a potential supportive care measure.[23][24]
-
-
III. Metabolic and Electrolyte Imbalance
This compound administration can lead to electrolyte abnormalities, including changes in potassium, sodium, and calcium levels.[1] Dehydration resulting from gastrointestinal toxicity can exacerbate these imbalances.
FAQs & Troubleshooting Guide: Metabolic and Electrolyte Imbalance
Q1: What are the signs of electrolyte imbalance in my animals?
A1: Clinical signs can be non-specific and may include lethargy, muscle weakness, or changes in water intake. Severe imbalances can lead to more serious complications.
Q2: How should I monitor for electrolyte imbalances?
A2: Regular blood chemistry analysis is the most effective way to monitor electrolyte levels.
-
Experimental Protocol: Electrolyte Monitoring
-
Baseline and Regular Sampling: Collect blood samples for serum chemistry analysis at baseline and at regular intervals during the study, concurrent with hematological monitoring.
-
Key Parameters: At a minimum, monitor serum levels of sodium, potassium, chloride, calcium, and bicarbonate.
-
Q3: How can I manage dehydration and electrolyte imbalances?
A3: Management focuses on fluid and electrolyte replacement.
-
Management Protocol: Dehydration and Electrolyte Imbalance
-
Oral Rehydration: For mild dehydration, provide free access to an oral rehydration solution containing electrolytes and a carbohydrate source.[4][5][25]
-
Subcutaneous Fluid Therapy: For moderate to severe dehydration, administer warmed, sterile subcutaneous fluids.[3][16][17][18]
-
Fluid Choice: Lactated Ringer's Solution (LRS) is often a good choice as it contains electrolytes. 0.9% saline is another option.[16]
-
Volume: The volume to administer will depend on the degree of dehydration and the size of the animal. A general guideline for maintenance fluids in rodents is 100 ml/kg/24 hours.[18] This should be adjusted based on the estimated fluid deficit.
-
-
Electrolyte Supplementation: If specific electrolyte deficiencies are identified through blood analysis, targeted supplementation may be necessary in consultation with a veterinarian.
-
IV. Potential Nephrotoxicity and Retinal Toxicity
Preclinical studies in animals have indicated a potential for nephrotoxicity and retinal toxicity with this compound.[19][26] Careful monitoring for these potential side effects is recommended.
FAQs & Troubleshooting Guide: Nephrotoxicity and Retinal Toxicity
Q1: How can I monitor for potential kidney damage in my study?
A1: Monitoring for nephrotoxicity involves both blood and urine analysis.
-
Experimental Protocol: Nephrotoxicity Monitoring
-
Urinalysis: Collect urine samples periodically to assess for proteinuria, hematuria, and changes in urine specific gravity.
-
Serum Chemistry: Monitor serum creatinine and blood urea nitrogen (BUN) levels as indicators of kidney function.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the kidneys to identify any treatment-related changes.
-
Q2: What are the signs of retinal toxicity, and how can I assess for it?
A2: Clinical signs of retinal toxicity in rodents can be difficult to observe. Specialized ophthalmological examinations are typically required.
-
Experimental Protocol: Retinal Toxicity Assessment
-
Ophthalmological Examination: Conduct baseline and periodic ophthalmological examinations, which may include fundoscopy to visually inspect the retina.
-
Electroretinography (ERG): ERG is a functional assessment of the retina and can detect changes in retinal cell activity.[27][28]
-
Histopathology: At necropsy, perform a detailed histopathological evaluation of the eyes, with a focus on the retinal layers.[27][29][30][31]
-
V. Data Presentation and Visualization
Quantitative Data Summary
The following tables summarize key quantitative data for managing this compound side effects in preclinical models.
Table 1: Supportive Care Agent Dosages for Rodents
| Side Effect | Agent | Species | Route | Suggested Starting Dose | Citation(s) |
| Diarrhea | Loperamide | Mouse/Rat | Oral | 1-3 mg/kg | |
| Nausea/Vomiting | Maropitant | Dog/Cat | SC | 1 mg/kg | [8][10] |
| Nausea/Vomiting | Ondansetron | Human | IV | 0.15 mg/kg | [13][14] |
Note: These are suggested starting doses and may need to be optimized for your specific experimental conditions.
Table 2: Fluid Therapy Guidelines for Rodents
| Parameter | Guideline | Citation(s) |
| Daily Water Intake (Mouse) | ~150 ml/kg/24h | [17] |
| Daily Water Intake (Rat) | ~100 ml/kg/24h | [17][32] |
| Maintenance Fluid Rate | 100 ml/kg/24h | [18] |
| Subcutaneous Fluid Volume (per site) | Mouse: max 0.25 ml; Rat: max 2.5 ml | [17] |
Mandatory Visualizations
Caption: Mechanism of action of this compound, inhibiting farnesyltransferase.
Caption: Workflow for managing GI toxicity in preclinical models.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. freimann.nd.edu [freimann.nd.edu]
- 4. Studies of oral rehydration solutions in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mazuri.com [mazuri.com]
- 6. Efficacy and safety of maropitant, a selective neurokinin 1 receptor antagonist, in two randomized clinical trials for prevention of vomiting due to motion sickness in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. Maropitant Citrate (Cerenia®) for Dogs and Cats [petplace.com]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. droracle.ai [droracle.ai]
- 12. Ondansetron (ZOFRAN & ODT) for nausea | ChemoExperts [chemoexperts.com]
- 13. Zofran (ondansetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. drugs.com [drugs.com]
- 15. Ondansetron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 18. Boston University | Login [shib.bu.edu]
- 19. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. Management of myelosuppression in the patient with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 23. Improving Outcomes of Chemotherapy: Established and Novel Options for Myeloprotection in the COVID-19 Era - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncnursingnews.com [oncnursingnews.com]
- 25. How to make Emergency Electrolyte - Rat Trixs - Do More With your Rats! [rattrix.weebly.com]
- 26. zokinvy.com [zokinvy.com]
- 27. Progress in retinal toxicity research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Retinal and Ocular Toxicity in Ocular Application of Drugs and Chemicals – Part I: Animal Models and Toxicity Assays | Semantic Scholar [semanticscholar.org]
- 30. Retinal Toxicity Service | Newcells Biotech [newcellsbiotech.co.uk]
- 31. Ocular toxicity assessment from systemically administered xenobiotics: considerations in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. ratguide.com [ratguide.com]
how to avoid degradation of Lonafarnib during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Lonafarnib during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions, including exposure to acidic and basic environments (hydrolysis), oxidizing agents, high temperatures, and light (photolysis).[1] It is crucial to control these factors throughout your experimental workflow.
Q2: What are the recommended storage conditions for this compound?
A2: this compound capsules should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with temporary excursions permitted between 15°C and 30°C (59°F and 86°F). The commercial product is packaged in high-density polyethylene (HDPE) bottles containing a desiccant, indicating the need to protect it from moisture. For research purposes, it is advisable to store this compound in a tightly sealed container in a cool, dry, and dark place.
Q3: How should I prepare this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution can be prepared by dissolving the compound in DMSO. To ensure complete dissolution, vortexing the solution periodically is recommended. Prepared stock solutions should be stored at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Is this compound sensitive to light?
A4: Yes, photostability studies are a standard part of forced degradation testing for this compound, indicating its potential for light-induced degradation.[1] It is recommended to protect this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.
Q5: Can I mix this compound with any solvent or buffer?
A5: Caution should be exercised when choosing solvents. Protic solvents, such as methanol, have been shown to react with certain this compound metabolites, suggesting a potential for similar reactions with the parent compound under certain conditions.[2] It is advisable to use aprotic solvents like DMSO for stock solutions. When preparing working solutions in aqueous buffers, it is best to prepare them fresh and use them promptly. The stability of this compound can be pH-dependent, with both acidic and basic conditions promoting hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound stock or working solutions. | 1. Prepare fresh stock and working solutions of this compound. 2. Perform a quality check of the new solutions using a validated analytical method like HPLC. 3. Ensure proper storage conditions (cool, dry, dark) for both solid compound and solutions. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study (see protocol below) to identify potential degradation products. 2. Use a stability-indicating HPLC method to separate this compound from its degradants. 3. If degradation is confirmed, review experimental procedures to identify and mitigate the stress factor (e.g., protect from light, adjust pH, control temperature). |
| Loss of this compound concentration over time in an experiment. | Instability in the experimental medium (e.g., cell culture media, buffer). | 1. Assess the stability of this compound in the specific experimental medium over the duration of the experiment. 2. If significant degradation occurs, consider adding this compound to the medium immediately before use or replenishing it at set intervals. |
Quantitative Data on this compound Degradation
| Stress Condition | Typical Conditions | Expected % Degradation (Illustrative) | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 10 - 20% | Hydrolysis of the amide bond. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | 15 - 25% | Hydrolysis of the amide bond. |
| Oxidation | 3% H₂O₂ at room temp for 24h | 5 - 15% | Oxidation of the pyridine ring or other susceptible moieties. |
| Thermal | 70°C for 48h (solid state) | < 5% | General thermal decomposition. |
| Photolytic | ICH Q1B conditions | 5 - 10% | Photochemical reactions leading to various degradants. |
Experimental Protocols
Stability-Indicating RP-HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying this compound in the presence of its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the wavelength of maximum absorbance for this compound (approximately 260-280 nm).[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C. Sample as above and neutralize before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Sample at various time points.
-
Thermal Degradation: Expose the solid this compound powder to 70°C in a hot air oven. Dissolve samples at different time points for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples and a non-stressed control using the validated stability-indicating RP-HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products and calculate the percentage of this compound degradation.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing Lonafarnib Treatment in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lonafarnib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of farnesyltransferase (FTase).[1][2][3] Farnesylation is a type of post-translational modification where a farnesyl group is added to a protein, which is crucial for the protein's proper localization and function within the cell.[1] By inhibiting FTase, this compound prevents the farnesylation of key proteins involved in cell signaling pathways that regulate cell growth, differentiation, and survival.[1]
One of the most well-known targets of this compound is the Ras family of proteins, which, when mutated, can lead to uncontrolled cell proliferation and cancer.[1] Another critical application is in the treatment of Hutchinson-Gilford Progeria Syndrome (HGPS), where this compound inhibits the farnesylation of the defective protein progerin, ameliorating some of the disease's symptoms.[1][4][5]
Caption: Mechanism of action of this compound.
Q2: What is a recommended starting concentration and incubation time for this compound in cell culture?
The optimal concentration and incubation time for this compound are highly dependent on the cell line and the experimental endpoint. However, based on published studies, a general starting point can be recommended.
-
Concentration: For initial experiments, a dose-response curve ranging from 0.1 µM to 10 µM is advisable.[6] In many cancer cell lines, IC50 values (the concentration that inhibits 50% of cell growth) after a 3 to 5-day treatment are in the low micromolar range.[6]
-
Incubation Time: For cell viability or apoptosis assays, incubation times of 24, 48, or 72 hours are commonly used to observe significant effects.[7] For signaling studies, such as assessing the inhibition of protein farnesylation or downstream pathway modulation (e.g., phosphorylation of ERK), shorter incubation times of 2 to 24 hours may be sufficient.[7]
It is crucial to perform a time-course experiment to determine the optimal window for observing the desired effect in your specific cell model.[7]
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is typically supplied as a powder. For cell culture experiments, it is recommended to:
-
Reconstitution: Dissolve the this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to minimize freeze-thaw cycles.[7] this compound is a white to off-white powder and is practically insoluble in water.[8]
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[7]
Data on this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 48 hours | 20.29 | [9][10] |
| QGY-7703 | Hepatocellular Carcinoma | 48 hours | 20.35 | [9][10] |
| NSCLC Cell Lines (various) | Non-Small Cell Lung Cancer | 3 days | 2.1 - 9.8 | [6] |
| NSCLC Cell Lines (various) | Non-Small Cell Lung Cancer | 5 days | 0.14 - 3.12 | [6] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound treatment in cell culture.
Issue 1: High levels of cytotoxicity observed even at low concentrations.
-
Possible Cause 1: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is below 0.1%.[7] Prepare a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the effect of the solvent alone.
-
-
Possible Cause 2: Cell Line Sensitivity. Some cell lines are inherently more sensitive to this compound.
-
Solution: Perform a dose-response experiment with a wider range of lower concentrations (e.g., nanomolar to low micromolar) to determine the optimal non-toxic working concentration for your specific cell line.
-
-
Possible Cause 3: Extended Incubation Time. Prolonged exposure to the drug may lead to increased cell death.
-
Solution: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the shortest incubation time that yields the desired biological effect.
-
Issue 2: No significant effect of this compound is observed at expected concentrations.
-
Possible Cause 1: Insufficient Incubation Time. The incubation period may be too short for the desired effect to manifest, especially for endpoints like cell viability or apoptosis.
-
Possible Cause 2: Cell Line Resistance. The cell line may be resistant to this compound due to various mechanisms, such as alternative prenylation of proteins by geranylgeranyltransferase-1 (GGTase-1) or mutations in downstream signaling pathways.[11]
-
Solution:
-
Confirm target engagement by performing a Western blot to check for the inhibition of farnesylation of a known substrate (e.g., Lamin A/C, HDJ-2) or the phosphorylation status of downstream effectors like ERK.[7]
-
Consider using this compound in combination with other inhibitors (e.g., MAPK pathway inhibitors) which has shown synergistic effects in some cancer cells.[12]
-
-
-
Possible Cause 3: Drug Inactivity. Improper storage or handling of this compound can lead to its degradation.
-
Solution: Always use freshly prepared working solutions from a properly stored stock.[7] Avoid repeated freeze-thaw cycles of the stock solution.
-
Caption: Troubleshooting this compound experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT or Resazurin-based)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Cell viability assay workflow.
Protocol 2: Western Blot for Farnesylation Inhibition
This protocol is to confirm that this compound is inhibiting its target, farnesyltransferase, in the treated cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Lamin A/C, anti-HDJ-2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities. Inhibition of farnesylation can sometimes be observed as a shift in the apparent molecular weight of the protein.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | Protein Prenyltransferases | Tocris Bioscience [tocris.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Progeria - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Synergistic effect of farnesyl transferase inhibitor this compound combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The farnesyl transferase inhibitor (FTI) SCH66336 (this compound) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The farnesyl transferase inhibitor this compound inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Lonafarnib-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Lonafarnib-based experiments.
Understanding this compound's Mechanism of Action
This compound is a potent and specific, orally bioavailable inhibitor of farnesyltransferase (FTase).[1] This enzyme attaches a farnesyl group to proteins, a critical post-translational modification known as farnesylation. Farnesylation is essential for the proper localization and function of numerous cellular proteins, including Ras and progerin.[1][2]
In conditions like Hutchinson-Gilford Progeria Syndrome (HGPS), a mutation in the LMNA gene leads to the production of an abnormal, permanently farnesylated protein called progerin.[3][4][5] Progerin accumulates in the nuclear membrane, disrupting nuclear architecture and leading to premature aging phenotypes.[2][6] this compound inhibits the farnesylation of progerin, preventing its toxic accumulation.[2][3]
Similarly, in many cancers, the Ras family of proteins requires farnesylation to anchor to the cell membrane, a prerequisite for their role in signaling pathways that control cell proliferation and survival.[1][7] By inhibiting FTase, this compound disrupts these oncogenic signals.[1] this compound is also an effective antiviral against Hepatitis Delta Virus (HDV) because the virus utilizes the host's farnesylation process to complete its life cycle.[8][9]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Q1: My cells are not responding to this compound treatment or show resistance. What are the possible reasons?
A1: Lack of response or acquired resistance to this compound can stem from several factors. A systematic approach is necessary to identify the cause.
Possible Causes and Troubleshooting Steps:
-
Alternative Prenylation: While this compound inhibits farnesyltransferase (FTase), some proteins (like K-Ras and N-Ras) can be alternatively modified by geranylgeranyltransferase I (GGTase-I).[7][3] This bypass mechanism can sustain protein function and lead to resistance.
-
Troubleshooting: Co-treat cells with this compound and a GGTase-I inhibitor (e.g., GGTI-298). A synergistic effect (Combination Index < 1) would suggest that alternative prenylation is a key resistance mechanism.[10]
-
-
High Target Affinity: K-Ras has a higher affinity for FTase compared to H-Ras, making its farnesylation more difficult to inhibit completely.[10]
-
Troubleshooting: A dose-escalation study may be required. Increase the concentration of this compound and carefully monitor for inhibition of K-Ras processing while assessing off-target cytotoxicity.
-
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[10][11]
-
Inactive Compound: Improper storage or handling can degrade the compound.
-
Troubleshooting: Confirm the activity of your this compound stock in a known sensitive cell line as a positive control. Assess the farnesylation status of a known substrate (see Q4) to ensure the compound is active.[10]
-
Q2: I am observing high levels of cytotoxicity or unexpected cell death. How can I troubleshoot this?
A2: Unexpected cytotoxicity can be due to off-target effects, excessive dosage, or interactions with other media components.
Possible Causes and Troubleshooting Steps:
-
Dose-Dependent Toxicity: this compound's side effects are often dose-dependent.[11] Common toxicities observed in clinical settings include gastrointestinal issues, fatigue, and myelosuppression.[3][4] In vitro, high concentrations can lead to widespread cell death.
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration range for your specific cell line. Start with concentrations around the published IC50 values (see Table 1) and titrate down.
-
-
Off-Target Effects: this compound can affect other farnesylated proteins essential for cell function, such as CENP-E and CENP-F, which are involved in chromosomal maintenance during mitosis.[11][12] Inhibition of these proteins can lead to mitotic arrest and cell death.[12] this compound has also been shown to inhibit mTOR signaling.[13]
-
Troubleshooting: If you suspect mitotic defects, use immunofluorescence to examine the mitotic spindles and chromosome alignment in treated cells. To investigate mTOR signaling, perform a Western blot for phosphorylated S6 kinase or 4E-BP1.
-
-
Solvent Toxicity: The most common solvent for this compound is DMSO, which can be toxic to cells at higher concentrations.[14][15]
-
Troubleshooting: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and run a "vehicle-only" control (cells treated with the same concentration of DMSO without this compound) in all experiments.
-
Q3: I'm having trouble dissolving this compound. What is the recommended procedure?
A3: this compound is practically insoluble in water (<0.01 mg/mL).[16][17] Proper solubilization is critical for accurate and reproducible results.
Troubleshooting Steps:
-
Primary Solvent: The recommended solvent is dimethyl sulfoxide (DMSO).[14] The Progeria Research Foundation uses a protocol where this compound is soluble at 25 mg/mL in DMSO.[14]
-
Procedure: To achieve this concentration, incubate the this compound/DMSO mixture at 25°C and vortex periodically (every 10-15 minutes).[14] Complete dissolution may take between 30 minutes to 2.5 hours, and the final solution should be clear.[14] Warming and sonication may also aid dissolution.[15]
-
Storage: The resulting stock solution can be stored at -80°C for up to two years.[15] Freeze-thaw cycles are not expected to affect solubility.[14]
-
Aqueous Media: For experiments, the DMSO stock should be serially diluted into your aqueous culture medium. Ensure rapid mixing to avoid precipitation. Formulations using cyclodextrins have also been explored to improve aqueous solubility.[17]
Q4: How can I confirm that this compound is effectively inhibiting farnesyltransferase in my cells?
A4: Verifying target engagement is a crucial step. This can be accomplished by observing the accumulation of unprocessed, non-farnesylated target proteins.
Troubleshooting Steps:
-
Western Blot Analysis: The most common method is to perform a Western blot for a known FTase substrate.[10] Non-farnesylated precursor proteins migrate more slowly on an SDS-PAGE gel than their mature, farnesylated counterparts.
-
Recommended Targets: Proteins like HDJ-2, Lamin A, or Ras are excellent biomarkers.[10][18]
-
Expected Result: In cells treated effectively with this compound, you should observe a shift in the band for your target protein to a higher molecular weight, or the appearance of a new, slower-migrating band corresponding to the unprocessed form.[10][18] A reduction or disappearance of the faster-migrating (processed) band should also be evident.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies. Note that IC50 values can vary significantly based on the assay type and cell line used.
Table 1: this compound In Vitro Potency
| Target/Process | Assay Type | IC50 Value | Reference |
| Farnesyltransferase (FTase) | Enzymatic Assay | 1.9 nM | [2] |
| H-Ras Farnesylation | Cellular Assay | 1.9 nM | [15] |
| K-Ras Farnesylation | Cellular Assay | 5.2 nM | [15] |
| N-Ras Farnesylation | Cellular Assay | 2.8 nM | [15] |
| SMMC-7721 (HCC) Cell Growth | Cell Viability (48h) | 20.29 µM | [11] |
| QGY-7703 (HCC) Cell Growth | Cell Viability (48h) | 20.35 µM | [11] |
Table 2: Comparative Potency of Farnesyltransferase Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Relative Potency | Reference |
| This compound | FTase | Enzymatic | 4.9–7.8 | - | [19] |
| Tipifarnib | FTase | Enzymatic | 0.45–0.57 | ~5-10x more potent than this compound | [19] |
Experimental Protocols
Protocol 1: this compound Solubilization and Preparation
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes, vortex mixer.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile tube. b. Add the appropriate volume of DMSO to achieve a stock concentration of 25 mg/mL.[14] c. Incubate the mixture at room temperature (25°C).[14] d. Vortex the tube every 10-15 minutes until the powder is completely dissolved and the solution is clear. This may take up to 2.5 hours.[14] e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[15] f. For cell-based assays, dilute the DMSO stock into pre-warmed culture medium to the final desired concentration immediately before use. The final DMSO concentration should not exceed 0.1%.
Protocol 2: Assessing Farnesylation Inhibition via Western Blot
-
Materials: Treated and untreated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-HDJ-2, anti-Lamin A), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure: a. Treat cells with this compound at various concentrations and time points. Include a vehicle-only control. b. Harvest cells and prepare protein lysates using a standard lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Quantify protein concentration using a BCA or Bradford assay. d. Separate 20-40 µg of protein per lane on an SDS-PAGE gel. e. Transfer the separated proteins to a PVDF membrane. f. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. g. Incubate the membrane with the primary antibody overnight at 4°C. h. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Visualize the bands using an ECL substrate and an imaging system. j. Analysis: Look for the appearance of a slower-migrating band (unprocessed protein) and a decrease in the faster-migrating band (processed protein) in this compound-treated samples compared to the control.[10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound and everolimus reduce pathology in iPSC-derived tissue engineered blood vessel model of Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. The Lancet Infectious Diseases Journal Publishes Results of Phase 2 Study of this compound in Hepatitis Delta Virus (HDV) Infected Patients [newswire.ca]
- 9. This compound With Ritonavir Slows HDV in 48-Week Placebo Trial [natap.org]
- 10. benchchem.com [benchchem.com]
- 11. Synergistic effect of farnesyl transferase inhibitor this compound combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Farnesyl transferase inhibitors impair chromosomal maintenance in cell lines and human tumors by compromising CENP-E and CENP-F function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The farnesyl transferase inhibitor this compound inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. progeriaresearch.org [progeriaresearch.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. cyclolab.hu [cyclolab.hu]
- 18. Farnesyltransferase inhibition overcomes oncogene-addicted non-small cell lung cancer adaptive resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Farnesyltransferase Inhibitors: Lonafarnib vs. Tipifarnib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent farnesyltransferase inhibitors, Lonafarnib and Tipifarnib. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Farnesyltransferase inhibitors (FTIs) are a class of targeted therapies that block the farnesyltransferase (FTase) enzyme, which is crucial for the post-translational modification of several proteins involved in cell signaling, proliferation, and survival. By inhibiting this enzyme, FTIs disrupt the function of key oncogenic proteins, most notably Ras, making them a subject of intense research in oncology and for treating rare genetic disorders like progeria. This guide focuses on a head-to-head comparison of two of the most clinically advanced FTIs: this compound and Tipifarnib.
Performance Data: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and Tipifarnib under identical experimental conditions are limited in the public domain. However, available data from various sources allow for a
A Comparative Guide to Farnesyltransferase Inhibitors: Validating the Efficacy of Lonafarnib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lonafarnib, a potent farnesyltransferase inhibitor, with other relevant compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the farnesyltransferase signaling pathway and experimental workflows.
Performance Data: A Comparative Overview
The inhibitory potency of this compound against farnesyltransferase has been extensively documented. This section compares its in vitro efficacy, represented by half-maximal inhibitory concentration (IC50) values, with that of other notable farnesyltransferase inhibitors. It is important to note that direct comparison of values across different studies should be approached with caution due to variations in experimental setups.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Farnesyltransferase | Enzymatic Assay (human/bovine) | 4.9–7.8 | |
| H-Ras Farnesylation | Cellular Assay | 1.9 | ||
| K-Ras Farnesylation | Cellular Assay | 5.2 | ||
| N-Ras Farnesylation | Cellular Assay | 2.8 | ||
| Tipifarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 0.45–0.57 | |
| Lamin B Farnesylation | Enzymatic Assay | 0.86 | [1] | |
| Ras Processing | Cellular Assay | ~5-10x more potent than this compound | ||
| FTI-277 | Farnesyltransferase | Enzymatic Assay | 0.5 | [2] |
| Chaetomellic acid A | Farnesyltransferase | Enzymatic Assay | 55 | [2] |
| L-739,750 | Farnesyltransferase | In Vitro Assay | 0.4 | [3] |
| L-744,832 | K-Ras (G12D) in Panc-1 cells | Cell Growth Inhibition | 1300 | [3] |
| K-Ras (G12V) in Capan-2 cells | Cell Growth Inhibition | 2100 | [3] |
Signaling Pathway and Inhibition
Farnesyltransferase inhibitors, such as this compound, primarily target the post-translational modification of Ras proteins. Farnesylation is a critical step for the localization of Ras to the cell membrane, which is essential for its function in downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[4] By inhibiting farnesyltransferase, these compounds prevent Ras from becoming fully active, thereby disrupting oncogenic signaling cascades.[4]
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay (Fluorimetric)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against farnesyltransferase.
1. Objective: To quantify the enzymatic activity of farnesyltransferase in the presence of an inhibitor and determine the IC50 value.
2. Materials:
-
Recombinant human farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM MgCl2, 10 µM ZnCl2, 5 mM DTT
-
Test compound (e.g., this compound) and DMSO for dilution
-
96-well black microplate
-
Fluorescence plate reader
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these stock solutions in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture: In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound dilution (or DMSO for control)
-
Recombinant farnesyltransferase
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a mixture of FPP and the dansylated peptide substrate to each well to start the reaction.
-
Data Acquisition: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically at an excitation wavelength of 340 nm and an emission wavelength of 550 nm.[5][6] Record data points every minute for 60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Farnesylation Inhibition Assay (Western Blot)
This protocol is used to assess the ability of an inhibitor to block protein farnesylation within a cellular context.
1. Objective: To detect the inhibition of farnesylation of a biomarker protein (e.g., HDJ-2) in cells treated with a farnesyltransferase inhibitor, observed as an electrophoretic mobility shift.[4]
2. Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a farnesylated protein (e.g., anti-HDJ-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
3. Procedure:
-
Cell Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the farnesylated protein.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Analyze the resulting bands. Inhibition of farnesylation will result in the appearance of a slower-migrating, unprocessed form of the target protein. The ratio of the unprocessed to the processed form can be quantified to determine the extent of inhibition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating farnesyltransferase inhibitors.
References
A Comparative Analysis of Lonafarnib and Other HDV Treatment Options
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic options for Hepatitis Delta Virus (HDV) infection, the most severe form of viral hepatitis, is rapidly evolving. Historically limited to interferon-based therapies with modest efficacy and significant side effects, the development of novel agents targeting specific steps in the HDV lifecycle has brought new hope for patients. This guide provides a comparative analysis of Lonafarnib, an oral farnesyltransferase inhibitor, with other key treatment options, including the entry inhibitor Bulevirtide and the established immunomodulatory agent, Pegylated Interferon alfa-2a. The following sections present a detailed comparison of their efficacy, safety, and mechanisms of action, supported by data from pivotal clinical trials.
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from major clinical trials for this compound, Bulevirtide, and Pegylated Interferon alfa-2a.
Table 1: Efficacy of HDV Treatment Options
| Treatment Regimen | Trial | Primary Endpoint | Virologic Response (≥2 log10 HDV RNA decline) | ALT Normalization |
| This compound 50mg BID + Ritonavir 100mg BID + PEG-IFN-alfa-2a | D-LIVR (Week 48) | Composite: ≥2 log10 HDV RNA decline AND ALT normalization | 32.0% | 34.4% |
| This compound 50mg BID + Ritonavir 100mg BID | D-LIVR (Week 48) | Composite: ≥2 log10 HDV RNA decline AND ALT normalization | 14.6% | 24.7% |
| Bulevirtide 2mg/day | MYR301 (Week 48) | Composite: ≥2 log10 HDV RNA decline AND ALT normalization | 71.0% | 51.0% |
| Bulevirtide 10mg/day | MYR301 (Week 48) | Composite: ≥2 log10 HDV RNA decline AND ALT normalization | 76.0% | 56.0% |
| PEG-IFN-alfa-2a | D-LIVR (Week 48) | Not a primary comparison arm for composite endpoint | 36.5% | 11.5% |
| PEG-IFN-alfa-2a | HIDIT-II (Week 96) | Undetectable HDV RNA | 33% (with placebo) | Not reported as primary endpoint |
| Placebo | D-LIVR (Week 48) | Composite: ≥2 log10 HDV RNA decline AND ALT normalization | 1.8% | 7.7% |
Note: The primary endpoint definitions and study durations differ across trials, warranting caution in direct cross-trial comparisons.
Table 2: Safety and Tolerability of HDV Treatment Options
| Treatment Regimen | Trial | Most Common Adverse Events | Serious Adverse Events (SAEs) | Treatment Discontinuation due to AEs |
| This compound 50mg BID + Ritonavir 100mg BID + PEG-IFN-alfa-2a | D-LIVR | Gastrointestinal events, fatigue, headache | 14% | 8% |
| This compound 50mg BID + Ritonavir 100mg BID | D-LIVR | Gastrointestinal events (nausea, diarrhea) | 8% | 9% |
| Bulevirtide 2mg/day | MYR301 | Headache, pruritus, fatigue, eosinophilia, injection-site reactions | Not treatment-related | 0% |
| Bulevirtide 10mg/day | MYR301 | Headache, pruritus, fatigue, eosinophilia, injection-site reactions | Not treatment-related | 0% |
| PEG-IFN-alfa-2a | D-LIVR | Flu-like symptoms, fatigue, psychiatric effects | 10% | 2% |
| PEG-IFN-alfa-2a | HIDIT-II | Hematological, behavioral, musculoskeletal, influenza-like syndromes, psychiatric complaints | Not specified | Not specified |
| Placebo | D-LIVR | - | 4% | 2% |
Mechanisms of Action and Signaling Pathways
The therapeutic agents discussed in this guide employ distinct mechanisms to combat HDV infection, targeting different stages of the viral life cycle.
Hepatitis D Virus (HDV) Life Cycle
HDV is a satellite virus that requires the hepatitis B virus (HBV) surface antigen (HBsAg) for its packaging and transmission. The life cycle involves entry into hepatocytes, nuclear transport of the viral ribonucleoprotein (RNP), replication of the RNA genome via a rolling circle mechanism, assembly with HBsAg, and release of new virions.
This compound: Farnesyltransferase Inhibition
This compound is an orally bioavailable farnesyltransferase inhibitor. Farnesyltransferase is a host cell enzyme that catalyzes the addition of a farnesyl group to the large hepatitis D antigen (L-HDAg). This post-translational modification, known as prenylation, is essential for the assembly and release of new HDV virions.[1][2] By inhibiting this crucial step, this compound disrupts the viral life cycle.[3][4]
Bulevirtide: NTCP-Mediated Entry Inhibition
Bulevirtide is a first-in-class entry inhibitor that mimics the pre-S1 domain of the large HBV surface protein.[5] It competitively binds to the sodium taurocholate co-transporting polypeptide (NTCP) receptor on the surface of hepatocytes, which is the essential receptor for both HBV and HDV entry.[5][6] By blocking this interaction, Bulevirtide prevents the virus from entering and infecting healthy liver cells.[5][6]
Pegylated Interferon alfa-2a: Immunomodulation
Pegylated Interferon alfa-2a (PEG-IFN-alfa-2a) is an immunomodulatory agent that does not directly target the virus but rather stimulates the host's innate and adaptive immune responses.[7][8] It binds to specific receptors on the cell surface, activating the JAK-STAT signaling pathway.[7][8] This leads to the transcription of numerous interferon-stimulated genes (ISGs), which produce antiviral proteins that help to clear the infection.[7][8]
Experimental Protocols of Key Trials
The data presented in this guide are derived from well-controlled, multicenter clinical trials. Below are brief overviews of the methodologies of the pivotal studies for each treatment.
D-LIVR Trial (this compound)
The D-LIVR (Delta Liver Improvement and Virologic Response in HDV) study was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound-based regimens in patients with chronic HDV infection.[2][9]
-
Patient Population: Adults with chronic HDV infection, compensated liver disease, and detectable HDV RNA.
-
Treatment Arms:
-
This compound + Ritonavir + Pegylated Interferon alfa-2a
-
This compound + Ritonavir
-
Pegylated Interferon alfa-2a alone
-
Placebo
-
-
Duration: 48 weeks of treatment with a 24-week follow-up period.
-
Primary Endpoint: A composite of a ≥2 log10 IU/mL decline in HDV RNA from baseline and normalization of alanine aminotransferase (ALT) at the end of 48 weeks of treatment.[9]
MYR301 Trial (Bulevirtide)
The MYR301 study was an ongoing Phase 3, multicenter, open-label, randomized controlled trial to assess the efficacy and safety of Bulevirtide in patients with chronic HDV infection.[10][11]
-
Patient Population: Adults with chronic HDV infection, with or without compensated cirrhosis.[10]
-
Treatment Arms:
-
Bulevirtide 2 mg once daily
-
Bulevirtide 10 mg once daily
-
Delayed treatment (control group, received no treatment for 48 weeks, then Bulevirtide 10 mg daily)
-
-
Duration: 144 weeks of treatment.
-
Primary Endpoint: A composite of a ≥2 log10 IU/mL reduction in HDV RNA level from baseline and normalization of ALT level at week 48.[10]
HIDIT-II Trial (Pegylated Interferon alfa-2a)
The Hep-Net International Delta Hepatitis Interventional Trial II (HIDIT-II) was a multicenter, randomized, double-blind, placebo-controlled trial that investigated the efficacy of a prolonged 96-week course of Pegylated Interferon alfa-2a, with or without the addition of Tenofovir Disoproxil Fumarate (TDF).[12][13]
-
Patient Population: Adults with chronic HDV infection and compensated liver disease.[12]
-
Treatment Arms:
-
Pegylated Interferon alfa-2a + Tenofovir Disoproxil Fumarate
-
Pegylated Interferon alfa-2a + Placebo
-
-
Duration: 96 weeks of treatment with a follow-up period.
-
Primary Endpoint: Undetectable HDV RNA at the end of the 96-week treatment period.[12]
Conclusion
The treatment of chronic Hepatitis D is undergoing a paradigm shift with the advent of new targeted therapies. This compound, with its novel mechanism of inhibiting viral assembly, offers a promising oral treatment option, particularly in combination with Pegylated Interferon alfa-2a. Bulevirtide has demonstrated high rates of virologic and biochemical responses by blocking viral entry. Pegylated Interferon alfa-2a remains a therapeutic option, albeit with lower efficacy and a less favorable side-effect profile. The choice of therapy will likely depend on patient-specific factors, including the severity of liver disease, comorbidities, and treatment tolerance. Further research, including head-to-head comparative trials and studies on long-term outcomes, will be crucial in defining the optimal treatment strategies for patients with chronic HDV infection.
References
- 1. Mechanism of action of the hepatitis B and D virus cell entry inhibitor bulevirtide deciphered | German Center for Infection Research [dzif.de]
- 2. This compound With Ritonavir Slows HDV in 48-Week Placebo Trial [natap.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmacology of Bulevirtide: Focus on Known and Potential Drug–Drug Interactions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]
- 9. Eiger Announces Both this compound-based Treatments in Pivotal Phase 3 D-LIVR Trial in Hepatitis Delta Virus (HDV) Achieved Statistical Significance Against Placebo in Composite Primary Endpoint [prnewswire.com]
- 10. A Phase 3, Randomized Trial of Bulevirtide in Chronic Hepatitis D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gilead.com [gilead.com]
- 12. Peginterferon alfa-2a plus tenofovir disoproxil fumarate for hepatitis D (HIDIT-II): a randomised, placebo controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinicalsite.org [clinicalsite.org]
A Comparative Guide to the Anti-Cancer Effects of Lonafarnib Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of Lonafarnib, a potent farnesyltransferase inhibitor, in various cancer cell lines. The information is curated to facilitate objective comparison with alternative therapies and is supported by experimental data and detailed methodologies.
Introduction
This compound is a small molecule inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of numerous proteins involved in cell signaling, including the Ras family of oncoproteins.[1] By inhibiting farnesyltransferase, this compound disrupts the proper localization and function of these proteins, thereby impeding signaling pathways that drive cell growth, proliferation, and survival. While initially developed as a targeted therapy for Ras-mutated cancers, extensive research has demonstrated its efficacy in a wide range of malignancies, often independent of their Ras mutational status. This guide summarizes the quantitative data on this compound's performance, details the experimental protocols for its evaluation, and visualizes the key signaling pathways and workflows.
Data Presentation: A Comparative Analysis of this compound's Efficacy
The anti-cancer activity of this compound has been evaluated across a multitude of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency.
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Ras Mutational Status | Reference / Data Source |
| Hepatocellular Carcinoma | SMMC-7721 | 20.29 | Not Specified | [2] |
| Hepatocellular Carcinoma | QGY-7703 | 20.35 | Not Specified | [2] |
| Non-Small Cell Lung Cancer | H1944 | >1 | K-Ras Mutant | [3] |
| Non-Small Cell Lung Cancer | H522 | >1 | K-Ras Mutant | [3] |
| Non-Small Cell Lung Cancer | A549 | <1 | K-Ras Mutant | [3] |
| Non-Small Cell Lung Cancer | H157 | <1 | K-Ras Mutant | [3] |
| Non-Small Cell Lung Cancer | H1792 | <1 | K-Ras Mutant | [3] |
| Non-Small Cell Lung Cancer | H2009 | <1 | K-Ras Mutant | [3] |
| Non-Small Cell Lung Cancer | H2122 | <1 | K-Ras Mutant | [3] |
| Non-Small Cell Lung Cancer | Calu-1 | <1 | K-Ras Mutant | [3] |
| Non-Small Cell Lung Cancer | H23 | <1 | K-Ras Mutant | [3] |
| Non-Small Cell Lung Cancer | H460 | <1 | K-Ras Mutant | [3] |
A broader dataset of this compound's growth inhibition (GI50) across a panel of 60 human cancer cell lines may be available through the National Cancer Institute's (NCI-60) Developmental Therapeutics Program database.[4][5]
Table 2: Comparative Potency of Farnesyltransferase Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Farnesyltransferase | Enzymatic | 4.9–7.8 | [5] |
| Tipifarnib | Farnesyltransferase | Enzymatic | 0.45–0.57 | [5] |
| This compound | Ras Processing | Cellular | ~5-10x less potent than Tipifarnib | [5] |
| Tipifarnib | Ras Processing | Cellular | - | [5] |
Effects on Cell Cycle and Apoptosis
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
-
Cell Cycle Arrest: Treatment with this compound typically leads to an arrest in the G1 or G2/M phase of the cell cycle.[1][3] For instance, in hepatocellular carcinoma cells (SMMC-7721 and QGY-7703), this compound treatment resulted in a significant increase in the percentage of cells in the G1 phase.[6]
-
Induction of Apoptosis: this compound induces caspase-dependent apoptosis.[7] This is often observed as an increase in the sub-G1 population in cell cycle analysis and can be confirmed by assays detecting caspase activation and DNA fragmentation.[3][7] In some non-small cell lung cancer cell lines, apoptosis is more pronounced when cells are cultured in low serum conditions.[1][3]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Figure 2: General experimental workflow for evaluating the anti-cancer effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis for Farnesylation and Signaling Pathways
This protocol is used to assess the inhibition of farnesylation and the modulation of downstream signaling pathways.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HDJ-2, anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. The inhibition of farnesylation can be observed by a mobility shift of unprocessed proteins like HDJ-2. Changes in signaling pathways are assessed by comparing the ratio of phosphorylated to total protein levels.
Conclusion
This compound demonstrates significant anti-cancer activity across a range of cancer cell lines, primarily through the inhibition of farnesyltransferase and the subsequent disruption of key oncogenic signaling pathways. Its efficacy is often independent of the Ras mutational status, suggesting a broader therapeutic potential. The data and protocols presented in this guide offer a framework for the continued investigation and cross-validation of this compound's anti-neoplastic effects, providing valuable insights for researchers and drug development professionals in the field of oncology.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The farnesyl transferase inhibitor this compound inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The farnesyltransferase inhibitor this compound induces growth arrest or apoptosis of human lung cancer cells without downregulation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The farnesyltransferase inhibitor this compound induces CCAAT/enhancer-binding protein homologous protein-dependent expression of death receptor 5, leading to induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lonafarnib and Sirolimus for Progeria
For Researchers, Scientists, and Drug Development Professionals
Hutchinson-Gilford Progeria Syndrome (HGPS) is an ultra-rare, fatal genetic disorder characterized by accelerated aging in children. The disease is primarily caused by a point mutation in the LMNA gene, leading to the production of a toxic protein called progerin. The accumulation of farnesylated progerin in the nuclear lamina disrupts nuclear architecture and function, driving the premature aging phenotype. This guide provides a detailed, head-to-head comparison of two promising therapeutic agents, lonafarnib and sirolimus, which target different pathways implicated in progeria's pathology.
Executive Summary
This compound, a farnesyltransferase inhibitor, is the first and only FDA-approved treatment for progeria. It directly targets the farnesylation of progerin, a critical step for its toxicity. Clinical trials have demonstrated its efficacy in improving several clinical parameters and extending the lifespan of children with progeria. Sirolimus (also known as rapamycin) and its analogs are mTOR inhibitors that have shown promise in preclinical models of progeria by promoting the clearance of progerin through autophagy. While not yet clinically validated as a monotherapy for progeria, its distinct mechanism of action presents a compelling area of investigation, particularly in combination with this compound.
Mechanisms of Action
The two drugs intervene at different points in the progerin-related disease pathway.
This compound acts as a farnesyltransferase inhibitor (FTI). Farnesyltransferase is a crucial enzyme that attaches a farnesyl group to the progerin precursor protein. This farnesylation step is essential for progerin's localization to the inner nuclear membrane, where it exerts its toxic effects. By inhibiting this enzyme, this compound prevents the farnesylation of progerin, leading to the production of a non-farnesylated, less toxic form of the protein.[1][2][3][4]
Sirolimus and its analogs (e.g., everolimus, temsirolimus) are inhibitors of the mechanistic target of rapamycin (mTOR). The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. In the context of progeria, inhibition of mTOR has been shown to induce autophagy, a cellular process for degrading and recycling cellular components. This enhanced autophagy is believed to promote the clearance of accumulated progerin from the cell.[5][6][7]
Signaling Pathway Diagrams
Caption: Signaling pathways in progeria and points of intervention for this compound and sirolimus.
Preclinical Data Comparison
Direct comparative preclinical studies are limited. The following tables summarize key findings from separate in vitro and in vivo (mouse model) studies.
In Vitro Studies
| Parameter | This compound | Sirolimus/Analogs (Everolimus, Temsirolimus) |
| Mechanism | Inhibition of progerin farnesylation | Induction of autophagy, leading to progerin clearance |
| Effect on Progerin | Prevents formation of toxic, farnesylated progerin | Reduces levels of accumulated progerin[5][8] |
| Cellular Phenotype | Improves nuclear morphology (reduces blebbing) | Reduces nuclear abnormalities, decreases DNA damage, increases cell proliferation[5][8] |
| Vascular Cells | Improves shear stress response in endothelial cells, reduces ECM deposition, inflammation, and calcification in tissue-engineered blood vessels[8] | Decreases reactive oxygen species, improves vasoconstriction in tissue-engineered blood vessels[9] |
In Vivo (Mouse Model) Studies
| Parameter | This compound | Sirolimus/Rapamycin |
| Lifespan Extension | Extended lifespan in LmnaG609G/G609G mice; 100% survival at the study end-point (168 days) compared to untreated mice.[10][11][12] Combined with Baricitinib, extended average lifespan by ~25%.[13] | Genetic reduction of mTOR extended lifespan by ~30% in LmnaG608G/G608G mice.[11] Rapamycin increased lifespan by over 50% in an Lmna-/- mouse model.[14] |
| Cardiovascular Improvements | Improved arterial structure and function, reduced pulse wave velocity, and improved left ventricular diastolic function.[10][12] | Improved cardiac and skeletal muscle function in an Lmna-/- mouse model.[14] |
| Combination Therapy | Combination with rapamycin did not show improved outcomes over this compound monotherapy in one study.[10] | Not applicable as monotherapy in these direct comparison studies. |
Clinical Data Comparison
A direct head-to-head clinical trial comparing this compound and sirolimus monotherapies for progeria has not been conducted. This compound is the only FDA-approved treatment with extensive clinical trial data. Data for sirolimus analogs in progeria is primarily from a combination trial with this compound.
This compound Monotherapy Clinical Trials
| Parameter | Key Findings |
| Survival | Treatment with this compound was associated with a significantly lower mortality rate compared to no treatment (3.7% vs. 33.3% at a median follow-up of 2.2 years).[2] An earlier analysis showed a mean survival increase of 1.6 years.[15][16] |
| Weight Gain | In an initial trial, 9 out of 25 patients experienced a ≥50% increase in the annual rate of weight gain or switched from weight loss to weight gain.[17][18] |
| Cardiovascular Health | Improvements in vascular stiffness (arterial pulse wave velocity) and carotid artery echodensity were observed.[17][18] |
| Bone Structure | Increased skeletal rigidity was noted in a subgroup of patients.[17] |
| Dosing | Oral administration of 150 mg/m² twice daily.[2] |
Sirolimus (Everolimus) in Combination with this compound
A Phase I/II clinical trial (NCT02579044) is evaluating the safety and efficacy of everolimus in combination with this compound.[8][19][20]
-
Rationale: The combination aims to provide a "one-two punch" by blocking progerin production with this compound and clearing existing progerin with everolimus.[15][21]
-
Preclinical Support for Combination: In a tissue-engineered blood vessel model, the combination of this compound and everolimus showed additional benefits, including improved endothelial and smooth muscle marker expression, reduced apoptosis, and enhanced vasoconstriction and vasodilation compared to either drug alone.[8][9]
Experimental Protocols
This compound Clinical Trial (Representative Protocol)
-
Study Design: Prospective, single-arm, open-label clinical trial.
-
Participants: Children with a confirmed diagnosis of Hutchinson-Gilford Progeria Syndrome.
-
Intervention: this compound administered orally at a dose of 150 mg/m² twice daily.[2] Dose adjustments were made based on toxicity.[17]
-
Primary Outcome Measures: Rate of weight gain.[18]
-
Secondary Outcome Measures: Cardiovascular parameters (e.g., arterial pulse wave velocity, carotid artery intima-media thickness), skeletal rigidity, and audiological status.[1][17]
-
Data Collection: Regular clinic visits for physical examinations, anthropometric measurements, and specialized testing (e.g., dual-energy X-ray absorptiometry, carotid artery ultrasound).
In Vitro Sirolimus/Analog Studies (General Methodology)
-
Cell Culture: Primary dermal fibroblasts obtained from skin biopsies of patients with HGPS and healthy controls are cultured under standard conditions.
-
Drug Treatment: Cells are treated with varying concentrations of sirolimus, everolimus, or temsirolimus, or a vehicle control (e.g., DMSO).
-
Western Blotting: To quantify progerin levels, total protein is extracted from treated and untreated cells, separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for progerin and loading controls (e.g., actin).
-
Immunofluorescence Microscopy: Cells grown on coverslips are fixed, permeabilized, and stained with antibodies against nuclear proteins (e.g., lamin A/C) and a DNA stain (e.g., DAPI) to visualize nuclear morphology and assess the percentage of cells with nuclear blebbing.
-
Cell Proliferation Assays: Cell viability and proliferation are measured using assays such as MTT or by direct cell counting over time.
-
Autophagy Assays: The induction of autophagy can be assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting or by using fluorescently tagged LC3 reporters.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for evaluating progeria therapies.
Conclusion
This compound and sirolimus represent two distinct and promising therapeutic strategies for Hutchinson-Gilford Progeria Syndrome. This compound, with its established clinical efficacy and FDA approval, stands as the current standard of care, directly targeting the molecular defect of progerin farnesylation. Sirolimus and its analogs, by promoting progerin clearance through a separate mechanism, offer a compelling alternative or complementary approach. While preclinical data for sirolimus are encouraging, clinical validation as a monotherapy is lacking. The ongoing clinical trial combining this compound and everolimus will be crucial in determining whether a multi-pronged therapeutic approach can yield superior outcomes for children with this devastating disease. Future research should continue to explore these and other novel therapeutic avenues to further improve the quality of life and extend the lifespan of individuals with progeria.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Global Study Published in JAMA Finds Treatment with this compound Extends Survival in Children with Progeria [prnewswire.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Temsirolimus Partially Rescues the Hutchinson-Gilford Progeria Cellular Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Encouraging Progress Report on the Treatment of Progeria and Its Implications for Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and everolimus reduce pathology in iPSC-derived tissue engineered blood vessel model of Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome | eLife [elifesciences.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Baricitinib and this compound Synergistically Target Progerin and Inflammation, Improving Lifespan and Health in Progeria Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of rapamycin on aging and age-related diseases—past and future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. progeriaresearch.org [progeriaresearch.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. NCT02579044 | Boston Children's Hospital [childrenshospital.org]
- 21. aiprosab.org [aiprosab.org]
Validating Lonafarnib as a Research Tool for Protein Farnesylation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of tools used to investigate cellular processes is paramount. This guide provides an objective comparison of Lonafarnib, a potent farnesyltransferase inhibitor, with other methods for studying protein farnesylation. By presenting supporting experimental data, detailed protocols, and clear visual aids, this document serves as a comprehensive resource for validating the use of this compound in a research setting.
Protein farnesylation, a crucial post-translational modification, involves the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX" motif of a target protein. This process is catalyzed by the enzyme farnesyltransferase (FTase) and is critical for the proper localization and function of numerous proteins involved in key signaling pathways, including those regulating cell growth, differentiation, and survival. Dysregulation of protein farnesylation is implicated in various diseases, most notably in Hutchinson-Gilford Progeria Syndrome (HGPS) and certain cancers.
This compound has emerged as a highly specific and potent inhibitor of FTase, making it an invaluable tool for dissecting the roles of farnesylated proteins. This guide will delve into the specifics of this compound's performance, compare it with alternative investigational tools, and provide the necessary experimental context for its effective utilization.
This compound: Mechanism of Action and Performance
This compound is a non-peptidomimetic, orally bioavailable small molecule that competitively inhibits FTase.[1] By blocking the farnesylation of target proteins, this compound disrupts their ability to anchor to cellular membranes, a prerequisite for their biological activity.[2][3] One of the most well-characterized targets of farnesylation is the Ras family of small GTPases.[2] While initially developed as a potential cancer therapeutic targeting Ras, this compound's utility has expanded to the study of other farnesylated proteins and the treatment of diseases like HGPS, where it prevents the farnesylation of the disease-causing protein progerin.[2][4]
Quantitative Comparison of Farnesyltransferase Inhibitors
The efficacy of a chemical inhibitor is a critical parameter for its use as a research tool. The following table summarizes the in vitro potency of this compound in comparison to another well-studied FTI, Tipifarnib.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Farnesyltransferase | Enzymatic Assay (human/bovine) | 4.9–7.8 | |
| H-Ras Farnesylation | In vitro | 1.9 | [5][6] | |
| K-Ras Farnesylation | In vitro | 5.2 | [5] | |
| N-Ras Farnesylation | In vitro | 2.8 | [5] | |
| Tipifarnib | Farnesyltransferase | Enzymatic Assay (human/bovine) | 0.45–0.57 | |
| Ras Processing | Cellular Assay | ~5-10x more potent than this compound |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
This compound exhibits high specificity for FTase, with minimal inhibition of the related enzyme geranylgeranyltransferase-1 (GGTase-1) at concentrations up to 50 μM.[7] This specificity is crucial for discerning the effects of farnesylation versus geranylgeranylation, another important lipid modification of proteins.
Visualizing the Farnesyltransferase Signaling Pathway
The following diagram illustrates the protein farnesylation pathway and the point of intervention for farnesyltransferase inhibitors like this compound.
Caption: Protein farnesylation pathway and inhibition by this compound.
Alternative Methods for Studying Protein Farnesylation
| Method | Principle | Advantages | Disadvantages |
| Genetic Approaches (e.g., Knockout/Knockdown) | Elimination or reduction of FTase expression. | High specificity for the target enzyme. | Potential for developmental defects or compensatory mechanisms. |
| Biochemical Assays | In vitro measurement of FTase activity using radiolabeled FPP and a substrate protein.[8] | Quantitative assessment of enzyme kinetics and inhibitor potency. | Does not reflect the complexity of the cellular environment. |
| Electrophoretic Mobility Shift Assay (EMSA) | Inhibition of farnesylation leads to a decrease in the protein's electrophoretic mobility.[8][9] | Simple, non-radioactive method to assess farnesylation status of specific proteins. | Not all farnesylated proteins exhibit a detectable mobility shift. |
| Metabolic Labeling with Isoprenoid Analogs | Cells are incubated with modified isoprenoid precursors that are incorporated into proteins and can be detected.[10][11][12] | Allows for the identification and visualization of the "farnesylome". | Can be technically challenging and may require specialized reagents. |
Experimental Protocols
To facilitate the practical application of these techniques, detailed protocols for key experiments are provided below.
Protocol 1: Inhibition of Protein Farnesylation in Cell Culture using this compound
Objective: To assess the effect of this compound on the farnesylation of a target protein in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.[13][14]
-
Treatment: Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the target protein.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Analyze the electrophoretic mobility of the target protein. A shift to a higher molecular weight in this compound-treated samples indicates the accumulation of the unfarnesylated precursor.
Protocol 2: In Vitro Farnesyltransferase Activity Assay
Objective: To measure the enzymatic activity of FTase and the inhibitory potency of compounds like this compound.
Materials:
-
Recombinant FTase
-
Farnesyl pyrophosphate (FPP), including a radiolabeled version (e.g., [³H]FPP)
-
Farnesylation substrate (e.g., a peptide with a CaaX motif)
-
Assay buffer
-
This compound or other test compounds
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, recombinant FTase, and the farnesylation substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiate Reaction: Start the reaction by adding a mixture of unlabeled and [³H]FPP.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop Reaction: Terminate the reaction (e.g., by adding a strong acid).
-
Quantification: Separate the radiolabeled protein/peptide from the unreacted [³H]FPP (e.g., by filter binding) and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
Visualizing Experimental Workflows
The following diagram outlines a typical experimental workflow for validating the effect of this compound on a specific signaling pathway.
Caption: Workflow for assessing this compound's effect on protein farnesylation and downstream signaling.
Conclusion
This compound stands out as a robust and specific tool for the scientific investigation of protein farnesylation. Its high potency and selectivity for FTase, combined with its commercial availability, make it an accessible and reliable reagent for a wide range of in vitro and cell-based assays. When used in conjunction with complementary techniques such as genetic approaches and biochemical assays, this compound can provide invaluable insights into the roles of farnesylated proteins in health and disease. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently employ this compound in their studies and contribute to the ever-expanding understanding of this critical cellular process.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. progeriaresearch.org [progeriaresearch.org]
- 5. Page loading... [wap.guidechem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. horizondiscovery.com [horizondiscovery.com]
A Comparative Guide to Lonafarnib and Other Farnesyltransferase Inhibitors in Development
For Researchers, Scientists, and Drug Development Professionals
Farnesyltransferase inhibitors (FTIs) represent a class of targeted therapies that have garnered significant interest for their potential in treating a range of diseases, from cancers to rare genetic disorders. By inhibiting the enzyme farnesyltransferase (FTase), these drugs disrupt the post-translational modification of key cellular proteins, most notably those in the Ras superfamily, which are crucial for cell signaling and proliferation. Lonafarnib, a well-characterized FTI, serves as a critical benchmark for evaluating the landscape of emerging inhibitors. This guide provides a detailed comparison of this compound with other FTIs in development, supported by quantitative data, experimental methodologies, and pathway visualizations to aid in research and development decisions.
Performance Comparison of Farnesyltransferase Inhibitors
The following tables summarize the in vitro potency of this compound and other notable FTIs. Direct head-to-head comparisons are limited, and data are compiled from various studies.
| Inhibitor | Target | IC50 (nM) | Source |
| This compound | Human/Bovine Farnesyltransferase | 4.9–7.8 | [1] |
| Rat Farnesyltransferase | 25.6 | ||
| Tipifarnib | Human/Bovine Farnesyltransferase | 0.45–0.57 | [1] |
| LB42908 | H-Ras Farnesyltransferase | 0.9 | [2][3][4] |
| K-Ras Farnesyltransferase | 2.4 | [2][3][4] | |
| ABT-100 | Farnesyltransferase | Not explicitly stated | |
| Table 1: In Vitro Farnesyltransferase Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of various FTIs against farnesyltransferase from different sources. |
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Source |
| ABT-100 | EJ-1 | Bladder | 2.2 | [5] |
| DLD-1 | Colon | 3.8 | [5] | |
| MDA-MB-231 | Breast | 5.9 | [5] | |
| HCT-116 | Colon | 6.9 | [5] | |
| MiaPaCa-2 | Pancreatic | 9.2 | [5] | |
| PC-3 | Prostate | 70 | [5] | |
| DU-145 | Prostate | 818 | [5] | |
| Table 2: In Vitro Anti-proliferative Activity of ABT-100. This table shows the IC50 values of ABT-100 against a panel of human cancer cell lines. |
Mechanism of Action: The Farnesyltransferase Signaling Pathway
Farnesyltransferase is a key enzyme in the isoprenoid pathway, responsible for attaching a farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX box of substrate proteins. This process, known as farnesylation, is essential for the proper localization and function of many signaling proteins, including Ras. Once farnesylated, Ras anchors to the inner surface of the cell membrane, a prerequisite for its activation of downstream effector pathways that regulate cell growth, differentiation, and survival. FTIs competitively inhibit the binding of the protein substrate to FTase, thereby preventing farnesylation and disrupting these critical signaling cascades.
Key Experimental Protocols
The evaluation of farnesyltransferase inhibitors relies on a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Farnesyltransferase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on farnesyltransferase enzyme activity.
Principle: This assay typically measures the transfer of a radiolabeled or fluorescently tagged farnesyl pyrophosphate (FPP) to a protein or peptide substrate (e.g., Ras or a CAAX box peptide). The inhibition of this transfer by a test compound is quantified.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Biotinylated peptide substrate (e.g., Biotin-KKSKTKCVIM)
-
[³H]-FPP or fluorescently labeled FPP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Streptavidin-coated scintillation proximity assay (SPA) beads or streptavidin-coated microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the assay buffer, recombinant farnesyltransferase, and the biotinylated peptide substrate.
-
Add the test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Initiate the reaction by adding [³H]-FPP or fluorescently labeled FPP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add streptavidin-coated SPA beads (for radiometric assay) or transfer the reaction mixture to a streptavidin-coated plate (for fluorescent assay).
-
Incubate to allow the biotinylated peptide to bind to the streptavidin.
-
Read the signal using a scintillation counter or a fluorescence plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of FTIs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of FTIs in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FTI, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be sensitive to FTIs
-
Test compound formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Inject a suspension of the human cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the dosing schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth curves between the treatment and control groups to assess the efficacy of the FTI.
Conclusion
This compound remains a cornerstone in the field of farnesyltransferase inhibition. However, the landscape of FTIs is continually evolving, with newer compounds like Tipifarnib, LB42908, and ABT-100 demonstrating potent preclinical activity. The comparative data and standardized protocols presented in this guide are intended to provide researchers and drug developers with a valuable resource for evaluating and advancing the next generation of farnesyltransferase inhibitors. The ultimate goal is to translate the potent anti-proliferative effects of these compounds into effective clinical therapies for a variety of diseases.
References
Independent Verification of Lonafarnib: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lonafarnib's performance with alternative treatments for Hutchinson-Gilford Progeria Syndrome (HGPS) and chronic Hepatitis Delta Virus (HDV) infection. The information is based on published research and clinical trial data, offering a comprehensive overview for informed decision-making in research and development.
This compound at a Glance
This compound, sold under the brand name Zokinvy, is a farnesyltransferase inhibitor.[1] It was initially developed as a potential cancer treatment but has found its primary applications in rare diseases.[1] The U.S. Food and Drug Administration (FDA) approved this compound in November 2020, making it the first approved treatment for Hutchinson-Gilford Progeria Syndrome and certain related progeroid laminopathies.[2]
The core mechanism of this compound involves the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins, including progerin in HGPS and the large delta antigen of HDV.[1][2][3] By blocking this enzyme, this compound prevents the accumulation of abnormal, farnesylated proteins that drive disease progression.[2][4]
This compound for Hutchinson-Gilford Progeria Syndrome (HGPS)
HGPS is an extremely rare and fatal genetic disorder characterized by accelerated aging in children.[5][6] The disease is caused by a mutation in the LMNA gene, leading to the production of an abnormal protein called progerin.[5][7] The accumulation of farnesylated progerin in the nuclear membrane leads to cellular damage and the severe symptoms of the disease.[4]
Mechanism of Action in HGPS
This compound's efficacy in HGPS stems from its ability to inhibit the farnesylation of progerin.[2] This action prevents the progerin protein from integrating into the inner nuclear membrane, thereby mitigating its toxic effects on the cell.[5] In vitro studies have shown that this compound can improve nuclear morphology and normalize the structure and function of cells containing progerin.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C27H31Br2ClN4O2 | CID 148195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound With Ritonavir Slows HDV in 48-Week Placebo Trial [natap.org]
- 4. drugs.com [drugs.com]
- 5. Clinical Trial of Protein Farnesylation Inhibitors this compound, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical trial of a farnesyltransferase inhibitor in children with Hutchinson–Gilford progeria syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progeria - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of Lonafarnib, a farnesyltransferase inhibitor (FTI) approved for the treatment of Hutchinson-Gilford progeria syndrome (HGPS) and certain processing-deficient progeroid laminopathies, and other related compounds, primarily Tipifarnib, another FTI investigated for various cancers. This comparison is based on publicly available data from clinical trials, regulatory assessments, and preclinical studies.
Executive Summary
This compound and Tipifarnib, both potent inhibitors of farnesyltransferase, exhibit distinct but overlapping safety profiles. The most common adverse events for both compounds are gastrointestinal in nature, including diarrhea, nausea, and vomiting. Hematological toxicities are also a key feature, particularly for Tipifarnib. While direct head-to-head comparative safety trials are limited, available data suggest that the tolerability of these agents is dependent on the patient population, dosage, and therapeutic indication. This guide summarizes the key safety findings for these compounds to aid in research and development decisions.
Comparative Safety Data
The following tables summarize the incidence of common and serious adverse events observed in clinical trials of this compound and Tipifarnib. It is important to note that the patient populations and trial designs may differ, affecting the direct comparability of these percentages.
Table 1: Incidence of Common Adverse Events (≥10%) for this compound and Tipifarnib
| Adverse Event | This compound (Zokinvy) in HGPS (%)[1] | Tipifarnib in Head and Neck Squamous Cell Carcinoma (HNSCC) (%)[2] | Tipifarnib in Peripheral T-cell Lymphoma (PTCL) (%)[3] |
| Gastrointestinal | |||
| Vomiting | 90 | - | - |
| Diarrhea | 81 | - | 27.7 |
| Nausea | 56 | - | 29.2 |
| Abdominal Pain | 48 | - | - |
| Decreased Appetite | 53 | - | - |
| General | |||
| Fatigue | 51 | - | - |
| Infections | |||
| Infection | 78 | - | - |
| Upper Respiratory Tract Infection | 51 | - | - |
| Musculoskeletal | |||
| Musculoskeletal Pain | 48 | - | - |
| Metabolic | |||
| Decreased Weight | 37 | - | - |
| Electrolyte Abnormalities | 43 | - | - |
| Decreased Blood Bicarbonate | 33 | - | - |
| Nervous System | |||
| Headache | 37 | - | - |
| Hematological | |||
| Myelosuppression | 35 | - | - |
| Anemia | - | 37 | 30.8 |
| Neutropenia | - | - | 43.1 |
| Thrombocytopenia | - | - | 36.9 |
| Lymphopenia | - | 13 | - |
| Respiratory | |||
| Cough | 33 | - | - |
| Vascular | |||
| Hypertension | 29 | - | - |
| Hepatobiliary | |||
| Increased Aspartate Aminotransferase (AST) | 35 | - | - |
| Increased Alanine Aminotransferase (ALT) | 27 | - | - |
Note: Data for Tipifarnib in HNSCC and PTCL are for Grade ≥3 events for some adverse reactions as specified in the source.
Table 2: Serious Adverse Events and Key Safety Concerns
| Compound | Serious Adverse Events and Key Safety Concerns |
| This compound | - Gastrointestinal: Severe vomiting and diarrhea can lead to dehydration and weight loss, sometimes requiring dose reduction.[4] - Renal: Nephrotoxicity has been observed in animal studies, and monitoring of renal function is recommended.[5] - Ocular: Retinal abnormalities have been noted in preclinical studies, warranting regular ophthalmological evaluations.[5] - Cardiovascular: Hypertension and QTc interval prolongation have been reported.[6] - Reproductive: Impaired fertility and embryo-fetal toxicity have been seen in animal studies.[5] |
| Tipifarnib | - Hematological: Myelosuppression, including neutropenia, thrombocytopenia, and anemia, are common dose-limiting toxicities.[3][7] - Neurological: Neurotoxicity, including peripheral neuropathy, has been reported.[8] - Gastrointestinal: Nausea, vomiting, and diarrhea are frequent but generally manageable.[7] |
Experimental Protocols
Detailed, proprietary experimental protocols for the preclinical safety and toxicology studies of this compound and Tipifarnib are not publicly available. However, based on regulatory guidelines and standard practices in pharmacology and toxicology, the following sections describe the methodologies typically employed for key safety assessments.
Preclinical Toxicology Studies
Objective: To identify potential target organs of toxicity, determine a "no-observed-adverse-effect-level" (NOAEL), and inform starting doses for clinical trials. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.[9]
General Methodology:
-
Species Selection: Typically conducted in at least two mammalian species, one rodent (e.g., rat) and one non-rodent (e.g., dog or monkey), to assess for species-specific toxicities.[10]
-
Dose Administration: The test compound is administered daily for a specified duration (e.g., 28 or 90 days) via the intended clinical route (oral for this compound and Tipifarnib). A range of doses is used, including a high dose expected to produce some toxicity, a low dose that is a multiple of the expected clinical exposure, and intermediate doses.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight, food consumption, and water intake are recorded regularly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematology, clinical chemistry (including liver and kidney function markers), and urinalysis parameters.
-
Gross and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of organs and tissues are examined macroscopically and microscopically by a veterinary pathologist.
Specific Safety Assessments
1. Ocular Toxicity Assessment
Rationale: To evaluate the potential for a drug to cause adverse effects on the eye. This was a key assessment for this compound due to findings in preclinical studies.
Typical Protocol:
-
In-life Examinations: Regular ophthalmological examinations are performed by a veterinary ophthalmologist using techniques such as slit-lamp biomicroscopy (for the anterior segment of the eye) and indirect ophthalmoscopy (for the posterior segment, including the retina). Intraocular pressure may also be measured.[11]
-
Functional Assessment: Electroretinography (ERG) can be used to assess the function of the retina by measuring its electrical response to light stimuli.[11]
-
Histopathology: Following necropsy, the eyes are collected, fixed, and processed for microscopic examination. This allows for the detection of cellular-level changes in the various structures of the eye.[12]
2. Renal (Nephrotoxicity) Assessment
Rationale: To determine if a drug has the potential to damage the kidneys. This was a noted concern for this compound based on animal studies.
Typical Protocol:
-
Urinalysis: Urine is collected periodically and analyzed for parameters such as volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and blood. Microscopic examination of the urine sediment is also performed.
-
Serum Chemistry: Blood is analyzed for markers of kidney function, including blood urea nitrogen (BUN) and creatinine.
-
Gross and Histopathology: The kidneys are weighed and examined for any macroscopic abnormalities at necropsy. Microscopic examination of kidney tissue is performed to identify any drug-induced lesions.
3. Hematological Toxicity Assessment in Clinical Trials
Rationale: To monitor for drug-induced effects on the production and function of blood cells. This is a critical safety parameter for farnesyltransferase inhibitors, especially Tipifarnib.
Typical Protocol:
-
Blood Collection: Complete blood counts (CBC) with differential are performed at baseline and at regular intervals throughout the clinical trial.
-
Parameters Monitored: Key parameters include hemoglobin, hematocrit, red blood cell count, white blood cell count and differential (neutrophils, lymphocytes, etc.), and platelet count.
-
Toxicity Grading: Adverse events are graded according to a standardized system, such as the Common Terminology Criteria for Adverse Events (CTCAE), to ensure consistent reporting of severity. Dose modifications (reduction or interruption) are often implemented based on the grade of hematological toxicity observed.
Signaling Pathways and Experimental Workflows
Farnesyltransferase Inhibition Signaling Pathway
The diagram below illustrates the mechanism of action of farnesyltransferase inhibitors. By blocking the farnesyltransferase enzyme, these drugs prevent the farnesylation of proteins like Ras, which is a critical step for their localization to the cell membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Typical Experimental Workflow for In Vivo Safety Assessment
The following diagram outlines a generalized workflow for conducting a preclinical in vivo safety and toxicology study of a farnesyltransferase inhibitor.
Conclusion
The safety profiles of this compound and Tipifarnib are characterized by a range of on-target and off-target effects. For this compound, gastrointestinal and metabolic adverse events are most prominent, with important considerations for renal, ocular, and cardiovascular monitoring. Tipifarnib's safety profile is largely defined by its hematological and neurological toxicities. The choice of a farnesyltransferase inhibitor for a specific therapeutic application will require careful consideration of its unique safety profile in the context of the target patient population and the potential for managing its adverse effects. Further research, including direct comparative studies, would be beneficial for a more definitive understanding of the relative safety of these compounds.
References
- 1. Farnesyltransferase inhibitors in hematologic malignancies: new horizons in therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. New standards for hazardous drug handling will affect ophthalmology - American Academy of Ophthalmology [aao.org]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. kuraoncology.com [kuraoncology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. afmps.be [afmps.be]
- 9. fda.gov [fda.gov]
- 10. altasciences.com [altasciences.com]
- 11. Characteristics of structures and lesions of the eye in laboratory animals used in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Perspective of Urinary Biomarkers for the Detection of Nephrotoxicity: What We Know and What We Need to Know [ouci.dntb.gov.ua]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Lonafarnib
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Lonafarnib, a farnesyltransferase inhibitor. Adherence to these guidelines is critical not only for regulatory compliance but also for protecting human health and the environment.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to prevent its release into the environment. Safety Data Sheets (SDS) for this compound explicitly state that it must not be disposed of with household garbage and must be prevented from entering sewage systems.[1] All disposal methods must comply with federal, state, and local regulations governing pharmaceutical and chemical waste.[2][3]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:
-
Eye Protection: Safety goggles with side-shields.[4]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation.[2][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers should be managed as a hazardous waste stream within a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Due to its pharmacological activity, this compound waste should be treated as hazardous chemical waste.
-
Segregate at the Source: Do not mix this compound waste with general, biological, or radioactive waste.[5] It should be collected in a designated and clearly labeled hazardous waste container.[5]
Step 2: Containerization
-
Primary Container: Unused or expired this compound should remain in its original or a suitable, tightly sealed container to prevent leaks or spills.[4]
-
Waste Accumulation Container: Place the primary container into a larger, dedicated hazardous waste container that is:
Step 3: Labeling
Proper labeling is crucial for regulatory compliance and safe handling by waste management personnel. The hazardous waste container label must include:
-
The words "Hazardous Waste."
-
The name of the chemical: "this compound."
-
The specific hazards associated with the chemical (refer to the SDS).
-
The date when the first waste was added to the container.[5]
-
The name and contact information of the generating laboratory.[5]
Step 4: Storage
-
Designated Area: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[4][6]
-
Secondary Containment: It is best practice to use secondary containment trays to mitigate any potential leaks or spills.[5]
-
Storage Time Limits: Be aware of and adhere to regulatory limits on the amount of time hazardous waste can be stored on-site.[6]
Step 5: Disposal
-
Licensed Waste Management Vendor: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste management company.[7] These vendors are equipped to handle and transport pharmaceutical waste in compliance with all regulations, including those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3][7][8]
-
Documentation: Retain all documentation related to the waste transfer and disposal for your records, as this is often a regulatory requirement.[7]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, bench paper, vials, and pipette tips, should also be disposed of as hazardous waste. These items should be collected in the same designated hazardous waste container as the chemical itself.
Emergency Spill Procedures
In the event of a this compound spill:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[4]
-
Wear PPE: Don the appropriate PPE before attempting to clean the spill.
-
Contain and Absorb: For powdered spills, carefully sweep or vacuum the material, avoiding dust generation.[2] For solutions, use an absorbent material like diatomite or universal binders to contain the spill.[4]
-
Clean and Decontaminate: Clean the spill area with alcohol or another suitable solvent.[4]
-
Dispose of as Hazardous Waste: Collect all cleanup materials and contaminated items in a sealed, labeled hazardous waste container for disposal.[4]
Quantitative Data Summary
Currently, there is no specific quantitative data, such as concentration limits for disposal, available in the provided safety data sheets or regulatory guidelines for this compound. The primary directive is that it should not be released into the general waste stream or water systems. Disposal procedures are dictated by its classification as a hazardous pharmaceutical waste.
| Parameter | Guideline |
| Disposal Method | Incineration via a licensed hazardous waste facility is the preferred method for pharmaceutical waste.[8] |
| Sewer Disposal | Prohibited.[1] |
| Landfill Disposal | Prohibited for untreated pharmaceutical waste.[9] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. clinicallab.com [clinicallab.com]
- 6. danielshealth.com [danielshealth.com]
- 7. easyrxcycle.com [easyrxcycle.com]
- 8. epa.gov [epa.gov]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
